molecular formula C10H20O2 B1581445 Propyl heptanoate CAS No. 7778-87-2

Propyl heptanoate

Cat. No.: B1581445
CAS No.: 7778-87-2
M. Wt: 172.26 g/mol
InChI Key: UWZVPQKWYFZLLW-UHFFFAOYSA-N
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Description

Propyl heptanoate, also known as N-propyl heptylate or fema 2948, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a sweet, apple, and fruity taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZVPQKWYFZLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228397
Record name Propyl heptanoate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with an ethereal odour
Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

207.00 to 208.00 °C. @ 760.00 mm Hg
Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most organic solvents; insoluble in water
Record name Propyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.85705 (20°)
Record name Propyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7778-87-2
Record name Propyl heptanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=7778-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propyl heptanoate
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Record name Propyl heptanoate
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Record name PROPYL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43257OA2O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-63.5 °C
Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propyl Heptanoate (B1214049): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of propyl heptanoate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Chemical Structure

This compound is a fatty acid ester with the IUPAC name this compound.[1][2] It is characterized by a heptanoyl group attached to a propyl group through an ester linkage.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1][2]
SMILES CCCCCCC(=O)OCCC[1][2][3][4]
InChI InChI=1S/C10H20O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-9H2,1-2H3[1][2][3]
InChIKey UWZVPQKWYFZLLW-UHFFFAOYSA-N[1][2][3]
CAS Number 7778-87-2[5][6][7]

Molecular Structure Diagram

propyl_heptanoate_structure cluster_heptanoyl Heptanoyl Group cluster_propyl Propyl Group C1_h C2_h C1_h->C2_h CH3-CH2 C3_h C2_h->C3_h -CH2- C4_h C3_h->C4_h -CH2- C5_h C4_h->C5_h -CH2- C6_h C5_h->C6_h -CH2- C7_h C6_h->C7_h -C O1_h C7_h->O1_h =O O2_h C7_h->O2_h -O- C1_p O2_h->C1_p C2_p C1_p->C2_p CH2-CH2 C3_p C2_p->C3_p -CH3

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic ethereal and fruity odor.[5][6][8] It is a stable, synthetic flavoring agent found in some foods and beverages.[8]

General Properties
PropertyValue
Molecular Formula C10H20O2[1][3][5][6]
Molecular Weight 172.26 g/mol [1][6]
Appearance Colorless liquid[1][5][6]
Odor Ethereal, fruity, reminiscent of grape[2][5][6][8]
Quantitative Physicochemical Data
PropertyValueConditions
Melting Point -63.5 °C to -64 °C[1][8][9]
Boiling Point 207 °C to 208 °C[1][5][8][9]@ 760.00 mm Hg[1]
Density 0.85705 g/cm³@ 20 °C[1]
0.869 g/mL@ 25 °C[5][8][10]
Refractive Index 1.4160-1.41894@ 20 °C[1]
1.417@ 20 °C[5][8]
Solubility Insoluble in water[1][5][6]
Soluble in most organic solvents[1][5][6]
33.39 mg/L in water (estimated)@ 25 °C[2][11]
Vapor Pressure 0.233 mmHg (estimated)@ 25 °C[5][11]
Flash Point 170 °F (76.67 °C)[5][6][8]
LogP (o/w) 3.842 (estimated)[2][11]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized by the Fischer esterification of heptanoic acid and propanol (B110389) in the presence of an acid catalyst.[6][8]

Materials:

  • Heptanoic acid

  • Propanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Methodology:

  • In a round-bottom flask, combine heptanoic acid and an excess of propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux the mixture for several hours to drive the equilibrium towards the ester product.

  • After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess propanol and sulfuric acid.

  • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 ppm).[12]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[12]

  • GC Separation:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min, and hold for 5 minutes.[12]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. The PubChem database indicates significant peaks at m/z 43, 113, 61, 41, and 131.[1]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for purity assessments.[12][13]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

Methodology:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[12]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Detection: UV at 210 nm.[12]

  • Injection: Inject 10 µL of the prepared sample.[12]

  • Data Analysis: Determine the purity of this compound by analyzing the peak area percentages in the chromatogram.

Visualized Workflow

Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification arrow arrow reactants Heptanoic Acid + Propanol (H2SO4 catalyst) reflux Reflux reactants->reflux wash_water Wash with Water reflux->wash_water wash_bicarb Wash with NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Anhydrous MgSO4) wash_brine->dry filter Filter dry->filter distillation Fractional Distillation filter->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of propyl heptanoate (B1214049) (C₁₀H₂₀O₂), a fatty acid ester. The information is presented to support research and development activities where this compound's physical characteristics are of importance. Data is compiled from various sources and presented in a structured format, supplemented by detailed experimental protocols for property determination and a workflow visualization for its synthesis.

Core Physical Properties

Propyl heptanoate is a colorless liquid known for its characteristic fruity, ethereal odor.[1][2] It is found naturally in some fruits, such as fresh apples, and is also synthesized for use as a flavoring agent in beverages, ice cream, candy, and baked goods.[2]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Weight 172.26 g/mol -
Boiling Point 207.0 - 208.0 °C@ 760.00 mm Hg
Melting Point -63.5 °C to -64.8 °C-
Density 0.869 g/mL@ 25 °C
0.857 g/mL@ 20 °C
Refractive Index 1.417 - 1.421n20/D (Sodium D-line at 20°C)
Vapor Pressure 0.233 mm/Hg@ 25.00 °C
Flash Point 170.00 °F (76.67 °C)Closed Cup
Water Solubility 33.39 mg/L@ 25 °C (Estimated)
Solubility Soluble in alcohol and most organic solvents; insoluble in water.[1][3][4]-

[Citations: Molecular Weight[1][3], Boiling Point[1][3][5][6], Melting Point[1][3][5][7], Density[1][2][3][8], Refractive Index[3][5][7], Vapor Pressure[7], Flash Point[3][4][8], Water Solubility[4][6]]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.[9]

Methodology: Thiele Tube Method

This method is suitable for small sample volumes (less than 0.5 mL).[10]

  • Sample Preparation: A small volume (approx. 0.2-0.3 mL) of this compound is placed into a small glass vial (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[10]

  • Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling mineral oil.[10]

  • Heating: The side arm of the Thiele tube is gently and continuously heated. This design ensures uniform heat circulation.[10]

  • Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heating is continued until the bubbling is vigorous.[10]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and liquid is drawn back into the capillary tube.[9] This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.[9]

Density is the mass of a substance per unit volume (Density = mass/volume). It is an intrinsic property that can be used to identify a substance.

Methodology: Mass and Volume Measurement

  • Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

  • Volume Measurement: A specific volume of this compound (e.g., 10-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the liquid's meniscus.[11]

  • Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[11]

  • Calculation: The mass of the empty cylinder is subtracted from the combined mass to find the mass of the this compound sample. The density is then calculated by dividing the mass of the liquid by its measured volume.[11]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For improved accuracy, measurements should be repeated multiple times and the average value taken.[11]

The refractive index (n) of a medium is a dimensionless number that describes how fast light travels through that material.[12] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium.

Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[13]

  • Instrument Calibration: The refractometer is first calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the surface of the main prism.

  • Measurement: The prism is closed and locked. The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the boundary line (the line separating the light and dark fields) is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also noted from the built-in thermometer, as the refractive index is temperature-dependent. The reading is typically reported at 20°C with light from a sodium D-line (n20/D).

Visualization of Experimental Workflow

The following diagram illustrates a standard laboratory workflow for the synthesis of this compound via Fischer esterification, a common method for producing esters.[2][14]

G reactants Reactants: Heptanoic Acid + Propan-1-ol + H₂SO₄ (catalyst) reflux Reaction Step: Heat to Reflux (1-2 hours) reactants->reflux Combine in flask workup Work-up: Neutralize with NaHCO₃(aq) Wash with Brine reflux->workup Cool and transfer to separatory funnel drying Drying: Dry organic layer over anhydrous MgSO₄ workup->drying Separate organic layer purification Purification: Fractional Distillation drying->purification Filter drying agent product Final Product: Pure this compound purification->product Collect 207-208°C fraction

References

Propyl Heptanoate (CAS No. 7778-87-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl heptanoate (B1214049), also known as propyl heptoate or n-propyl n-heptanoate, is a fatty acid ester with the chemical formula C₁₀H₂₀O₂. It is a colorless liquid recognized by its characteristic fruity and waxy aroma, reminiscent of grape, pear, and pineapple.[1][2][3] This compound is primarily utilized as a synthetic flavoring and fragrance agent in the food, beverage, and cosmetic industries.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectral analysis, applications, and safety information for propyl heptanoate, intended to support research, development, and quality control activities.

Physicochemical Properties

This compound is characterized by its ester functional group, which dictates its physical and chemical behavior. It is soluble in most organic solvents and insoluble in water.[3][5] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7778-87-2[4]
Molecular Formula C₁₀H₂₀O₂[4]
Molecular Weight 172.27 g/mol [3]
Boiling Point 207-208 °C (at 760 mm Hg)[1][2][4]
Melting Point -63 to -64 °C[1][2][4]
Density 0.869 g/mL (at 25 °C)[1][2]
Refractive Index (n20/D) 1.417[1][2]
Flash Point 76.67 °C (170 °F)[4]
Vapor Pressure 0.129 mm Hg (at 25 °C, est.)[4]
logP (XlogP3-AA) 3.50 (estimated)[4]

Synthesis

The primary industrial synthesis of this compound is achieved through the Fischer-Speier esterification of heptanoic acid with propanol (B110389). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid.[2] The equilibrium of this reversible reaction is driven towards the product side by removing the water formed during the reaction, often via azeotropic distillation.[6]

Experimental Protocol: Fischer Esterification

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Heptanoic acid

  • n-Propanol (excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle, rotary evaporator, distillation apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of n-propanol (e.g., a 1:3 molar ratio). If using a Dean-Stark trap, add toluene.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Reflux: Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.[6] Typically, this takes 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acid, and finally with brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess propanol and toluene using a rotary evaporator.[6]

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.[6]

Diagram 1: Synthesis and Purification Workflow

G cluster_0 Reaction cluster_1 Workup & Purification Reactants Heptanoic Acid + n-Propanol + Acid Catalyst Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Fischer Esterification Cool Cool to RT Reflux->Cool Wash Sequential Washing (H2O, NaHCO3, Brine) Cool->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureInterpretationReference(s)
¹H NMR ~4.0 ppm (triplet)-O-CH₂- protons of the propyl group[7] (by analogy)
~2.2 ppm (triplet)-C(=O)-CH₂- protons of the heptanoyl group[7] (by analogy)
~0.9 ppm (triplets)Terminal CH₃ groups[7] (by analogy)
¹³C NMR ~174 ppmCarbonyl carbon (-C=O)[7] (by analogy)
~66 ppmMethylene carbon of the ester oxygen (-O-CH₂-)[7] (by analogy)
IR Spectroscopy ~1735-1750 cm⁻¹Strong C=O stretching (characteristic of esters)[8] (by analogy)
~1180-1200 cm⁻¹C-O stretching[8] (by analogy)
Mass Spectrometry (EI) m/z 113[CH₃(CH₂)₅CO]⁺ (Acylium ion)[4]
m/z 43[C₃H₇]⁺ (Propyl cation)[4]
m/z 61[C₃H₅O₂]⁺ (McLafferty rearrangement product)[4]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Injector Temperature: 250 °C.[9]

  • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.[5]

  • Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.[5]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and identification.[5]

  • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.[5]

  • Perform serial dilutions to create calibration standards for quantitative analysis.

  • For complex matrices, a liquid-liquid extraction may be required to isolate the analyte.[5]

Diagram 2: Analytical Workflow for GC-MS

G start Sample prep Sample Preparation (Dilution or Extraction) start->prep inject GC Injection prep->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Ionization (Electron Impact, 70 eV) separate->ionize detect Mass Detection (m/z Analysis) ionize->detect data Data Processing (Identification & Quantitation) detect->data end Report data->end

A typical workflow for the GC-MS analysis of this compound.

Applications and Usage

This compound is classified as a GRAS (Generally Recognized as Safe) substance by the FEMA (Flavor and Extract Manufacturers Association) under number 2948.[4][5] Its primary application is as a flavoring agent in a variety of consumer products.

Table 3: Application and Usage Levels of this compound

Product CategoryTypical Usage Level (ppm)Flavor ProfileReference(s)
Beverages (Soft Drinks) 3.8 - 4.0Fruity, grape-like[2][10]
Ice Cream, Ices 5.1Fruity, pineapple, pear[2][4]
Candy, Confectionery 5.9Sweet, waxy, fruity[2][4]
Baked Goods 18Apple, citrus notes[2]
Alcoholic Beverages 3.0Cognac, rum notes[10]
  • Flavor Characteristics: At concentrations of 5-15 ppm, it imparts sweet, waxy, fruity notes of pineapple, pear, and apple with slight green, grassy nuances.[1][2]

  • Fragrance: It is also used in fragrance formulations, with recommended usage levels up to 8.0% in the fragrance concentrate.[3][4]

Safety and Toxicology

This compound has been evaluated for safety by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded it poses no safety concern at current levels of intake when used as a flavoring agent.[5]

Table 4: GHS Hazard Information

Hazard StatementCodeDescriptionReference(s)
Health H302Harmful if swallowed.[11]
H315Causes skin irritation.[11]
H319Causes serious eye irritation.[11]
H335May cause respiratory irritation.[11]
Environmental H412Harmful to aquatic life with long lasting effects.[12]

Toxicological Summary:

  • Mutagenicity: No mutagenic effects were observed in various tests with bacteria and mammalian cell cultures.[12]

  • Reproductive Toxicity: Animal studies showed no indication of fertility impairment.[12]

  • Teratogenicity: The substance did not cause malformations in animal studies, though developmental toxicity was observed at high doses that were also toxic to the parent animals.[12]

  • Carcinogenicity: No data is available concerning carcinogenic effects.[12]

Handling and Storage:

  • Wear protective gloves and eye protection during handling.[12]

  • Avoid release to the environment.[12]

  • Store in a well-ventilated place in sealed containers made of glass, tin, or resin-lined materials.[2]

Conclusion

This compound (CAS No. 7778-87-2) is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis via Fischer esterification is a standard and scalable process. The compound's identity and purity can be reliably determined using common spectroscopic and chromatographic techniques. Based on current toxicological data, it is considered safe for its intended use as a flavoring agent within established limits. This guide provides the core technical information required for its effective use and analysis in a research and development setting.

References

Propyl Heptanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of propyl heptanoate (B1214049), a fatty acid ester recognized for its characteristic fruity aroma. The document details its chemical identity, physical and chemical properties, and a comprehensive experimental protocol for its synthesis via Fischer esterification. This guide is intended for professionals in research, science, and drug development who require detailed technical information on this compound.

Chemical Identity and Nomenclature

Propyl heptanoate is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is classified as a fatty acid ester, resulting from the formal condensation of heptanoic acid and propan-1-ol.[1][3]

Synonyms:

The compound is also known by several synonyms, which are frequently encountered in commercial and scientific literature. These include:

  • n-Propyl heptanoate[1][2]

  • Propyl heptoate[1][4]

  • Heptanoic acid, propyl ester[1][2][4]

  • Propyl heptylate[1][4]

  • n-Propyl n-heptanoate[1][2]

  • Enanthic acid propyl ester[5]

  • FEMA 2948[1][5]

Physicochemical Properties

This compound is a colorless liquid with a characteristic strong, ether-like, fruity odor reminiscent of grape, pineapple, and pear.[5][6] It is utilized as a synthetic flavoring agent in various food products and as a fragrance component.[6][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[2][5][8]
Molecular Weight 172.26 g/mol [2][5]
Appearance Colorless liquid[1][5]
Odor Fruity, ether-like[5][6]
Boiling Point 207-208 °C at 760 mmHg[1][5]
Melting Point -63.5 °C to -64.8 °C[1][5]
Density 0.869 g/mL at 25 °C[5]
Refractive Index 1.417 at 20 °C[5]
Flash Point 76.7 °C (170 °F)[5][7]
Solubility Insoluble in water; soluble in ethanol (B145695) and most organic solvents.[1][5]
CAS Number 7778-87-2[2][5]
IUPAC Name This compound[1][2]

Synthesis of this compound via Fischer Esterification

The most common and industrially significant method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of heptanoic acid with propan-1-ol. The overall reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

  • Heptanoic acid

  • Propan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

  • Toluene (B28343) (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of propan-1-ol (typically a 2 to 3-fold molar excess).

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring. The addition is exothermic and should be done in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of propan-1-ol (97 °C). Maintain the reflux for 2-4 hours. To drive the reaction to completion, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water as it is formed.

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted heptanoic acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the excess propan-1-ol and any extraction solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Heptanoic_Acid Heptanoic Acid Mixing Mixing in Round-Bottom Flask Heptanoic_Acid->Mixing Propanol Propan-1-ol Propanol->Mixing Catalyst H₂SO₄ (catalyst) Catalyst->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Heating Cooling Cooling to Room Temperature Reflux->Cooling Washing Washing with NaHCO₃ and Brine Cooling->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure Propyl Heptanoate Distillation->Product

Caption: Workflow for the synthesis of this compound.

Biological and Industrial Relevance

This compound is primarily recognized for its applications in the food and fragrance industries. It is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][5] Its fruity and wine-like aroma makes it a valuable component in the formulation of artificial fruit flavors, particularly for apple, grape, and pineapple notes, which are used in beverages, ice cream, candy, and baked goods.[6][7] In the fragrance industry, it is used in perfumes and other scented products.

While not a primary focus of drug development, as a fatty acid ester, this compound is part of the broader class of lipids and can be involved in general lipid metabolism.[3] However, specific signaling pathways directly involving this compound are not well-documented in scientific literature. Its primary relevance to the pharmaceutical industry may lie in its use as an excipient in certain formulations, although this is not its principal application.

Conclusion

This compound is a well-characterized fatty acid ester with significant applications in the flavor and fragrance industries. Its synthesis via Fischer esterification is a robust and scalable process. This technical guide provides researchers and professionals with the essential nomenclature, physicochemical data, and a detailed experimental protocol to support further research and application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Propyl Heptanoate (B1214049) in Fruits

This technical guide provides a comprehensive overview of the natural occurrence of propyl heptanoate in various fruits. This compound (C10H20O2) is an ester known for its sweet, fruity aroma, contributing to the complex flavor profiles of many fruits. This document summarizes its presence in different fruit species, details the methodologies for its extraction and quantification, and illustrates the relevant biochemical pathways and analytical workflows.

Natural Occurrence of this compound in Fruits

This compound has been reported to be a volatile component in a variety of fruits. While extensive quantitative data for this specific ester is limited in publicly available literature, its presence is noted in several key fruit species. The characteristic fruity, ripe, and wine-like aroma of this compound suggests its role as a contributor to the sensory properties of these fruits.[1]

Table 1: Summary of Natural Occurrence of this compound in Various Fruits

Fruit SpeciesScientific NameReported OccurrenceQuantitative Data (µg/kg)
AppleMalus domesticaPresent[1]Not available in cited literature
PearPyrus communisExpected[1]Not available in cited literature
PineappleAnanas comosusExpected[1]Not available in cited literature
GrapeVitis viniferaExpected[1]Not available in cited literature
StrawberryFragaria × ananassaExpected[1]Not available in cited literature

Note: The presence of this compound is inferred from databases of fruit volatiles. Specific concentrations can vary significantly based on cultivar, ripeness, and storage conditions.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits occurs through the esterification of propanol (B110389) with heptanoic acid, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT). This process is part of the broader fatty acid metabolism pathway, which produces a diverse array of volatile esters that constitute the characteristic aroma of fruits.

This compound Biosynthesis Fatty Acids Fatty Acids Heptanoyl-CoA Heptanoyl-CoA Fatty Acids->Heptanoyl-CoA Amino Acids Amino Acids Propanol Propanol Amino Acids->Propanol AAT Alcohol Acyltransferase (AAT) Propanol->AAT Heptanoyl-CoA->AAT This compound This compound AAT->this compound

Biosynthesis of this compound in fruits.

Experimental Protocols for the Analysis of this compound in Fruits

The analysis of volatile compounds like this compound in fruit matrices is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of volatile and semi-volatile compounds.

3.1. Materials and Reagents

  • Fruit Samples: Fresh, ripe fruits, homogenized.

  • Internal Standard (IS): A solution of a compound not naturally present in the fruit (e.g., 2-octanone (B155638) or a deuterated analog of this compound) of known concentration in a suitable solvent.

  • Sodium Chloride (NaCl): Analytical grade.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatile compounds.

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa and magnetic screw caps.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

3.2. Sample Preparation

  • Accurately weigh a precise amount of the homogenized fruit sample (e.g., 5.0 g) into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution to the vial.

  • Add a precise amount of NaCl (e.g., 1.0 g) to increase the ionic strength of the sample matrix, which aids in the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic screw cap and vortex for 30 seconds to ensure thorough mixing.

3.3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the sealed vial in a temperature-controlled autosampler or water bath set to a specific temperature (e.g., 40-60 °C).

  • Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation to allow for the partitioning of volatile compounds into the headspace.

  • Expose the pre-conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the set temperature and agitation.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: After the extraction period, the SPME fiber is immediately transferred to the GC injection port for thermal desorption of the analytes. The injector is typically operated in splitless mode at a temperature of around 250°C.

  • Gas Chromatography:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An example program starts at 40°C (hold for 2 min), then ramps up to 240°C at a rate of 5°C/min, and holds for 5 min. This program should be optimized based on the specific instrument and column.

  • Mass Spectrometry:

    • Ion Source Temperature: Typically set around 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A full scan is used for the identification of unknown compounds, while Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantification of target compounds.

3.5. Data Analysis and Quantification

  • Identification: this compound is identified by comparing its mass spectrum and retention time with those of a certified reference standard. Identification can also be supported by matching the mass spectrum with a spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by creating a calibration curve. This is done by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration in the fruit sample is then calculated from this calibration curve. Results are typically expressed in micrograms per kilogram (µg/kg) of fresh fruit weight.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in fruit samples.

Experimental Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Homogenize Fruit Sample Homogenize Fruit Sample Weigh Sample Weigh Sample Homogenize Fruit Sample->Weigh Sample Add Internal Standard Add Internal Standard Weigh Sample->Add Internal Standard Add NaCl Add NaCl Add Internal Standard->Add NaCl Seal Vial Seal Vial Add NaCl->Seal Vial Equilibration Equilibration Seal Vial->Equilibration Headspace Extraction Headspace Extraction Equilibration->Headspace Extraction Thermal Desorption Thermal Desorption Headspace Extraction->Thermal Desorption Chromatographic Separation Chromatographic Separation Thermal Desorption->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Compound Identification Compound Identification Peak Integration->Compound Identification Quantification Quantification Compound Identification->Quantification

Workflow for this compound analysis in fruits.

Conclusion

This compound is a naturally occurring ester that contributes to the characteristic aroma of several fruits. While its presence has been noted in fruits such as apples, pears, pineapples, grapes, and strawberries, there is a notable lack of quantitative data in the existing scientific literature. The analytical methodology for its determination, primarily HS-SPME-GC-MS, is well-established for similar volatile esters and can be readily applied for the accurate quantification of this compound. Further research is warranted to quantify the concentration of this aroma compound across a wider range of fruit species and cultivars to better understand its contribution to fruit flavor and quality. This knowledge will be invaluable for the food and beverage industries, as well as for agricultural science in the context of breeding programs aimed at enhancing fruit aroma.

References

Propyl heptanoate odor and flavor profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Odor and Flavor Profile of Propyl Heptanoate (B1214049)

Introduction

Propyl heptanoate (also known as propyl heptoate or n-propyl heptylate) is a fatty acid ester recognized for its potent and complex sensory characteristics.[1] As a synthetic flavoring agent, it is utilized in the food and beverage industry to impart specific fruity and aromatic notes.[2] This document provides a comprehensive technical overview of the chemical properties, odor and flavor profile, synthesis, and analytical evaluation of this compound, intended for researchers, scientists, and professionals in flavor chemistry and product development.

Chemical Identity

This compound is the ester formed from the condensation of propanol (B110389) and heptanoic acid.[3] Its fundamental chemical and physical properties are crucial for its application and stability in various matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 7778-87-2[3][4][5][6]
Chemical Formula C₁₀H₂₀O₂[3][4][6]
Molecular Weight 172.26 g/mol [2][3][4][6]
Appearance Colorless liquid[3][5]
Melting Point -63.5 °C[1][2][3]
Boiling Point 207-208 °C at 760 mm Hg[1][2][3][5]
Flash Point 76.67 °C (170 °F)[3][5][7]
Density 0.869 g/mL at 25 °C[2][7]
Refractive Index 1.417 at 20 °C[2][3]
Solubility Insoluble in water; soluble in alcohol and most organic solvents.[3][5][7]
FEMA Number 2948[2][8][9]

Sensory Profile

The distinct sensory profile of this compound is its most significant attribute in flavor and fragrance applications. Its perception is highly dependent on its concentration.

Odor Profile

The odor of this compound is predominantly fruity and complex.[5] It is described as having a strong, ether-like quality with a variety of fruit notes.[2][3]

Table 2: Odor Descriptors for this compound

ConcentrationOdor DescriptorsReference(s)
100% Sweet, ripe, fruity, apple, pear, pineapple, grape, strawberry, winey, green.[2][5][7]
1.0% Sweet, ripe, fruity apple, pear, pineapple, grape and strawberry notes. It imparts a slightly fermented cognac nuance and has juicy tutti frutti-like nuances.[5][7]
Flavor Profile

The flavor of this compound is consistent with its aroma, characterized by sweet, waxy, and fruity notes.[5][7]

Table 3: Flavor Descriptors for this compound

Concentration (in water)Flavor DescriptorsReference(s)
5.0 - 15.0 ppm Sweet, waxy, fruity pineapple, pear, apple and citrus notes with a slight green grassy nuance.[2][5][7]

Occurrence and Usage

This compound has been reported as a natural volatile component in fresh apples and in rum.[2] As a food additive, it is approved for use as a flavoring agent in various products.[8][10]

Table 4: Typical Usage Levels of this compound in Food Products

Food CategoryUsage Level (ppm)Reference(s)
Non-alcoholic Beverages 3.8 - 4.0[5][10]
Ice Cream, Frozen Dairy 5.1[5][10]
Candy 5.9[10]
Baked Goods 18.0[10]
Alcoholic Beverages 3.0[5][10]

Olfactory Signaling Pathway

The perception of esters like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. While the specific receptors for this compound are not identified, the general signal transduction mechanism for odorants is well-established. This process involves G-protein coupled receptors (GPCRs), leading to the generation of a nerve impulse that is interpreted by the brain as a specific scent.[11]

olfactory_pathway cluster_neuron Olfactory Sensory Neuron cluster_brain Brain odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Gαolf) receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac channel CNG Ion Channel camp->channel Opens ca_cl Ca²⁺/Cl⁻ Channels channel->ca_cl Ca²⁺ influx activates depolarization Depolarization (Action Potential) ca_cl->depolarization Cl⁻ efflux causes bulb Olfactory Bulb depolarization->bulb Signal to cortex Olfactory Cortex bulb->cortex Processed in perception Odor Perception cortex->perception

A generalized olfactory signal transduction pathway.

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This compound is commonly synthesized via Fischer esterification, which involves the acid-catalyzed reaction between heptanoic acid and propanol.[2]

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine heptanoic acid (1.0 mol), n-propanol (2.0 mol), and a suitable solvent for azeotropic water removal (e.g., toluene, 100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.05 mol) or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium toward the product. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 2-8 hours.

  • Work-up: After the reaction mixture has cooled to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, MgSO₄). Filter off the drying agent and remove the solvent and excess propanol under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by fractional distillation.

fischer_esterification_workflow start Start reactants Combine Heptanoic Acid, n-Propanol, Toluene start->reactants catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Heat to Reflux (Collect H₂O in Dean-Stark) catalyst->reflux cool Cool to Room Temperature reflux->cool wash_bicarb Wash with NaHCO₃ Solution cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Workflow for the synthesis of this compound.
Sensory Analysis: Determination of Detection Threshold

The ascending forced-choice method (e.g., a triangle test) is a standard protocol for determining the sensory detection threshold of a flavor compound.[11]

Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound in the desired matrix (e.g., deodorized water, unflavored beverage base). The concentration steps should be logarithmic (e.g., 1, 2, 4, 8 ppm).

  • Panelist Setup: Conduct the evaluation in sensory booths under controlled lighting and with proper ventilation. Provide panelists with palate cleansers (e.g., unsalted crackers, distilled water).

  • Triangle Test Presentation: For each concentration level, present panelists with three coded samples. Two of the samples are blanks (matrix only), and one contains the this compound dilution. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" sample. A forced choice is required.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly). This is calculated using statistical methods, such as analysis of the proportion of correct responses versus concentration.

sensory_analysis_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_samples Prepare Logarithmic Dilutions of this compound in Matrix present Present Triangle Test (2 Blanks, 1 Sample) prep_samples->present prep_booths Set Up Sensory Booths prep_booths->present evaluate Panelists Identify 'Odd' Sample (Forced Choice) present->evaluate cleanse Palate Cleansing evaluate->cleanse record Record Correct Identifications for Each Concentration evaluate->record cleanse->present Repeat for next concentration calculate Calculate Group Threshold (e.g., 50% above chance) record->calculate gcms_analysis_workflow start Start prep Sample Preparation (Extraction / Dilution) start->prep inject Inject Sample into GC prep->inject separate Separation on GC Column (Temperature Program) inject->separate ionize Eluent Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect data Data Acquisition (Retention Time & Mass Spectrum) detect->data identify Identification (Compare to Standard/Library) data->identify quantify Quantification (Calibration Curve) data->quantify end End identify->end quantify->end

References

Propyl Heptanoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propyl heptanoate (B1214049), an ester recognized for its fruity aroma and applications as a flavoring agent and organic solvent.[1] Understanding its solubility is critical for its application in various fields, including the formulation of pharmaceuticals, fragrances, and industrial products.

Core Physical Properties

Propyl heptanoate is a colorless liquid with the molecular formula C10H20O2.[1] It is characterized by its ethereal, grape-like odor.[1] While it is insoluble in water, it is generally soluble in most organic solvents.[1][2]

Qualitative Solubility Profile

Solvent ClassificationExample SolventsExpected Solubility of this compound
Alcohols Ethanol, Methanol, IsopropanolSoluble / Miscible
Ketones Acetone, Methyl Ethyl KetoneSoluble / Miscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / Miscible
Hydrocarbons Heptane, Toluene, CyclohexaneSoluble / Miscible
Chlorinated Solvents Dichloromethane, ChloroformSoluble / Miscible

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent. The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Pipettes and syringes

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved this compound to settle. For more rapid separation, the samples can be centrifuged at the same constant temperature.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately dilute the aliquot with a known volume of the mobile phase or a suitable solvent to prevent precipitation.

  • Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as GC or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 g of solvent, mg/mL, or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) A Preparation B Add excess this compound to a known volume of solvent A->B C Equilibration B->C Seal Vial D Agitate in a thermostatically controlled shaker (24-72h) C->D E Phase Separation D->E Equilibrium Reached F Allow to settle or centrifuge at constant temperature E->F G Sampling & Dilution F->G Clear Supernatant H Withdraw supernatant and dilute with a known volume G->H I Analysis H->I J Determine concentration using GC or HPLC I->J K Result J->K Calculate Solubility

Caption: A flowchart of the shake-flask method for determining solubility.

References

An In-depth Technical Guide on the Physicochemical Properties of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of propyl heptanoate (B1214049), including other relevant physical properties. It details standardized experimental protocols for the determination of these properties and presents logical workflows and conceptual diagrams to illustrate the underlying principles.

Physicochemical Data of Propyl Heptanoate

This compound, also known as propyl heptoate or n-propyl n-heptanoate, is a fatty acid ester with the chemical formula C10H20O2.[1] It is a colorless liquid with a characteristic ethereal and fruity odor, reminiscent of grapes.[2][3][4] It is used as a flavoring agent in various products, including beverages, ice cream, candy, and baked goods.[3] this compound is soluble in most organic solvents but insoluble in water.[1][2][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Boiling Point 207.0 to 208.0°C at 760 mmHg
Melting Point -63.5 to -64.8°C
Density 0.869g/mL at 25 °C
Refractive Index 1.417n20/D
Molar Mass 172.26 g/mol
Flash Point 76.67°C (170 °F)

Data sourced from multiple chemical databases.[1][2][3][4][5][6][7][8]

Experimental Protocols for Property Determination

The determination of the boiling and melting points of a substance is a fundamental experimental procedure in chemistry to assess its purity and identity.[9][10][11][12]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.[13] A common and efficient method for determining the boiling point of a small sample of an organic liquid like this compound is the Thiele tube method.[14]

Protocol: Thiele Tube Method

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube (Durham tube).[14]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[14]

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thile tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.[14]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[14]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is vigorous.[14]

  • Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13][14]

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[10][11] Since this compound has a very low melting point, this determination requires a cryostat or a specialized low-temperature melting point apparatus. A common method for organic solids is using a Mel-Temp apparatus, which can be adapted for low-temperature measurements with appropriate cooling.[10]

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of solidified this compound is finely powdered. A capillary tube is sealed at one end, and the open end is pressed into the solid sample. The tube is then tapped to pack the solid into the sealed end, to a height of about 1-2 mm.[11][15]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[10]

  • Heating and Observation: The sample is heated rapidly at first to get an approximate melting range. The procedure is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[10][15]

  • Melting Range Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[10][11] For a pure compound, this range should be narrow.[10]

Visualized Workflows and Conceptual Relationships

The following diagrams, created using the DOT language, illustrate the logical workflow for the experimental determination of the boiling point and a conceptual diagram of the factors influencing the physical properties of esters like this compound.

Boiling_Point_Determination_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep1 Place this compound in Durham Tube prep2 Invert and Insert Capillary Tube prep1->prep2 setup1 Attach Tube to Thermometer prep2->setup1 setup2 Secure in Thiele Tube with Oil setup1->setup2 heat Gently Heat Side Arm setup2->heat observe Observe Vigorous Stream of Bubbles heat->observe cool Remove Heat and Allow to Cool observe->cool record Record Temperature When Liquid Enters Capillary cool->record

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Factors_Influencing_Ester_Properties cluster_molecular_structure Molecular Structure cluster_intermolecular_forces Intermolecular Forces cluster_physical_properties Physical Properties propyl_heptanoate This compound (C10H20O2) molar_mass Molar Mass (172.26 g/mol) propyl_heptanoate->molar_mass chain_length Carbon Chain Length (C10) propyl_heptanoate->chain_length functional_group Ester Group (-COO-) propyl_heptanoate->functional_group vdw Van der Waals Forces molar_mass->vdw chain_length->vdw dipole Dipole-Dipole Interactions functional_group->dipole boiling_point Boiling Point (208 °C) vdw->boiling_point melting_point Melting Point (-64 °C) vdw->melting_point dipole->boiling_point dipole->melting_point

Caption: Factors Influencing the Physical Properties of this compound.

References

Propyl heptanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl heptanoate (B1214049) (also known as propyl heptoate or n-propyl heptanoate) is a fatty acid ester.[1] It is an organic compound that finds application as a chemical raw material and organic solvent.[2] This document provides a concise technical summary of its core molecular properties.

Molecular and Physical Data

The fundamental quantitative data for propyl heptanoate is summarized below. This information is critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource(s)
Molecular FormulaC₁₀H₂₀O₂[1][2][3][4]
Average Molecular Weight172.26 g/mol [1][2][3][4]
Monoisotopic Molecular Weight172.146329884 g/mol [1]
CAS Registry Number7778-87-2[1][2][3]

Molecular Composition

The molecular formula C₁₀H₂₀O₂ indicates the elemental makeup of a single molecule of this compound. The diagram below illustrates the relationship between the molecule and its constituent atoms.

G A This compound (C₁₀H₂₀O₂) B 10 Carbon Atoms A->B C 20 Hydrogen Atoms A->C D 2 Oxygen Atoms A->D

Elemental composition of this compound.

References

Propyl Heptanoate: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propyl heptanoate (B1214049), a fatty acid ester with the chemical formula C10H20O2, is a colorless liquid recognized by its characteristic fruity, grape-like, and ethereal odor.[1][2][3] It is utilized as a synthetic flavoring agent in various products, including beverages, ice cream, candy, and baked goods.[3] This guide provides a comprehensive overview of the safety data sheet (SDS) information for propyl heptanoate, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental settings. This compound is soluble in ethanol (B145695) and most organic solvents but is insoluble in water.[1][2]

PropertyValueSource
Molecular Formula C10H20O2ChemBK[1], PubChem[2]
Molecular Weight 172.26 g/mol ECHEMI[4]
Appearance Colorless liquidChemBK[1], The Good Scents Company[5]
Odor Grape and raw fruit aroma, ether-likeChemBK[1], ChemicalBook[3]
Melting Point -63.5 °C to -64.8 °CPubChem[2], ChemBK[1], ECHEMI[4]
Boiling Point 207 °C to 208 °C @ 760 mm HgPubChem[2], The Good Scents Company[5], ECHEMI[4]
Density 0.869 g/mL at 25 °CChemBK[1], ChemicalBook[3]
Vapor Pressure 0.233 mmHg at 25 °CChemBK[1]
Flash Point 76.67 °C (170 °F) TCCThe Good Scents Company[5], ECHEMI[4]
Refractive Index n20/D 1.417ChemBK[1], ChemicalBook[3]
Solubility Soluble in ethanol and most organic solvents; insoluble in water.ChemBK[1], PubChem[2], ECHEMI[4]

Hazard Identification and Classification

A critical aspect of the safety assessment for any chemical is its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

According to multiple sources, this compound does not meet the criteria for GHS hazard classification.[2][5][6] The European Chemicals Agency (ECHA) also indicates that according to the majority of notifications provided by companies, no hazards have been classified for this substance.[7]

Hazard ClassificationFindingSource
GHS Hazard Criteria Does not meet GHS hazard criteria.PubChem[2], The Good Scents Company[5]
Hazard Statement(s) None found.The Good Scents Company[5]
Pictogram None required.The Good Scents Company[5]
Precautionary Statement(s) None found.The Good Scents Company[5]

This lack of classification suggests a low hazard profile under normal conditions of use. However, it is crucial to handle all chemicals with appropriate care in a laboratory setting.

GHS_Classification_Workflow cluster_data_evaluation Data Evaluation cluster_classification Hazard Classification cluster_outcome Classification Outcome A Review available toxicological and physical/chemical data for this compound B Compare data against GHS classification criteria A->B C Does the substance meet criteria for any hazard class? B->C D Assign Hazard Statements, Pictograms, and Precautionary Statements C->D Yes E No Hazard Classification Required for this compound C->E No

GHS Classification Logic for this compound

Toxicological Information

Detailed toxicological studies for this compound are not extensively reported in publicly available safety data sheets. Many sources state that oral, dermal, and inhalation toxicity are "Not determined".[5][6] However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2][8] This suggests a low order of toxicity for its intended use.

For a structurally related compound, 2-propylheptan-1-ol (B125120), a safety data sheet from BASF provides some toxicological insights, which may be cautiously considered in the absence of data for this compound itself. The assessment for 2-propylheptan-1-ol indicates that it causes skin and eye irritation.[9] However, animal studies did not show skin sensitizing effects, mutagenic effects, or fertility impairment.[9]

Toxicological EndpointFinding for this compound
Acute Oral Toxicity Not determined
Acute Dermal Toxicity Not determined
Acute Inhalation Toxicity Not determined
Skin Corrosion/Irritation Not classified
Serious Eye Damage/Irritation Not classified
Respiratory or Skin Sensitization Not classified
Germ Cell Mutagenicity Not classified
Carcinogenicity No data available
Reproductive Toxicity No data available

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not provided in the reviewed safety data sheets. Such studies are typically conducted by manufacturers and submitted to regulatory bodies. The methodologies for these assessments generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Workflow for Chemical Safety Assessment:

Chemical_Safety_Workflow cluster_characterization Initial Characterization cluster_toxicology Toxicological Evaluation cluster_ecotoxicology Ecotoxicological Assessment cluster_risk_assessment Risk Assessment and Classification A Physicochemical Property Testing (e.g., melting point, boiling point, solubility) B In vitro studies (e.g., Ames test for mutagenicity) A->B F Aquatic Toxicity Testing (e.g., fish, daphnia) A->F H Hazard Identification A->H C Acute Toxicity Studies (oral, dermal, inhalation) B->C D Repeated Dose Toxicity Studies C->D E Reproductive and Developmental Toxicity Studies D->E E->H G Biodegradation and Bioaccumulation Studies F->G G->H I Exposure Assessment H->I J Risk Characterization I->J K GHS Classification and Labelling J->K

General Experimental Workflow for Chemical Safety Assessment

Handling, Storage, and Personal Protection

Even with a non-hazardous classification, adherence to good laboratory practices is essential when handling this compound.

Handling:

  • Handle in a well-ventilated area.[10]

  • Avoid contact with skin and eyes.[10]

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition as it is a flammable liquid.

  • Use non-sparking tools.[10]

  • Take measures to prevent the buildup of electrostatic charge.

Storage:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep container tightly closed.[10]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[10]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Regulatory Information

This compound is regulated as a food additive in many jurisdictions.

Regulatory BodyStatus/NumberSource
FDA (U.S. Food and Drug Administration) Listed under 21 CFR 172.515 as a synthetic flavoring substance.[5]The Good Scents Company[5]
FEMA (Flavor and Extract Manufacturers Association) Number: 2948PubChem[2]
JECFA (Joint FAO/WHO Expert Committee on Food Additives) Number: 168; "No safety concern at current levels of intake when used as a flavouring agent."[2][8]PubChem[2], JECFA[8]
EC (European Community) Number 231-917-6PubChem[2], ECHEMI[4]
CAS (Chemical Abstracts Service) Number 7778-87-2PubChem[2]

Conclusion

This compound is a widely used flavoring agent with a low hazard profile, as indicated by its lack of GHS classification. While comprehensive, publicly available toxicological data is limited, evaluations by regulatory bodies such as JECFA support its safety for use as a flavoring agent. For laboratory and research applications, adherence to standard chemical hygiene practices, including the use of appropriate personal protective equipment and proper storage and handling procedures, is sufficient to ensure a safe working environment. Professionals should always consult the most current and specific Safety Data Sheet provided by their supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl Heptanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of propyl heptanoate (B1214049) through the Fischer esterification of heptanoic acid and n-propanol. Propyl heptanoate is a fragrance and flavoring agent, and its synthesis is a common example of esterification. These application notes detail the chemical principles, experimental setup, and purification methods. All quantitative data is presented in structured tables for clarity, and a visual representation of the experimental workflow is provided. While specific literature data for the synthesis of this compound is limited, the provided protocol is based on established procedures for homologous esters, such as propyl hexanoate, and serves as a robust starting point for optimization.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of one of the reactants (usually the less expensive alcohol) or by removing the water formed during the reaction.

The overall reaction for the synthesis of this compound is as follows:

Heptanoic Acid + n-Propanol ⇌ this compound + Water

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Quantitative Data

The following tables summarize the key quantitative parameters for the Fischer esterification synthesis of this compound. The data is compiled from general principles of esterification and data for the synthesis of homologous esters like propyl hexanoate. Actual results may vary based on specific experimental conditions.

Table 1: Reactants and Catalyst

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Ratio
Heptanoic AcidC₇H₁₄O₂130.181
n-PropanolC₃H₈O60.103-5 (excess)
Sulfuric Acid (conc.)H₂SO₄98.08Catalytic (~1-2% of total weight)

Table 2: Reaction Conditions and Expected Yield

ParameterValue
TemperatureReflux (approx. 95-120 °C)
Reaction Time2 - 8 hours
Expected Yield> 90%

Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of by-products, such as di-n-propyl ether.

Materials and Equipment
  • Heptanoic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Reaction Setup
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid (1 mol) and n-propanol (3 mol).

  • Slowly and with caution, add concentrated sulfuric acid (0.1 mol, approximately 1-2% of the total weight of the reactants) to the mixture while stirring. Safety Note: The addition of acid is exothermic and should be done slowly with cooling if necessary.

Reaction Procedure
  • Heat the reaction mixture to a gentle reflux (approximately 95-100 °C) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) if available.

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst and any unreacted heptanoic acid. Caution: Carbon dioxide gas will be evolved, causing pressure to build up in the separatory funnel. Vent frequently.

    • Brine (1 x 100 mL) to remove residual water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at the expected boiling point of this compound (approximately 208 °C).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Fischer_Esterification_Workflow This compound Synthesis Workflow Reactants 1. Reactant Mixing Heptanoic Acid n-Propanol Sulfuric Acid Reflux 2. Reflux (95-100°C, 2-4h) Reactants->Reflux Cooling 3. Cooling (to Room Temperature) Reflux->Cooling Extraction 4. Work-up (Washing with Water, NaHCO3, Brine) Cooling->Extraction Drying 5. Drying (Anhydrous MgSO4 or Na2SO4) Extraction->Drying Filtration 6. Filtration Drying->Filtration Distillation 7. Fractional Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

  • Low Yield: A common reason for low yield is an incomplete reaction. The reaction time can be extended, or a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the products.

  • By-product Formation: The primary by-product is often di-n-propyl ether, formed from the acid-catalyzed dehydration of n-propanol. This can be minimized by avoiding excessively high temperatures and high concentrations of the acid catalyst.

  • Purity Issues: Incomplete removal of starting materials or by-products can affect the purity of the final product. Thorough washing and careful fractional distillation are crucial for obtaining high-purity this compound.

Conclusion

The Fischer esterification is an effective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the molar ratio of reactants, catalyst concentration, and temperature, high yields of the desired ester can be achieved. The provided protocol offers a solid foundation for the synthesis and purification of this compound for various research and development applications.

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Heptanoate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of propyl heptanoate (B1214049), a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the esterification of heptanoic acid and n-propanol, catalyzed by a commercially available immobilized lipase (B570770), Novozym 435. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, proceeding under mild reaction conditions with high selectivity. This guide includes a summary of reaction conditions, detailed experimental protocols, and methods for product analysis.

Introduction

Propyl heptanoate is a carboxylate ester known for its fruity aroma, reminiscent of pineapple and blackberry. Its synthesis is traditionally carried out via Fischer-Speier esterification, which often requires harsh acidic catalysts and high temperatures. Enzymatic synthesis, employing lipases (E.C. 3.1.1.3), presents a more sustainable and selective method. Lipases can catalyze esterification in non-aqueous or solvent-free systems, minimizing by-product formation and simplifying downstream processing.[1] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly advantageous as they can be easily recovered and reused.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the lipase-catalyzed synthesis of this compound. The data is compiled from studies on the synthesis of similar short-chain alkyl esters and should be considered as a starting point for optimization.

Table 1: Reaction Parameters for this compound Synthesis

ParameterRecommended RangeTypical ValueNotes
LipaseNovozym 435Novozym 435Immobilized Candida antarctica lipase B is highly efficient.
SubstratesHeptanoic Acid, n-Propanol-High purity substrates are recommended.
Molar Ratio (Propanol:Heptanoic Acid)1:1 to 3:12:1An excess of alcohol can shift the equilibrium towards the product.
Enzyme Loading (% w/w of total substrates)1% - 10%5%Higher loading can increase the reaction rate but also the cost.
Temperature (°C)40 - 7060Higher temperatures can increase reaction rates but may lead to enzyme denaturation.[3]
Reaction Time (hours)4 - 248Monitor reaction progress by GC-MS to determine optimal time.
Agitation Speed (rpm)150 - 250200Adequate mixing is crucial to overcome mass transfer limitations.
SolventSolvent-free or n-hexane/heptaneSolvent-freeSolvent-free systems are preferred for a greener process.

Table 2: Analytical Parameters for GC-MS Analysis

ParameterValue/Description
Gas Chromatography (GC)
ColumnNon-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Column Dimensions30 m x 0.25 mm x 0.25 µm
Injector Temperature250°C
Oven ProgramInitial: 60°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Mass Spectrometry (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40 - 300 amu
Source Temperature230°C
Quadrupole Temperature150°C

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound in a solvent-free system using immobilized lipase.

Materials:

  • Heptanoic acid (≥98%)

  • n-Propanol (≥99%)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Hexane (B92381) (for product extraction, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask or screw-capped vial

  • Magnetic stirrer with heating

  • Temperature controller

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine heptanoic acid and n-propanol in a 1:2 molar ratio.

  • Enzyme Addition: Add Novozym 435 to the mixture at a concentration of 5% (w/w) of the total substrate mass.

  • Incubation: Place the flask in a temperature-controlled shaker or on a magnetic stirrer with heating. Set the temperature to 60°C and the agitation speed to 200 rpm.

  • Reaction Monitoring: Allow the reaction to proceed for 8-24 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS (see Protocol 2).

  • Enzyme Recovery: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Recover the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for reuse.

  • Work-up: Transfer the filtrate to a separatory funnel. If the reaction was performed in a solvent, remove the solvent under reduced pressure. Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted heptanoic acid, followed by a wash with deionized water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. The resulting liquid is crude this compound.

  • Purification (Optional): For higher purity, the product can be purified by fractional distillation.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the analysis of the reaction mixture to determine the conversion of reactants and the purity of the product.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Helium gas (carrier)

  • Microsyringe

  • Vials with septa

  • Dichloromethane (B109758) or hexane (for sample dilution)

  • This compound standard

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute the aliquot with 1 mL of dichloromethane or hexane in a GC vial.

  • Standard Preparation: Prepare a standard solution of this compound in the same solvent at a known concentration.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Run the analysis using the parameters outlined in Table 2.

  • Data Analysis: Identify the peaks for heptanoic acid, n-propanol, and this compound based on their retention times and mass spectra by comparing them to standards and library data.[4]

  • Quantification: Determine the relative peak areas to calculate the percentage conversion of the limiting reactant (heptanoic acid) and the purity of the this compound product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic mechanism of the lipase.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_processing Downstream Processing cluster_analysis Product Analysis heptanoic_acid Heptanoic Acid reaction_mixture Combine Reactants heptanoic_acid->reaction_mixture n_propanol n-Propanol n_propanol->reaction_mixture add_lipase Add Novozym 435 reaction_mixture->add_lipase incubation Incubate at 60°C, 200 rpm add_lipase->incubation filtration Filter to Recover Lipase incubation->filtration washing Wash with NaHCO3 & Water filtration->washing drying Dry with Na2SO4 washing->drying purification Purification (Optional) drying->purification gc_ms GC-MS Analysis drying->gc_ms purification->gc_ms product This compound gc_ms->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

lipase_catalysis E Lipase (E) E_HA E-Heptanoic Acid Complex E->E_HA E_acyl Acyl-Enzyme Intermediate (E') E_HA->E_acyl E_acyl_PrOH E'-Propanol Complex E_acyl->E_acyl_PrOH H2O Water E_acyl->H2O E_PH E-Propyl Heptanoate Complex E_acyl_PrOH->E_PH E_PH->E PH This compound E_PH->PH HA Heptanoic Acid HA->E_HA PrOH n-Propanol PrOH->E_acyl_PrOH

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the Production of Propyl Heptanoate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl heptanoate (B1214049) is a fatty acid ester known for its characteristic fruity and waxy aroma, often described as reminiscent of grape, apple, and pear with green, grassy nuances.[1] This profile makes it a valuable flavoring agent in the food and beverage industry, with applications in beverages, ice cream, candy, and baked goods, typically at concentrations of 4–18 ppm.[1] Propyl heptanoate is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 2948 and is considered safe for its intended use by regulatory bodies such as the FDA.[2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via two primary methods: traditional acid-catalyzed Fischer esterification and lipase-catalyzed enzymatic synthesis. The latter offers a greener, more sustainable approach with high specificity and milder reaction conditions.

Chemical and Physical Properties

PropertyValueReference
CAS Number 7778-87-2[1][3]
Molecular Formula C10H20O2[1]
Molecular Weight 172.26 g/mol [3]
Appearance Colorless liquid[3]
Odor Strong, ether-like, fruity (grape, apple, pear)[1]
Boiling Point 208 °C (lit.)[1]
Melting Point -64 °C (lit.)[1]
Density 0.869 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.417 (lit.)[1]

Synthesis Methodologies

This compound is synthesized by the reaction of heptanoic acid and n-propanol. This can be achieved through chemical catalysis, typically using a strong acid, or through biocatalysis using an enzyme such as a lipase (B570770).

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water produced is removed, often by azeotropic distillation.[5]

Illustrative Data for Fischer Esterification of Propyl Esters

The following tables summarize the expected impact of key reaction parameters on the yield of propyl esters and the formation of the primary by-product, dipropyl ether, which can form via the acid-catalyzed self-condensation of propanol (B110389) at higher temperatures.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)Propyl Ester Yield (%)Dipropyl Ether (%)
8085<1
100922
120885
1408010

Table 2: Effect of Reactant Molar Ratio (Propanol:Heptanoic Acid) on Product Distribution

Molar RatioPropyl Ester Yield (%)Unreacted Heptanoic Acid (%)
1:16733
2:18515
3:1955
5:1>98<2
Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic esterification offers a green and highly selective alternative to chemical synthesis, operating under mild conditions with high specificity. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often used to simplify catalyst recovery and reuse. This method minimizes by-product formation and reduces the environmental impact.

Quantitative Data for Lipase-Catalyzed Synthesis of Propyl Esters

The following data is adapted from studies on the lipase-catalyzed synthesis of propyl caprate, a structurally similar ester, and illustrates the impact of various parameters on reaction conversion.

Table 3: Effect of Reaction Time on Conversion Percentage

Time (h)Conversion (%)
445.2
868.9
1278.5
1682.1
2083.5
2483.8

Conditions: 60°C, 2% (w/w) enzyme loading, 3:1 alcohol:acid molar ratio.

Table 4: Effect of Temperature on Conversion Percentage

Temperature (°C)Conversion (%)
4065.7
5076.4
6083.8
7072.3

Conditions: 24h, 2% (w/w) enzyme loading, 3:1 alcohol:acid molar ratio.

Table 5: Effect of Enzyme Loading on Conversion Percentage

Enzyme Loading (% w/w)Conversion (%)
0.555.1
1.069.8
1.578.2
2.083.8
2.584.1

Conditions: 24h, 60°C, 3:1 alcohol:acid molar ratio.

Table 6: Effect of Substrate Molar Ratio (Propanol:Heptanoic Acid) on Conversion Percentage

Molar RatioConversion (%)
1:168.2
2:179.5
3:183.8
4:181.3

Conditions: 24h, 60°C, 2% (w/w) enzyme loading.

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound via Fischer Esterification

This protocol is designed to maximize the yield of this compound while minimizing by-product formation.

Materials:

  • Heptanoic acid (1 mol)

  • n-Propanol (3 mol)

  • Concentrated sulfuric acid (0.1 mol, ~1-2% of total weight)

  • Toluene (B28343) or cyclohexane (B81311) (for azeotropic distillation)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, add heptanoic acid (1 mol) and n-propanol (3 mol). Slowly and with cooling, add concentrated sulfuric acid (0.1 mol).

  • Reaction Setup: Attach a Dean-Stark trap and a reflux condenser to the flask. Add a suitable solvent like toluene to fill the trap.

  • Reflux: Heat the mixture to a gentle reflux (approximately 95-120°C). The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Continue the reflux for 2-8 hours, or until water ceases to collect in the trap. The reaction progress can also be monitored by Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure build-up; vent the funnel frequently.

    • Brine (1 x 100 mL) to remove residual water and salts.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 208°C.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol describes a typical batch synthesis in a solvent-free system.

Materials:

  • Heptanoic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (3Å or 4Å)

  • Screw-capped flask or small reactor

  • Shaking incubator or temperature-controlled magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a screw-capped flask, combine heptanoic acid and n-propanol. An optimal molar ratio is typically around 3:1 (propanol:heptanoic acid).

  • Dehydration: Add molecular sieves (e.g., 5% w/w of substrates) to the mixture to adsorb the water produced during esterification, which drives the equilibrium towards product formation.

  • Enzyme Addition: Add the immobilized lipase. An optimal enzyme loading is typically between 2-5% (w/w) of the total substrate mass.

  • Incubation: Seal the flask and place it in a shaking incubator. Incubate the reaction at 60°C with constant agitation (e.g., 200 rpm) for 24 hours.

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. The conversion of heptanoic acid can be monitored by titrating the residual acid with a standard NaOH solution or by GC analysis.

  • Catalyst Recovery: Once the reaction reaches the desired conversion, recover the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane (B92381) and dried for potential reuse.

  • Purification: The reaction mixture can be purified by vacuum distillation to remove unreacted starting materials and yield pure this compound.

Protocol 3: GC-MS Analysis of this compound Reaction Mixture

This protocol provides a general method for the separation and identification of this compound and common by-products.

Sample Preparation:

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identify the components by comparing their retention times and mass spectra with those of known standards and library data (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Combine Heptanoic Acid, n-Propanol, and H₂SO₄ in Round-Bottom Flask reflux Heat to Reflux (95-120°C) with Dean-Stark Trap prep->reflux Setup Apparatus monitor Monitor Water Collection and/or GC Analysis reflux->monitor 2-8 hours cool Cool to Room Temperature monitor->cool wash Wash with H₂O, NaHCO₃, and Brine cool->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry purify Fractional Distillation dry->purify product Pure Propyl Heptanoate purify->product

Workflow for Fischer-Speier Esterification.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_recovery Recovery & Purification cluster_product Final Product prep Combine Heptanoic Acid, n-Propanol, Molecular Sieves, and Immobilized Lipase incubate Incubate at 60°C with Agitation prep->incubate monitor Monitor Conversion (Titration or GC) incubate->monitor ~24 hours filter Filter to Recover Immobilized Enzyme monitor->filter purify Purify Mixture (e.g., Vacuum Distillation) filter->purify product Pure Propyl Heptanoate purify->product

Workflow for Lipase-Catalyzed Synthesis.

Signaling_Pathway cluster_catalysis Catalysis cluster_intermediate Intermediate acid Heptanoic Acid (R-COOH) intermediate Tetrahedral Intermediate acid->intermediate alcohol n-Propanol (R'-OH) alcohol->intermediate catalyst Catalyst (H⁺ or Lipase) catalyst->intermediate ester This compound (R-COOR') intermediate->ester water Water (H₂O) intermediate->water

General Esterification Reaction Pathway.

References

Application Notes and Protocols for the GC-MS Analysis of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of propyl heptanoate (B1214049) using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols for sample preparation, instrument setup, and data analysis, along with quantitative data presented in clear, tabular formats.

Introduction

Propyl heptanoate (C₁₀H₂₀O₂) is an ester known for its characteristic fruity aroma, often described as having notes of pineapple and grape. It is used as a flavoring agent in a variety of food products, including beverages, candies, and baked goods. Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, as well as in the analysis of flavor and fragrance profiles in various consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile compounds like this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from a Beverage Matrix

This protocol describes the extraction of this compound from a liquid beverage sample.

Materials:

  • This compound standard (analytical grade)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Separatory funnel (250 mL)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the sample (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Extraction:

    • Measure 50 mL of the beverage sample into a 250 mL separatory funnel.

    • Add 10 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate for 5 minutes. The organic layer (dichloromethane) will be the bottom layer.

    • Drain the lower organic layer into a clean, dry glass vial.

    • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane.

    • Combine the two organic extracts.

    • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • Internal Standard (Optional but Recommended for Quantitative Accuracy): For improved quantitative accuracy, an internal standard (e.g., a deuterated analog of this compound or a similar ester with a different retention time) can be added to the sample and calibration standards before extraction.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of this compound. These may need to be optimized for your specific instrument.

GC Parameter Recommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 60 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min.
MS Parameter Recommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards.

Table 1: Example Calibration Curve Data

Concentration (µg/mL)Peak Area
115,234
578,910
10155,678
25390,123
50785,432
1001,560,890

The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.995.

Qualitative Data: Mass Spectrum and Retention Time

The identification of this compound is confirmed by its retention time and its mass spectrum.

Table 2: Retention and Mass Spectral Data for this compound

ParameterValue
Typical Retention Time Dependent on the specific GC column and oven program, but will be consistent under identical conditions. The Kovats retention index is a more standardized value. On a standard non-polar column (like DB-5ms), the Kovats index for this compound is approximately 1174.[1]
Molecular Ion (M+) m/z 172
Key Mass Fragments (m/z) and Relative Abundance 43 (100%), 113 (58%), 61 (53%), 41 (53%), 131 (48%)

The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the propyl fragment [CH₃CH₂CH₂]⁺. Other significant fragments arise from the cleavage of the ester bond and subsequent rearrangements.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the core components in a Gas Chromatography-Mass Spectrometry system.

GCMS_Components cluster_ms Mass Spectrometer CarrierGas Carrier Gas (Helium) Injector Injector CarrierGas->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Eluent Oven Oven Oven->GC_Column Temperature Control DataSystem Data System MS_Detector->DataSystem IonSource Ion Source (EI) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl heptanoate (B1214049) is a fatty acid ester known for its characteristic fruity aroma, reminiscent of pineapple and blackberry.[1] This volatile compound is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes and personal care products.[1] Accurate quantification of propyl heptanoate is crucial for quality control in these applications. While gas chromatography (GC) is well-suited for analyzing volatile compounds like esters, High-Performance Liquid Chromatography (HPLC) offers a versatile and robust alternative, particularly for less volatile samples or when GC instrumentation is unavailable.[2] This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes RP-HPLC to separate this compound from a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of acetonitrile (B52724) and water).[2][3] Due to the lack of a strong chromophore in this compound, detection is performed at a low UV wavelength, typically around 210 nm.[2]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2] A Newcrom R1 column can also be used.[3]

  • Solvents: HPLC grade acetonitrile, water, and phosphoric acid or formic acid.[3]

  • Standards: this compound standard (≥98% purity).

  • Sample Preparation: Syringe filters (0.45 µm), solid-phase extraction (SPE) cartridges (if necessary).

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The appropriate sample preparation will depend on the matrix.

  • Liquid Samples (e.g., beverages, perfumes):

    • For clear liquid samples, filter through a 0.45 µm syringe filter directly into an HPLC vial.

    • For samples with particulate matter, centrifuge at 5,000 rpm for 10 minutes, then filter the supernatant.[4]

    • If high concentrations of interfering substances are present, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) may be necessary.[1]

  • Solid and Semi-Solid Samples (e.g., food products, creams):

    • Homogenize a known amount of the sample.

    • Extract the analyte with a suitable solvent such as ethyl acetate.[4]

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • For complex matrices, solid-phase extraction (SPE) may be required to clean up the sample and remove interferences.[2]

4. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (60:40, v/v)[2]
For MS compatibility, replace phosphoric acid with formic acid.[3]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 20 µL[2]
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nm[2]

Data Presentation

Table 1: Chromatographic Data for this compound

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compoundTo be determined experimentallyTo be determined experimentallyTo be determined experimentally

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area
1To be determined
5To be determined
10To be determined
25To be determined
50To be determined
100To be determined
Correlation Coefficient (r²) >0.999

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard StockSolution Stock Solution (1 mg/mL in ACN) Standard->StockSolution WorkingStandards Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Inject Sample Sample (Liquid or Solid) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship Analyte This compound in Sample Separation Differential Partitioning Analyte->Separation StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Separation MobilePhase Mobile Phase (ACN:Water) MobilePhase->Separation Detection UV Detection (210 nm) Separation->Detection Signal Chromatographic Peak Detection->Signal

Caption: Principle of this compound separation and detection by RP-HPLC.

References

Application Notes and Protocols: NMR Spectroscopy of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of organic compounds. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of propyl heptanoate (B1214049) (C₁₀H₂₀O₂), a fatty acid ester. Included are reference spectral data, standardized experimental protocols for sample preparation and data acquisition, and graphical representations of the molecule's structure and the analytical workflow.

Introduction

Propyl heptanoate is the ester formed from heptanoic acid and propanol.[1] It is recognized as a flavoring agent and is found in various natural products.[1][2][3] The unambiguous structural confirmation of such compounds is critical in research and quality control settings. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, making it the premier method for structural verification. This note outlines the expected ¹H and ¹³C NMR spectra and provides practical protocols for their acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are based on standard NMR prediction algorithms and typical chemical shift ranges for esters.[1] The spectra are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Structure and Atom Numbering:

CH₃(a)-CH₂(b)-CH₂(c)-CH₂(d)-CH₂(e)-C(f)(O)-O-CH₂(g)-CH₂(h)-CH₃(i)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
g-O-CH₂ -~ 4.01Triplet (t)~ 6.7
f-C(=O)-CH₂ -~ 2.25Triplet (t)~ 7.5
h-CH₂-CH₂ -CH₃~ 1.64Sextet~ 7.1
e-CH₂-CH₂ -C(=O)-~ 1.59Quintet~ 7.5
b, c, d-(CH₂ )₃-~ 1.29Multiplet (m)-
i-CH₂-CH₃ ~ 0.92Triplet (t)~ 7.4
a-CH₃ ~ 0.88Triplet (t)~ 7.0
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Signal LabelCarbon AtomPredicted Chemical Shift (δ, ppm)
f'C =O~ 173.8
g'-O-C H₂-~ 65.9
e'-C H₂-C(=O)-~ 34.4
d'-C H₂-CH₂-C(=O)-~ 31.5
c'-CH₂-C H₂-CH₂-C(=O)-~ 28.9
b'CH₃-C H₂-~ 25.1
h'-CH₂-C H₂-CH₃~ 22.4
a'-C H₃~ 14.0
i'-CH₂-C H₃~ 10.4

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate data acquisition parameters.

Sample Preparation
  • Sample Quantity : For ¹H NMR, accurately weigh 5-25 mg of this compound. For the less sensitive ¹³C NMR, a higher quantity of 50-100 mg is recommended.

  • Solvent Selection : Use 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice for esters.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference for chemical shifts (δ = 0.00 ppm).

  • Dissolution : Combine the this compound sample and the solvent/TMS mixture in a small, clean vial. Ensure complete dissolution by gentle vortexing.

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

NMR Data Acquisition (1D Spectra)

The following are typical acquisition parameters for a standard NMR spectrometer.

  • Instrument Setup : Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample for optimal homogeneity and resolution.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' or 'zg').

    • Spectral Width (SW) : ~12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ) : ~3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1) : 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS) : Typically 8 to 16 scans are sufficient for good signal-to-noise on a modern spectrometer.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

    • Spectral Width (SW) : ~220-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ) : ~1-2 seconds.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections to obtain the final spectrum.

Visualizations

This compound Structure with NMR Assignments

G This compound: ¹H and ¹³C NMR Assignments cluster_mol Molecular Structure cluster_legend Legend mol CH₃-CH₂-CH₂-CH₂-CH₂-C(=O)-O-CH₂-CH₂-CH₃ a a b b c c d d e e f f g g h h i i mol_c C-C-C-C-C-C(=O)-O-C-C-C a_c a' b_c b' c_c c' d_c d' e_c e' f_c f' g_c g' h_c h' i_c i' H_label ¹H Labels (a-i) C_label ¹³C Labels (a'-i')

Caption: Molecular structure of this compound with atom labeling for NMR signal assignment.

NMR Experimental Workflow

workflow General NMR Experimental Workflow prep 1. Sample Preparation (Weighing, Dissolving, Filtering) transfer 2. Transfer to NMR Tube (Add TMS Standard) prep->transfer instrument 3. Instrument Setup (Insert Sample, Tune, Shim) transfer->instrument acquire 4. Data Acquisition (Set Parameters, Run ¹H & ¹³C Scans) instrument->acquire process 5. Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze 6. Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze report 7. Final Report (Structure Confirmation) analyze->report

Caption: A step-by-step workflow for the NMR analysis of this compound.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl heptanoate (B1214049) (C₁₀H₂₀O₂) is an ester known for its characteristic fruity aroma, often used in the flavor and fragrance industry. In the context of drug development and chemical research, it can serve as a model compound, an intermediate, or a component in various formulations. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such compounds, providing a unique molecular fingerprint by probing the vibrational modes of its chemical bonds. This document provides detailed application notes and experimental protocols for obtaining and interpreting the IR spectrum of propyl heptanoate.

Principle of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations are dependent on the types of atoms, the nature of the chemical bonds (e.g., single, double, triple), and the overall molecular structure. An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus the frequency (typically expressed as wavenumber, cm⁻¹). The characteristic absorption bands in the spectrum allow for the identification of functional groups present in the molecule. For this compound, key functional groups include the ester carbonyl group (C=O) and the C-O single bonds, as well as the C-H bonds of the alkyl chains.

Expected Infrared Spectrum of this compound

The IR spectrum of this compound is characterized by several strong absorption bands that are indicative of its ester functionality and aliphatic nature. Based on the analysis of similar esters and general spectroscopic principles, the following are the expected key absorption peaks.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2960-2850C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groupsStrong
~1740C=O stretching of the ester carbonyl groupStrong
~1465C-H bending (scissoring) of CH₂ groupsMedium
~1380C-H bending (rocking) of CH₃ groupsMedium
~1250-1000C-O stretching of the ester groupStrong

Experimental Protocols

Two common methods for acquiring the IR spectrum of a liquid sample like this compound are Attenuated Total Reflectance (ATR)-FTIR and transmission spectroscopy of a neat sample.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a rapid and convenient method that requires minimal sample preparation.[1]

Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.

Protocol 2: Transmission Spectroscopy (Neat Liquid)

This traditional method involves placing a thin film of the liquid sample between two IR-transparent salt plates.[2][3][4][5]

Materials:

  • FTIR spectrometer

  • Demountable liquid cell or two IR-transparent salt plates (e.g., NaCl or KBr)

  • This compound sample

  • Pasteur pipette

  • Solvent for cleaning (e.g., dry acetone (B3395972) or methylene (B1212753) chloride)

  • Lint-free wipes

  • Gloves

Procedure:

  • Background Spectrum:

    • Record a background spectrum with the empty salt plates or cell in the spectrometer's sample holder.

  • Sample Preparation:

    • Place one or two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates. Avoid air bubbles.

  • Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder of the spectrometer.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹), co-adding multiple scans for better quality.

  • Cleaning:

    • Disassemble the salt plates and clean them immediately with a dry solvent to prevent damage to the plates. Store the plates in a desiccator.

Data Interpretation and Analysis

The obtained IR spectrum can be used for:

  • Structural Confirmation: The presence of the strong carbonyl peak at approximately 1740 cm⁻¹ and the C-O stretch in the 1250-1000 cm⁻¹ region confirms the presence of the ester functional group.[6] The strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the aliphatic chains.

  • Purity Assessment: The absence of a broad absorption band in the 3500-3200 cm⁻¹ region indicates the absence of hydroxyl impurities (e.g., from unreacted heptanoic acid or propyl alcohol).

  • Reaction Monitoring: IR spectroscopy can be used to monitor the synthesis of this compound by observing the appearance of the ester carbonyl band and the disappearance of the reactant bands (e.g., the broad O-H band of the carboxylic acid).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_atr ATR-FTIR Method cluster_transmission Transmission Method (Neat) cluster_analysis Data Analysis start Start sample This compound (Liquid) start->sample atr_bg Acquire Background (Empty ATR Crystal) sample->atr_bg Method 1 trans_bg Acquire Background (Empty Salt Plates) sample->trans_bg Method 2 apply_atr Apply Sample to ATR Crystal atr_bg->apply_atr acquire_atr Acquire Spectrum apply_atr->acquire_atr clean_atr Clean ATR Crystal acquire_atr->clean_atr process Process Spectrum (Baseline Correction, etc.) acquire_atr->process apply_trans Prepare Sample Film Between Salt Plates trans_bg->apply_trans acquire_trans Acquire Spectrum apply_trans->acquire_trans clean_trans Clean Salt Plates acquire_trans->clean_trans acquire_trans->process interpret Interpret Spectrum (Peak Assignment) process->interpret report Report Results interpret->report

Caption: Experimental workflow for IR spectroscopy of this compound.

logical_relationship cluster_functional_groups Key Functional Groups cluster_ir_peaks Characteristic IR Absorption Peaks propyl_heptanoate This compound (C₁₀H₂₀O₂) carbonyl Ester Carbonyl (C=O) propyl_heptanoate->carbonyl co_stretch Ester C-O propyl_heptanoate->co_stretch ch_bonds Alkyl C-H propyl_heptanoate->ch_bonds carbonyl_peak ~1740 cm⁻¹ (Strong, Sharp) carbonyl->carbonyl_peak C=O Stretch co_peak ~1250-1000 cm⁻¹ (Strong) co_stretch->co_peak C-O Stretch ch_peak ~2960-2850 cm⁻¹ (Strong) ch_bonds->ch_peak C-H Stretch

Caption: Logical relationship between functional groups and IR peaks.

References

Application Notes and Protocols: The Use of Propyl Heptanoate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide on the application, evaluation, and physicochemical properties of propyl heptanoate (B1214049) for use in fragrance formulations.

Application Notes

Propyl heptanoate (CAS 7778-87-2) is a fatty acid ester recognized for its significant contribution to the fruity and sweet dimensions of fragrance compositions.[1][2] As a synthetic flavoring and fragrance agent, it provides formulators with a stable and versatile ingredient for creating a wide range of scents.[3][4] Its characteristic odor profile makes it particularly valuable in developing apple, pear, and grape-like accords.[3][5]

Olfactory Profile

This compound possesses a complex and potent fruity odor. Its scent is most frequently described as a combination of sweet, ripe fruit notes with waxy undertones.[3][5] Key descriptors include:

  • Primary Notes: Grape, Pear, Pineapple, Apple.[3][5]

  • Nuances: Sweet, waxy, with hints of strawberry, wine, and a slight green, grassy character.[3][5]

  • Character: Some sources also describe an ethereal quality to its aroma.[1][6]

At a concentration of 5 to 15 ppm, its taste characteristics are described as sweet, waxy, and fruity with pineapple, pear, apple, and citrus notes, complemented by a subtle green, grassy nuance.[3]

Role in Fragrance Compositions

Given its volatility and strong initial impression, this compound primarily functions as a top to middle note in a fragrance pyramid. Its role includes:

  • Providing Initial "Lift": It delivers an immediate fruity brightness that captures attention upon application.

  • Enhancing Fruity Accords: It is a key building block for creating realistic and juicy fruit notes, especially for apple and pear compositions.[7]

  • Adding Sweetness and Complexity: It can be used to sweeten floral bouquets and add a sophisticated, wine-like nuance to various fragrance types.

  • Blending: It blends well with other esters, floral notes (e.g., jasmine, rose), and citrus ingredients, acting as a harmonizing agent.

Recommended Usage Levels

This compound is a powerful ingredient. For optimal performance without overpowering a composition, it is recommended for use at levels up to 8.0% in the final fragrance concentrate.[8]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, essential for formulation, safety, and stability assessments.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₂[1][6][8]
Molecular Weight 172.26 g/mol [1][8][9]
Appearance Colorless Liquid[3][6][9]
CAS Number 7778-87-2[1][8]
Density ~0.869 g/mL at 25°C[3][6][8]
Boiling Point 207-208 °C at 760 mm Hg[3][6][9]
Melting Point -63.5 °C to -64 °C[3][6][9]
Flash Point 76.67 °C (170 °F) TCC[1][3][8]
Vapor Pressure 0.233 mmHg at 25°C[6]
Refractive Index n20/D 1.417[1][3][6]
Solubility Insoluble in water; Soluble in ethanol (B145695) & most organic solvents[1][6][9]
Kovats Retention Index 1169 / 1174 / 1177 (Standard non-polar column)[9][10]

Experimental Protocols

The following protocols provide standardized methodologies for incorporating and evaluating this compound in fragrance formulations.

Protocol: Simple Fruity-Floral Fragrance Formulation

Objective: To create a model fragrance demonstrating the application of this compound.

Materials & Equipment:

  • This compound

  • Other fragrance ingredients (e.g., Linalool, Hedione®, Iso E Super®, Benzyl Acetate)

  • Perfumer's Alcohol (e.g., Specially Denatured (SD) Alcohol 40-B)

  • Glass beakers (10 mL, 50 mL)

  • Digital scale (0.001g precision)

  • Disposable pipettes

  • Glass stirring rods

  • Amber glass bottles for storage

Methodology:

  • Prepare the Concentrate: On the digital scale, tare a clean 10 mL glass beaker. Carefully weigh each ingredient directly into the beaker according to the formula below.

    • Hypothetical "Golden Pear" Formula:

      Ingredient Parts (w/w) Role
      This compound 70 Top Note (Fruity)
      Benzyl Acetate 150 Top Note (Floral)
      Linalool 100 Middle Note (Floral)
      Hedione® 300 Middle Note (Floral)
      Iso E Super® 380 Base Note (Woody)

      | Total | 1000 | Concentrate |

  • Blending: Gently stir the mixture with a clean glass rod until the solution is homogeneous.

  • Maturation (Aging): Transfer the concentrate to a sealed, airtight amber glass bottle. Allow the concentrate to mature for a minimum of 48-72 hours at room temperature, away from direct light. This allows the chemical reactions to settle and the scent to harmonize.

  • Dilution: Prepare an Eau de Toilette (EDT) concentration. In a 50 mL beaker, combine 3g of the fragrance concentrate with 17g of Perfumer's Alcohol. This creates a 15% fragrance solution.

  • Final Maceration: Transfer the diluted fragrance to its final storage bottle and allow it to macerate for 1-2 weeks before conducting detailed sensory evaluation.

Protocol: Fragrance Stability Testing

Objective: To assess the stability of the formulated fragrance under various environmental stresses.[11][12]

Materials & Equipment:

  • Final diluted fragrance from Protocol 2.1

  • Multiple sealed, clear glass sample vials

  • Control sample stored in the dark at room temperature

  • Laboratory oven (calibrated)

  • UV light chamber or controlled light source

  • Refrigerator/Freezer

Methodology:

  • Sample Preparation: Fill and seal several glass vials with the fragrance. Retain one as the control.

  • Accelerated (Heat) Stability:

    • Place one sample in an oven set to a constant temperature of 40-45°C.

    • Evaluate the sample against the control at set intervals (e.g., 24h, 1 week, 2 weeks, 1 month).

    • Observe for changes in color, clarity (precipitation), and odor profile.[11][13]

  • Photostability:

    • Place one sample in a UV light chamber or expose it to another consistent light source.[11][13]

    • Place a control vial wrapped in aluminum foil next to it to isolate light effects from temperature effects.

    • Evaluate against the control at regular intervals, checking for color changes and scent degradation (e.g., development of "off-notes").[14]

  • Freeze-Thaw Stability:

    • Subject a sample to repeated temperature cycles (e.g., 24 hours at -5°C to -10°C, followed by 24 hours at room temperature).[11]

    • Repeat this cycle 3-5 times.

    • After the final thaw, check for insolubility, precipitation, or any change in physical appearance.[11]

Protocol: Sensory Evaluation

Objective: To formally assess the olfactory profile and performance of the fragrance over time.

Materials & Equipment:

  • Final diluted and macerated fragrance

  • Professional perfume testing strips (mouillettes)

  • Odor-free evaluation area

  • Stopwatch or timer

Methodology:

  • Preparation: Dip the narrow end of a testing strip into the fragrance solution, approximately 1 cm deep. Remove and allow the excess to drip off. Do not smell immediately.[15]

  • Top Note Evaluation (0-15 minutes):

    • After 30-60 seconds, wave the strip about 10-15 cm from the nose and inhale gently.

    • Record the initial impressions. Note the impact of the this compound (e.g., "bright, juicy pear," "sweet grape opening").

  • Middle/Heart Note Evaluation (15 minutes - 2 hours):

    • Smell the strip again at 15-minute intervals.

    • Record how the fragrance evolves as the top notes dissipate and the heart of the fragrance emerges. Note how the fruity character of the this compound now interacts with the floral notes.

  • Base Note/Dry-Down Evaluation (2+ hours):

    • Continue to evaluate the strip periodically (e.g., at 2, 4, and 6 hours).

    • Record the final, lingering scent profile. Assess the longevity of the fragrance and the character of the base notes.

Visualizations

Diagram: Olfactory Signal Transduction Pathway

The perception of an odorant like this compound begins with a complex signaling cascade within olfactory sensory neurons.[16][17] The binding of the odorant to a receptor triggers a series of intracellular events, converting a chemical signal into an electrical signal that is sent to the brain.[18][19]

Olfactory_Pathway cluster_cilia Olfactory Cilium Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein Gαolf (G-Protein) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Channel cAMP->CNG Opens Ion_Influx Na+ / Ca2+ Influx CNG->Ion_Influx Cl_Channel Ca2+-activated Cl- Channel Ion_Influx->Cl_Channel Ca2+ Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Cl_Efflux Cl- Efflux Cl_Channel->Cl_Efflux Cl_Efflux->Depolarization Amplifies Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Generates

Caption: Olfactory signal cascade initiated by an odorant molecule.

Diagram: Experimental Workflow for Fragrance Development

The process of creating and validating a new fragrance is systematic, moving from initial concept through formulation, maturation, and rigorous testing to ensure a stable and aesthetically pleasing final product.

Fragrance_Workflow cluster_dev Development Phase cluster_eval Evaluation Phase Concept 1. Fragrance Concept (e.g., 'Golden Pear') Selection 2. Ingredient Selection (incl. This compound) Concept->Selection Formulation 3. Formulation & Weighing (Protocol 2.1) Selection->Formulation Blending 4. Blending & Homogenization Formulation->Blending Maturation 5. Concentrate Maturation (48-72 hours) Blending->Maturation Dilution 6. Dilution & Maceration (e.g., 15% in Alcohol) Maturation->Dilution Sensory 7. Sensory Evaluation (Protocol 2.3) Dilution->Sensory Stability 8. Stability Testing (Protocol 2.2) Dilution->Stability Decision Pass/Fail? Sensory->Decision Stability->Decision Final Final Product Decision->Formulation Fail/Reformulate Decision->Final Pass

Caption: Workflow from fragrance concept to final product evaluation.

References

Application Notes and Protocols for Propyl Heptanoate in the Food and Beverage Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl heptanoate (B1214049) (also known as propyl enanthate) is a fatty acid ester recognized for its potent and desirable organoleptic properties.[1][2] As a synthetic flavoring agent, it is a colorless liquid with a characteristic strong, fruity, and ethereal odor.[3][4] Its flavor profile, reminiscent of grape, apple, pear, and pineapple with waxy and green nuances, makes it a valuable component in the formulation of a wide range of food and beverage products.[1][3][5][6] This document provides detailed application notes on its use, including regulatory status and typical concentrations, along with comprehensive protocols for its synthesis, analysis, and sensory evaluation tailored for researchers and industry professionals.

Application Notes

1. Physicochemical Properties and Regulatory Information

Propyl heptanoate is valued for its stability and solubility in most organic solvents, although it is insoluble in water.[4][7] Its physical and chemical characteristics are summarized in Table 1. The substance is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current intake levels when used as a flavoring agent.[8][9][10]

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Formula C₁₀H₂₀O₂ [3][4]
Molecular Weight 172.26 g/mol [3]
Appearance Colorless liquid [3][7]
Boiling Point 208 °C [3][4][7]
Melting Point -64 °C [3][7]
Density 0.869 g/mL at 25 °C [3][7]
Flash Point 170 °F (76.7 °C) [3][4][6]

| Solubility | Soluble in most organic solvents; insoluble in water. |[4][7] |

Table 2: Regulatory and Identification Information

Identifier Value References
CAS Number 7778-87-2 [3][9]
FEMA Number 2948 [3][8][9]
JECFA Number 168 [3][8][9]
FDA Regulation 21 CFR 172.515 [3][8][11]

| GRAS Status | GRAS (FEMA) |[7][8][9] |

2. Organoleptic Properties and Applications

This compound is primarily used to impart fruity and sweet notes. It is reported to be naturally found in fresh apples and rum.[3] Its complex aroma profile includes notes of sweet, ripe fruit such as apple, pear, pineapple, grape, and strawberry, with undertones of wine and green nuances.[1][5] The taste at concentrations of 5-15 ppm is described as sweet, waxy, and fruity with citrus and green notes.[3][6] These characteristics make it suitable for a variety of applications, as detailed in Table 3.

Table 3: Typical Usage Levels of this compound in Food and Beverage Products

Food Category Average Maximum PPM References
Baked Goods 18.0 [3][5][7]
Frozen Dairy (Ice Cream) 5.1 [3][5][7]
Soft Candy 5.9 [7]
Non-alcoholic Beverages 3.8 [5][7]

| Alcoholic Beverages | 3.0 |[5][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized via several methods. The most common industrial method is Fischer-Speier esterification. For applications requiring milder conditions, lipase-catalyzed synthesis offers a "green" alternative.

G cluster_synthesis Synthesis of this compound cluster_chem Chemical Synthesis cluster_bio Enzymatic Synthesis Reactants Reactants: Heptanoic Acid + Propanol (B110389) Fischer Fischer-Speier Esterification Catalyst: H₂SO₄ Conditions: Reflux Pros: Low Cost, High Yield Cons: Harsh Conditions Reactants->Fischer Acid Catalyst Lipase (B570770) Lipase-Catalyzed Esterification Catalyst: Immobilized Lipase Conditions: 40-60°C Pros: Mild, High Selectivity Cons: Higher Catalyst Cost Reactants->Lipase Enzyme Purification Purification (Washing, Distillation) Fischer->Purification Lipase->Purification Product This compound Purification->Product

Caption: Logical overview of chemical and enzymatic synthesis routes for this compound.

A. Fischer-Speier Esterification Protocol This method uses an acid catalyst to facilitate the reaction between heptanoic acid and propanol.[3][4]

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.

  • Reactants: To the flask, add heptanoic acid (1.0 mol), n-propanol (1.2 mol), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 mol).

  • Reaction: Heat the mixture to reflux (approximately 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess propanol and solvent under reduced pressure.

  • Purification: Purify the resulting crude ester by fractional distillation to obtain pure this compound.

B. Lipase-Catalyzed ("Green") Synthesis Protocol This protocol utilizes an enzyme for esterification, offering high selectivity under mild conditions.[12]

  • Reactants: In a temperature-controlled shaker flask, combine heptanoic acid (1.0 mol), n-propanol (1.0 mol), and an immobilized lipase (e.g., from Candida antarctica, 5-10% by weight of reactants) in a solvent-free system or using a nonpolar solvent like hexane.

  • Reaction: Incubate the mixture at 40-60 °C with continuous agitation (e.g., 200 rpm) for 4-24 hours.

  • Monitoring: Periodically take samples to monitor the conversion rate by analyzing the remaining fatty acid concentration via titration or GC analysis.

  • Isolation: Once equilibrium is reached, separate the immobilized enzyme from the mixture by filtration. The enzyme can be washed and reused.

  • Purification: Wash the filtrate with a dilute alkaline solution to remove any unreacted acid, followed by a water wash. Dry the organic phase and remove any solvent by rotary evaporation to yield this compound.

Protocol 2: Quantification in a Food Matrix using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile flavor compounds like this compound in complex food matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique.

G cluster_workflow GC-MS Quantification Workflow Sample Food Sample (e.g., Beverage, Baked Good) Prep Sample Preparation (HS-SPME) 1. Homogenize sample in vial 2. Add internal standard 3. Equilibrate at 60°C 4. Expose SPME fiber Sample->Prep Injection Thermal Desorption in GC Inlet Prep->Injection GC GC Separation (Capillary Column, e.g., DB-5ms) Injection->GC MS MS Detection (Ionization & Mass Analysis) GC->MS Data Data Analysis (Peak Integration & Quantification) MS->Data Result Concentration of This compound Data->Result

Caption: Experimental workflow for the quantification of this compound in food samples.

  • Sample Preparation (HS-SPME):

    • Place a known amount of the homogenized food sample (e.g., 5 g of baked good or 5 mL of beverage) into a 20 mL headspace vial.

    • Add a known concentration of an appropriate internal standard (e.g., ethyl nonanoate).

    • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for 15-30 minutes to allow volatiles to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Injection: Immediately introduce the SPME fiber into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the column.

    • GC Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan in a mass range of m/z 40-300.

  • Data Analysis:

    • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[8]

    • Quantify the compound by integrating the peak area of a characteristic ion (e.g., m/z 113) relative to the internal standard.

Protocol 3: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a product.[13] This protocol is designed to characterize the flavor profile of a beverage containing this compound.

  • Panelist Selection and Training:

    • Screen 15-20 candidates for sensory acuity and ability to verbalize perceptions.

    • Select 10-12 panelists and conduct intensive training (20-40 hours). During training, the panel develops a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the test products (e.g., "grape-like," "waxy," "sweet," "green apple"). Reference standards for each descriptor are provided.

  • Sample Evaluation:

    • Prepare samples of the base beverage with varying concentrations of this compound (e.g., 0 ppm, 2 ppm, 4 ppm, 6 ppm).

    • Present the samples blind and randomized to the panelists in individual sensory booths.

    • Panelists rate the intensity of each descriptor from the agreed-upon lexicon on a 15-cm line scale anchored from "none" to "very intense."

  • Data Analysis:

    • Convert the ratings from the line scale to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.

    • Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory profiles.

Olfactory Signaling Pathway

The perception of volatile esters like this compound begins with their interaction with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell.

cluster_olfactory Simplified Olfactory Signaling Pathway Odorant This compound (Odorant Molecule) OR Olfactory Receptor (OR) on neuron membrane Odorant->OR Binding G_Protein G-protein Activation (Gαolf) OR->G_Protein AC Adenylyl Cyclase III Activation G_Protein->AC cAMP ATP → cAMP (Second Messenger) AC->cAMP CNG cAMP binds to Cation Channel (CNG) cAMP->CNG Influx Ca²⁺ / Na⁺ Influx CNG->Influx Depolarization Membrane Depolarization Influx->Depolarization Signal Action Potential to Brain (Odor Perception) Depolarization->Signal

Caption: Signal transduction cascade for odor perception in an olfactory neuron.

References

Application Notes and Protocols for Propyl Heptanoate as a Standard in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl heptanoate (B1214049) (C₁₀H₂₀O₂) is a fatty acid ester known for its characteristic fruity aroma.[1][2] Beyond its use as a flavoring and fragrance agent, its physicochemical properties make it a suitable candidate for use as an internal standard in analytical testing, particularly for the quantification of volatile and semi-volatile organic compounds by gas chromatography (GC). Its stability, appropriate volatility, and chromatographic behavior allow for reliable quantification of analytes in complex matrices.

This document provides detailed application notes and protocols for the use of propyl heptanoate as an analytical standard, focusing on its application as an internal standard in GC-Mass Spectrometry (GC-MS) for the quantification of a target analyte in a sample matrix.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its application as an analytical standard, influencing its solubility, volatility, and chromatographic retention.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[3]
Molecular Weight 172.26 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 207-208 °C[3]
Melting Point -63.5 °C[3]
Density 0.857 g/mL at 20°C[3]
Solubility Insoluble in water; soluble in most organic solvents[3]
Refractive Index 1.4160-1.4189[3]
Kovats Retention Index Standard non-polar: 1169, 1174, 1177[3][4]

Experimental Protocols

This section outlines a detailed protocol for the use of this compound as an internal standard (IS) for the quantification of a volatile analyte (e.g., a flavor compound such as ethyl hexanoate) in a liquid matrix (e.g., a beverage) by GC-MS.

Materials and Reagents
  • This compound (Internal Standard): Purity ≥ 99%

  • Analyte Standard (e.g., Ethyl Hexanoate): Purity ≥ 99%

  • Solvent (e.g., Dichloromethane, Hexane): GC grade or equivalent

  • Anhydrous Sodium Sulfate (B86663): Reagent grade

  • Sample Matrix: The liquid sample to be analyzed

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps (B75204) and septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This creates a 1 mg/mL (1000 ppm) IS stock solution.

  • Analyte Stock Solution (Analyte Stock):

    • Accurately weigh approximately 100 mg of the analyte (e.g., ethyl hexanoate) into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the same solvent. This creates a 1 mg/mL (1000 ppm) analyte stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the IS Stock into varying concentrations of the Analyte Stock.

    • For example, to prepare a 5-point calibration curve, pipette the volumes of Analyte Stock and IS Stock as indicated in Table 2 into 10 mL volumetric flasks and dilute to the mark with the solvent.

Calibration LevelVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Analyte Concentration (ppm)IS Concentration (ppm)
10.11.01010100
20.51.01050100
31.01.010100100
42.51.010250100
55.01.010500100
Sample Preparation
  • Liquid-Liquid Extraction:

    • Pipette 5 mL of the liquid sample into a separatory funnel.

    • Add 100 µL of the 1000 ppm IS Stock solution.

    • Add 5 mL of the extraction solvent (e.g., dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer for dichloromethane) into a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of volatile esters. These should be optimized for the specific instrument and analytes.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless, 250°C, Split ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Example) Ethyl Hexanoate: 43, 71, 88, 116 This compound: 43, 60, 71, 89, 117

Data Presentation and Analysis

Quantification

The concentration of the analyte in the sample is determined by constructing a calibration curve. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards. The concentration of the analyte in the unknown sample is then calculated from its peak area ratio using the regression equation of the calibration curve.

Representative Method Validation Data

The following table presents representative data for a method validation using this compound as an internal standard. This data is illustrative and should be determined experimentally for each specific application.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Recovery (%) 95 - 105%
Precision (RSD%) < 5%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of a volatile analyte using this compound as an internal standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample Prepare Sample with Internal Standard prep_sample->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Experimental workflow for quantification using an internal standard.

Logical Relationship for Quantification

The diagram below shows the logical relationship between the measured peak areas and the final calculated concentration of the analyte.

quantification_logic node_analyte_area Analyte Peak Area node_area_ratio Peak Area Ratio (Analyte / IS) node_analyte_area->node_area_ratio node_is_area Internal Standard (this compound) Peak Area node_is_area->node_area_ratio node_cal_curve Calibration Curve (Area Ratio vs. Concentration) node_area_ratio->node_cal_curve node_final_conc Final Analyte Concentration node_cal_curve->node_final_conc

Caption: Logical flow for internal standard-based quantification.

References

Troubleshooting & Optimization

Propyl Heptanoate Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of propyl heptanoate (B1214049). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental outcomes. Here, you will find detailed guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of propyl heptanoate.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, helping you to identify the root cause and implement corrective actions to improve your reaction yield and product purity.

Problem Potential Cause Recommended Solution
Low Yield of this compound The Fischer esterification reaction is reversible and may not have reached completion.[1]To shift the equilibrium towards the product, use an excess of one reactant, typically the more cost-effective propanol (B110389).[2] Also, ensure the continuous removal of water as it forms, for instance by using a Dean-Stark apparatus.[2]
The acid catalyst concentration may be suboptimal.While a catalyst is necessary, an excessively high concentration can promote side reactions.[3] Use a catalytic amount, typically 1-2% of the total reaction mass.
Significant product loss may be occurring during the workup phase.[1]During aqueous washes, emulsions can form, leading to product loss. To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure phase separation is complete before proceeding.
Presence of Impurities in the Final Product Unreacted starting materials (heptanoic acid and propanol) may be present.[3]Optimize the reaction time and temperature to ensure maximum conversion. During purification, fractional distillation is effective for separating the desired ester from lower-boiling point starting materials.[3]
The primary by-product, dipropyl ether, may have formed.[3]Dipropyl ether formation is favored at higher temperatures due to the acid-catalyzed self-condensation of propanol.[3] Maintain a gentle reflux temperature (around 95-100°C) to minimize this side reaction.
Difficulty in Product Isolation The ester may not precipitate out of the solution when poured over ice.[4]This compound is a liquid at room temperature.[5] Extraction with a suitable organic solvent like ethyl acetate (B1210297) is a more appropriate method for isolation.[4]
Inconsistent Results Between Batches Variations in the quality of starting materials can lead to inconsistent outcomes.Ensure the purity of heptanoic acid and propanol, as isomeric impurities in the starting materials can lead to the formation of undesired ester isomers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating heptanoic acid and propanol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3][7]

Q2: What are the primary by-products I should be aware of during a Fischer esterification for this compound?

A2: The main by-products are typically unreacted starting materials (heptanoic acid and propanol) and dipropyl ether.[3] Dipropyl ether is formed from the acid-catalyzed dehydration of two propanol molecules, a reaction that becomes more significant at elevated temperatures.[3]

Q3: How can I effectively monitor the progress of my esterification reaction?

A3: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] GC is particularly useful for quantifying the disappearance of reactants and the appearance of the product and any by-products.

Q4: What is the optimal molar ratio of propanol to heptanoic acid for this synthesis?

A4: To drive the reaction equilibrium towards the formation of the ester, a molar excess of propanol is recommended.[3] A common and effective ratio is between 2:1 and 5:1 (propanol:heptanoic acid). Using a large excess of propanol can also allow it to serve as the reaction solvent.[3]

Q5: How can I purify the crude this compound after the reaction?

A5: A standard purification procedure involves a series of washes and distillation. First, wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with deionized water and brine to remove any remaining water-soluble impurities.[3] After drying the organic layer with an anhydrous salt like magnesium sulfate (B86663), purify the this compound via fractional distillation.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of key reaction parameters on the yield of this compound and the formation of the primary by-product, dipropyl ether. The data presented is illustrative and based on the general principles of esterification.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)This compound Yield (%)Dipropyl Ether Formation (%)Unreacted Heptanoic Acid (%)
8075223
1009055
12085105

Higher temperatures can increase the rate of reaction but also favor the formation of dipropyl ether, potentially reducing the overall ester yield.[3]

Table 2: Effect of Reactant Molar Ratio (Propanol:Heptanoic Acid) on Product Distribution

Molar RatioThis compound Yield (%)Dipropyl Ether Formation (%)Unreacted Heptanoic Acid (%)
1:165431
3:19262
5:1958<1

Increasing the molar excess of propanol drives the equilibrium towards the product, increasing the yield of this compound.[2][3]

Table 3: Effect of Sulfuric Acid Concentration on Product Distribution

H₂SO₄ Conc. (% w/w)This compound Yield (%)Dipropyl Ether Formation (%)Unreacted Heptanoic Acid (%)
0.580317
1.59172
3.088102

A higher catalyst concentration accelerates the reaction but can also significantly promote the side reaction that forms dipropyl ether.[3]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of by-products.

Materials:

  • Heptanoic acid (1.0 mol)

  • n-Propanol (3.0 mol)

  • Concentrated sulfuric acid (0.1 mol, approximately 1-2% of the total weight)

  • Toluene or cyclohexane (B81311) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine heptanoic acid (1.0 mol), n-propanol (3.0 mol), and toluene.

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

  • Reaction: Heat the mixture to a gentle reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction's progress by observing the amount of water collected. The reaction is typically complete within 2-8 hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x 100 mL)

      • Saturated sodium bicarbonate solution (2 x 100 mL). Caution: CO₂ evolution will cause pressure build-up; vent the separatory funnel frequently.

      • Brine (1 x 100 mL)[3]

  • Drying and Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Perform fractional distillation under atmospheric pressure to purify the this compound. Collect the fraction that boils at approximately 208°C.[5]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the separation and identification of this compound and its common by-products.

Sample Preparation:

  • Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent like dichloromethane (B109758) or ethyl acetate (1 mL) in a GC vial.[3]

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.[3]

  • Injector Temperature: 250°C[3]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: 40-300 amu.[3]

    • Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

Data Analysis:

  • Identify the components by comparing their retention times and mass spectra with those of known standards and library data.

Visualizations

experimental_workflow start Start reactants Combine Heptanoic Acid, Propanol, and Catalyst start->reactants reflux Reflux with Dean-Stark Trap reactants->reflux workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) reflux->workup dry Dry Organic Layer (Anhydrous MgSO4) workup->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_byproducts By-products Present? check_reaction->check_byproducts No increase_excess Increase Propanol Excess & Remove Water check_reaction->increase_excess Yes check_workup Product Loss During Work-up? check_byproducts->check_workup No optimize_temp Optimize Reaction Temp (Lower to Reduce Ether) check_byproducts->optimize_temp Yes improve_workup Improve Phase Separation (Use Brine) check_workup->improve_workup Yes end Optimized Yield check_workup->end No increase_excess->end optimize_temp->end improve_workup->end

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of propyl heptanoate (B1214049). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions encountered during the synthesis and purification of this ester.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of propyl heptanoate, typically synthesized via Fischer esterification of heptanoic acid and 1-propanol (B7761284).

Q1: My final product is contaminated with a significant amount of unreacted heptanoic acid. How can I remove it?

A1: The most effective method for removing acidic impurities like heptanoic acid is a liquid-liquid extraction using a mild base.

  • Solution: During the workup, wash the crude organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic solution will react with the acidic heptanoic acid to form sodium heptanoate, a salt that is highly soluble in the aqueous layer and can be easily separated and discarded.[1][2]

  • Procedure:

    • Transfer the crude product to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that is produced.[1]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash until no more gas evolution is observed.

    • Follow with a water wash to remove any remaining bicarbonate solution.

Q2: Gas chromatography (GC) analysis shows my product contains unreacted 1-propanol. What is the best way to remove it?

A2: A combination of washing and fractional distillation is recommended to remove residual 1-propanol.

  • Solution: 1-propanol has some solubility in water and a much lower boiling point than this compound.

    • Aqueous Wash: First, wash the crude product with water or brine (saturated NaCl solution) in a separatory funnel. This will remove the bulk of the unreacted alcohol.[1][3]

    • Fractional Distillation: The most effective method for final purification is fractional distillation.[2][4] The significant difference in boiling points between 1-propanol (~97 °C) and this compound (~208 °C) allows for a clean separation. Carefully monitor the temperature at the head of the distillation column and collect the fraction that distills at the boiling point of this compound.

Q3: My purified this compound appears cloudy. What is the cause and how can I fix it?

A3: A cloudy appearance typically indicates the presence of residual water.[1]

  • Solution: The organic layer must be thoroughly dried before the final distillation step.

  • Procedure: After the aqueous washes, add an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer.[2] Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed. Filter the dried organic layer to remove the drying agent before proceeding to distillation.

Q4: My reaction yield is very low after purification. What are the potential causes and solutions?

A4: Low yield can result from issues in either the synthesis or the purification workup.[5]

  • Incomplete Reaction: Fischer esterification is an equilibrium reaction.[6] To drive the reaction towards the product, consider using an excess of one reactant (typically the less expensive 1-propanol) or removing the water as it forms using a Dean-Stark apparatus.[6][7]

  • Product Loss During Workup:

    • Emulsion Formation: Vigorous shaking during liquid-liquid extraction can create emulsions, trapping the product between the layers. If an emulsion forms, allow the funnel to stand for a longer period, gently swirl it, or add brine to help break the emulsion.

    • Inefficient Extraction: Ensure complete phase separation before draining the layers. You can "back-extract" the aqueous washes with a small amount of fresh organic solvent to recover any dissolved product.[5]

  • Inefficient Distillation: Poor insulation of the distillation column or too rapid heating can lead to co-distillation of impurities and an inability to collect a pure fraction, thus reducing the isolated yield.[5] Ensure slow, steady heating and a properly packed and insulated fractionating column.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider during the purification of this compound?

A1: The differences in boiling points and densities are critical for successful purification by distillation and liquid-liquid extraction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₁₀H₂₀O₂172.26207-208[8][9][10][11]~0.869 @ 25°C[9][11][12]Insoluble[8][9][10]
1-PropanolC₃H₈O60.10~97~0.803 @ 20°CMiscible
Heptanoic AcidC₇H₁₄O₂130.18~223~0.918 @ 20°CSlightly Soluble

Q2: What is a standard workflow for purifying this compound after synthesis?

A2: A typical purification sequence involves extraction, drying, and distillation. This process is designed to systematically remove unreacted starting materials, the catalyst, and byproducts.

G A Crude Reaction Mixture B Transfer to Separatory Funnel Add Organic Solvent & Water A->B C Wash with NaHCO3 (aq) (Removes Acid Catalyst & Heptanoic Acid) B->C D Wash with Water (Removes excess 1-Propanol) C->D E Wash with Brine (Breaks Emulsions, Removes Water) D->E F Collect & Dry Organic Layer (e.g., with MgSO4) E->F G Filter to Remove Drying Agent F->G H Fractional Distillation G->H I Collect Pure this compound (Fraction at ~208°C) H->I

Caption: General workflow for the purification of this compound.

Q3: What analytical methods are best for assessing the purity of the final product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[2] It can effectively separate volatile components like the ester, residual alcohol, and potential side-products (e.g., dipropyl ether), providing both identification and quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.

Q4: I suspect a side reaction formed dipropyl ether. How would I separate this?

A4: Dipropyl ether is formed from the acid-catalyzed dehydration of two 1-propanol molecules.[2] Like 1-propanol, it has a boiling point (~90 °C) significantly lower than this compound. Therefore, it can be effectively removed during fractional distillation along with the unreacted 1-propanol.[2]

G start Problem Detected (e.g., Low Purity, Low Yield) gcms Analyze sample with GC-MS to identify impurities start->gcms acid_q Acidic Impurity Present? (Heptanoic Acid) gcms->acid_q alcohol_q Low Boiling Impurity? (1-Propanol, Dipropyl Ether) acid_q->alcohol_q No wash Perform basic wash (e.g., NaHCO3) acid_q->wash Yes water_q Product is Cloudy? alcohol_q->water_q No distill Perform careful fractional distillation alcohol_q->distill Yes dry Dry organic layer with anhydrous salt (e.g., MgSO4) water_q->dry Yes end Pure Product water_q->end No wash->alcohol_q distill->water_q dry->end

Caption: Troubleshooting decision tree for this compound purification.

Experimental Protocols

1. Protocol for Liquid-Liquid Extraction Workup

This protocol is performed after the initial synthesis reaction is complete.

  • Quenching: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel of appropriate size. If a concentrated acid catalyst was used, it may be beneficial to first dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and quench with an initial slow addition of water or ice.

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and immediately open the stopcock to vent the evolved CO₂ gas. Shake gently with frequent venting. Allow the layers to fully separate, then drain and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to wash out residual salts and water-soluble organics like 1-propanol. Shake vigorously, allow the layers to separate, and discard the aqueous layer.

  • Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride (brine) solution. This helps to remove bulk water from the organic layer and break any minor emulsions. Discard the aqueous layer.

  • Collection: Drain the remaining organic layer, which contains the crude this compound, into a clean, dry Erlenmeyer flask.

2. Protocol for Drying the Organic Layer

  • Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the collected organic layer (a layer of ~0.5 cm at the bottom of the flask is a good starting point).

  • Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all water has been absorbed.

  • Allow the mixture to stand for 10-15 minutes.

  • Remove the drying agent by gravity filtration or by carefully decanting the dried solution into a round-bottom flask suitable for distillation.

3. Protocol for Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed. Add a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Gently and uniformly heat the flask using a heating mantle.

  • Fraction Collection: As the mixture heats, the vapor will rise through the column. The temperature at the distillation head will plateau at the boiling point of the most volatile component (likely residual 1-propanol and any side products). Discard this initial "forerun" fraction.

  • Product Collection: The temperature will then rise again. When the temperature stabilizes at the boiling point of this compound (~208 °C), change the receiving flask and collect the liquid that distills over. A pure compound should have a narrow boiling point range (± 2 °C).[1]

  • Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

References

Technical Support Center: Esterification of Heptanoic Acid and Propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of heptanoic acid and propanol (B110389) to synthesize propyl heptanoate (B1214049).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of propyl heptanoate, with a focus on identifying and mitigating side reactions.

FAQs

Q1: What are the primary side reactions observed during the Fischer esterification of heptanoic acid and propanol?

A1: The main side reactions are the acid-catalyzed dehydration of propanol, which can lead to the formation of dipropyl ether and propene. At higher temperatures, other degradation or polymerization reactions can also occur, potentially leading to the formation of colored byproducts or "tar".

Q2: My reaction mixture turned dark brown or black upon heating. What is the likely cause?

A2: The formation of a dark-colored mixture is often indicative of charring or polymerization, which can be caused by using an excessively high concentration of the acid catalyst (e.g., sulfuric acid) or by heating the reaction mixture too aggressively. Concentrated sulfuric acid is a strong dehydrating agent and can promote side reactions that lead to the formation of complex, high-molecular-weight byproducts.

Q3: The yield of my desired ester, this compound, is lower than expected. What are the potential reasons?

A3: Low yield in a Fischer esterification can be attributed to several factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.

  • Suboptimal Reactant Ratio: An inappropriate molar ratio of heptanoic acid to propanol can limit the conversion to the ester.

  • Formation of Side Products: The dehydration of propanol to dipropyl ether or propene consumes one of the reactants, thereby reducing the amount available for ester formation.

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can result in an incomplete conversion of the starting materials.

  • Losses During Work-up: The purification process, if not optimized, can lead to a loss of the final product.

Q4: How can I minimize the formation of dipropyl ether?

A4: The formation of dipropyl ether is favored by high temperatures and high concentrations of the acid catalyst. To minimize its formation, consider the following strategies:

  • Control the Temperature: Maintain the reaction temperature at a moderate level, typically around the boiling point of the alcohol-water azeotrope, to favor esterification over ether formation.

  • Optimize Catalyst Concentration: Use the minimum effective amount of the acid catalyst. High concentrations of acid will accelerate the dehydration of the alcohol.

  • Use an Excess of the Carboxylic Acid: While using an excess of the alcohol is common to shift the equilibrium, in cases where ether formation is a significant issue, using a slight excess of the carboxylic acid can be a viable strategy.

Q5: What is the recommended method for purifying the crude this compound?

A5: A standard purification protocol involves the following steps:

  • Neutralization: Wash the crude reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted heptanoic acid and the acid catalyst. Be cautious as this will produce carbon dioxide gas.

  • Aqueous Wash: Wash the organic layer with water or brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: Perform fractional distillation to separate the this compound from any remaining propanol, dipropyl ether, and other impurities.

Data Presentation

The following tables summarize the expected trends in product distribution based on varying reaction conditions. These are illustrative and the actual values may vary depending on the specific experimental setup.

Table 1: Effect of Temperature on Product Distribution (Heptanoic Acid:Propanol 1:3 molar ratio, H₂SO₄ catalyst)

Temperature (°C)This compound Yield (%)Dipropyl Ether (%)Propene (%)
80752<1
1008551
12080103
14070155

Table 2: Effect of Molar Ratio of Propanol to Heptanoic Acid on Product Distribution (100°C, H₂SO₄ catalyst)

Molar Ratio (Propanol:Heptanoic Acid)This compound Yield (%)Dipropyl Ether (%)
1:1654
2:1806
3:1858
5:19010

Table 3: Effect of Sulfuric Acid Concentration on Product Distribution (100°C, Heptanoic Acid:Propanol 1:3 molar ratio)

H₂SO₄ (mol % relative to heptanoic acid)This compound Yield (%)Dipropyl Ether (%)
1803
2855
58210
107518

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Reactions

This protocol is adapted for the synthesis of this compound, aiming for a high yield of the ester with minimal formation of byproducts.

Materials:

  • Heptanoic acid

  • Propanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid (1.0 mol) and propanol (3.0 mol).

  • Slowly add concentrated sulfuric acid (0.02 mol) to the mixture while stirring.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash twice with saturated sodium bicarbonate solution. Vent the separatory funnel frequently to release the pressure from the evolved CO₂.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 208 °C).

Mandatory Visualization

Diagram 1: Fischer Esterification of Heptanoic Acid and Propanol

Fischer_Esterification Heptanoic_Acid Heptanoic Acid Propyl_Heptanoate This compound Heptanoic_Acid->Propyl_Heptanoate Propanol Propanol Propanol->Propyl_Heptanoate H2SO4 H₂SO₄ (catalyst) H2SO4->Propyl_Heptanoate Water Water

Caption: Main reaction pathway for the synthesis of this compound.

Diagram 2: Side Reactions of Propanol

Propanol_Side_Reactions Propanol1 Propanol H2SO4 H₂SO₄ (catalyst) High Temperature Propanol1->H2SO4 Propanol2 Propanol Propanol2->H2SO4 Dipropyl_Ether Dipropyl Ether H2SO4->Dipropyl_Ether Propene Propene H2SO4->Propene Water1 Water Water2 Water

Caption: Acid-catalyzed dehydration of propanol leading to side products.

Diagram 3: Experimental Workflow for this compound Synthesis

Workflow Reactants Mix Heptanoic Acid, Propanol, and H₂SO₄ Reflux Reflux for 2-4 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Wash_Bicarb Wash with NaHCO₃ solution Cool->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Product Pure this compound Distill->Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Improving the efficiency of enzymatic synthesis of propyl heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of propyl heptanoate (B1214049). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and implementing effective experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the enzymatic synthesis of propyl heptanoate?

A1: The primary reaction is a direct esterification, where heptanoic acid and propanol (B110389) react in the presence of a lipase (B570770) enzyme to form this compound and water.[1][2] This reaction is reversible, so strategies to remove water are often employed to drive the equilibrium towards product formation.[1][2]

Q2: Which enzymes are commonly used for this synthesis?

A2: Lipases are the most common enzymes used for this type of esterification. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly favored because they can be easily recovered and reused, which simplifies downstream processing and reduces costs.[3]

Q3: What are the key parameters to optimize for maximizing the yield of this compound?

A3: The key parameters to optimize include reaction temperature, substrate molar ratio (propanol to heptanoic acid), enzyme concentration, and agitation speed.[3][4] Removing water as it is formed is also a critical factor for achieving high conversion rates.[1][2]

Q4: Can the substrates or products inhibit the enzyme?

A4: Yes, substrate or product inhibition can occur. High concentrations of the acid substrate (heptanoic acid) can sometimes inhibit lipase activity.[5][6] Similarly, the accumulation of products, including water, can slow down or reverse the reaction.

Q5: What is a typical solvent system for this reaction?

A5: A significant advantage of enzymatic esterification is the ability to perform the reaction in a solvent-free system.[3][5] This approach is environmentally friendly and simplifies the purification of the final product.[3] If a solvent is used, hydrophobic organic solvents like n-heptane are often chosen.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Recommended Solution
No or Very Low Product Yield Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.- Confirm enzyme activity with a standard assay. - Ensure the enzyme has been stored at the recommended temperature.[7]
Missing Cofactors: While lipases generally do not require cofactors, the reaction conditions might be suboptimal.- Verify the reaction buffer composition and pH are within the optimal range for the specific lipase.
Substrate Degradation: One or both substrates may have degraded.- Use fresh, high-purity heptanoic acid and propanol.
Low Yield with Unreacted Starting Material Suboptimal Reaction Conditions: The temperature, pH, or agitation speed may not be ideal.- Optimize the reaction temperature, typically between 40-60°C.[2] - Ensure adequate mixing (e.g., 150-250 rpm) to overcome mass transfer limitations.[3]
Equilibrium Limitation: The accumulation of water is shifting the reaction back towards the reactants.- Add a water adsorbent like molecular sieves (e.g., 10% w/v) to the reaction mixture.[2] - Consider performing the reaction under vacuum to continuously remove water.[5]
Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor.- Increase the enzyme loading. A typical range is 1-10% (w/w) of the total substrate weight.[3] Note that beyond a certain point, further increases may not improve the conversion rate.[2]
Reaction Stops Prematurely Enzyme Deactivation: High temperatures or extreme pH can denature the enzyme over time. The synergistic effect of high temperature (>70°C) and an equimolar substrate ratio has been shown to cause enzyme deactivation.- Operate within the enzyme's stable temperature and pH range. - Consider using an excess of the alcohol, as an equimolar ratio can contribute to deactivation at higher temperatures.
Substrate Inhibition: High concentrations of heptanoic acid can inhibit the lipase.[5][6]- Experiment with a stepwise addition of heptanoic acid to maintain a lower concentration throughout the reaction.[8][9]
Formation of By-products Acid-Catalyzed Side Reactions (if applicable): If any acidic catalysts are used, they can promote side reactions like the dehydration of propanol to dipropyl ether, especially at high temperatures.[10]- This is less common in purely enzymatic synthesis. If a chemical method is being compared or combined, minimizing temperature and catalyst concentration can reduce by-products.[10]
Difficulty in Product Purification Emulsion Formation: Vigorous mixing can sometimes create emulsions, making phase separation difficult.- Reduce agitation speed after the reaction is complete. - Use centrifugation to aid in separating the organic and aqueous layers.
Incomplete Removal of Acid: Residual heptanoic acid can co-purify with the product.- Wash the crude product with a dilute base solution (e.g., sodium bicarbonate) to neutralize and remove unreacted acid.[3][11] Follow with a water wash.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical quantitative data for the lipase-catalyzed synthesis of esters, which can serve as a reference for optimizing this compound synthesis.

Table 1: Effect of Temperature on Ester Conversion

Temperature (°C)Conversion Yield (%)Notes
30LowReaction rate is slow.
40Moderate to HighOften a good starting point for optimization.[2]
50HighFrequently near the optimal temperature for many lipases.
60High, but risk of deactivationYield may decrease with extended reaction times due to enzyme instability.[2]
70VariableHigh initial rate, but significant risk of enzyme deactivation.

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Conversion

Molar Ratio (Propanol:Heptanoic Acid)Conversion Yield (%)Notes
1:1ModerateCan lead to enzyme deactivation at higher temperatures.
2:1HighAn excess of alcohol often improves conversion by shifting the equilibrium.
3:1HighFurther excess may not significantly increase yield and can complicate purification.
1:2 (Acid Excess)Low to ModerateHigh acid concentration can inhibit the enzyme.[5][6]

Table 3: Effect of Enzyme Concentration on Ester Conversion

Enzyme Loading (% w/w of substrates)Conversion Yield (%)Notes
1Low to ModerateThe reaction may be slow.[3]
5HighA common and effective concentration.[3]
10HighOften leads to a faster reaction rate, but with diminishing returns and higher cost.[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a solvent-free synthesis using immobilized lipase.

Materials:

  • Heptanoic acid

  • Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Screw-capped flask

  • Orbital shaker or magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a screw-capped flask, add heptanoic acid and propanol. A common starting point is a 1:2 molar ratio of acid to alcohol.[3]

  • Enzyme Addition: Add the immobilized lipase. A typical concentration is 5% (w/w) of the total substrate weight.[3]

  • Water Removal (Optional): To drive the reaction equilibrium towards the product, add a drying agent like molecular sieves.[3]

  • Reaction Incubation: Seal the flask and place it in an orbital shaker or on a heated magnetic stirrer. Set the temperature to a range of 40-60°C and the agitation speed to 200 rpm.[3]

  • Reaction Monitoring: Monitor the progress of the esterification by withdrawing small aliquots at regular intervals. The conversion can be determined by titrating the remaining heptanoic acid with a standardized NaOH solution or by using Gas Chromatography (GC).[3]

  • Enzyme Recovery: Once the reaction has reached the desired conversion (typically within 24-36 hours), stop the heating and agitation. Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent like hexane (B92381) and dried for reuse.[3]

  • Product Purification:

    • Wash the reaction mixture with a dilute sodium bicarbonate solution to remove any unreacted heptanoic acid.[3]

    • Follow with a water wash to remove residual base.[3]

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • The final product can be further purified by fractional distillation if necessary.[10]

Protocol 2: Immobilization of Lipase (General Procedure)

Immobilization enhances enzyme stability and allows for reuse. Adsorption on a hydrophobic support is a common and effective method.

Materials:

Procedure:

  • Support Preparation: Prepare the hydrophobic support material as per the manufacturer's instructions.

  • Adsorption: Add the lipase solution to the support material in a suitable vessel. The process relies on the interfacial activation of the lipase on the hydrophobic surface.

  • Incubation: Gently agitate the mixture at a controlled temperature (e.g., room temperature or lower) for a specified period (e.g., a few hours) to allow for complete adsorption.

  • Washing: After incubation, filter the support and wash it with buffer to remove any unbound enzyme.

  • Drying and Storage: Dry the immobilized lipase preparation (e.g., under vacuum) and store it under appropriate conditions (typically refrigerated) until use.

Visualizations

Experimental_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants 1. Prepare Reactants (Heptanoic Acid, Propanol) Enzyme 2. Add Immobilized Lipase Reactants->Enzyme Water_Adsorbent 3. Add Water Adsorbent (e.g., Molecular Sieves) Enzyme->Water_Adsorbent Incubation 4. Incubate (40-60°C, 200 rpm) Water_Adsorbent->Incubation Monitoring 5. Monitor Progress (GC or Titration) Incubation->Monitoring Periodic Sampling Filtration 6. Recover Enzyme (Filtration) Incubation->Filtration Monitoring->Incubation Washing 7. Wash Product (Base & Water) Filtration->Washing Enzyme_Reuse Reuse Enzyme Filtration->Enzyme_Reuse Drying 8. Dry Product (Anhydrous Salt) Washing->Drying Purification 9. Purify (Distillation) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for enzymatic synthesis of this compound.

Troubleshooting_Tree Troubleshooting Low Yield Issues Start Low Product Yield CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions optimal? CheckEnzyme->CheckConditions Yes Sol_Enzyme Solution: - Test enzyme activity - Replace with new batch CheckEnzyme->Sol_Enzyme No CheckEquilibrium Is water being removed? CheckConditions->CheckEquilibrium Yes Sol_Conditions Solution: - Optimize Temperature (40-60°C) - Optimize Molar Ratio (e.g., 2:1 Alcohol:Acid) - Ensure proper agitation (200 rpm) CheckConditions->Sol_Conditions No Sol_Equilibrium Solution: - Add molecular sieves - Apply vacuum CheckEquilibrium->Sol_Equilibrium No Success Yield Improved CheckEquilibrium->Success Yes Sol_Enzyme->CheckEnzyme Re-evaluate Sol_Conditions->CheckConditions Re-evaluate Sol_Equilibrium->CheckEquilibrium Re-evaluate

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Optimizing HPLC Separation of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of propyl heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of propyl heptanoate relevant for HPLC analysis?

A1: this compound is a non-polar fatty acid ester.[1][2][3] Its properties make it well-suited for reverse-phase HPLC. Key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C10H20O2[1][4][5]
Molecular Weight 172.26 g/mol [1][5]
Appearance Colorless liquid[1][4]
Polarity Non-polar; LogP ≈ 3.8[2][3][6]
Solubility Soluble in most organic solvents (e.g., ethanol, acetonitrile (B52724), methanol); insoluble in water.[1][4]
UV Absorbance Lacks a strong chromophore; detection is typically performed at low UV wavelengths (e.g., 205-220 nm).

Q2: What is a recommended starting method for the HPLC separation of this compound?

A2: A reverse-phase HPLC method is the most appropriate approach. A good starting point is detailed in the table below.

ParameterRecommendationRationale
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)The non-polar nature of the C18 stationary phase provides good retention for the non-polar this compound.
Mobile Phase Isocratic elution with Acetonitrile:Water (85:15, v/v)This compound is non-polar and requires a high percentage of organic solvent to elute from the column with a reasonable retention time. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Detection Wavelength 210 nmAs this compound lacks a significant chromophore, detection at a low wavelength is necessary to observe the ester's carbonyl group absorbance.
Injection Volume 10 µLA typical injection volume; can be optimized as needed.
Sample Preparation Dissolve the sample in the mobile phase or 100% acetonitrile.To ensure compatibility with the HPLC system and prevent peak distortion.

Troubleshooting Guide

Q3: I am not seeing a peak for this compound. What should I do?

A3: This issue can stem from several factors. A logical troubleshooting workflow is presented below.

G start No Peak Observed check_detection Is the detector wavelength set correctly (e.g., 210 nm)? start->check_detection check_elution Is the mobile phase strong enough? check_detection->check_elution Yes solution_detection Set wavelength to 210 nm. Check lamp status. check_detection->solution_detection No check_sample_prep Is the sample dissolved and stable? check_elution->check_sample_prep Yes solution_elution Increase organic solvent percentage (e.g., from 85% to 95% Acetonitrile). check_elution->solution_elution No solution_sample_prep Ensure sample is fully dissolved in the mobile phase or a compatible strong solvent. check_sample_prep->solution_sample_prep No

Caption: Troubleshooting workflow for an absent HPLC peak.

Q4: The retention time for my this compound peak is too long. How can I reduce it?

A4: A long retention time indicates that the mobile phase is too "weak" (not enough organic solvent) to elute the non-polar analyte efficiently.

  • Solution: Increase the percentage of the organic component (acetonitrile or methanol) in your mobile phase. For example, you can try increasing the acetonitrile concentration from 85% to 90% or 95%. This will decrease the polarity of the mobile phase, reducing the analyte's affinity for the stationary phase and leading to a shorter retention time.

Q5: My this compound peak is broad and shows significant tailing. What are the potential causes and solutions?

A5: Peak broadening and tailing can be caused by several factors related to the mobile phase and column interactions.

Potential CauseRecommended Solution
Sample Solvent Effects The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% isopropanol). This can cause the peak to distort as it enters the column. Solution: Dissolve your sample in the mobile phase itself whenever possible.
Secondary Interactions Residual silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with the analyte, causing tailing. Solution: Add a small amount of a modifier to the mobile phase, such as 0.1% formic acid or phosphoric acid, to suppress silanol activity.[6] Note that phosphoric acid is not suitable for mass spectrometry detectors.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Solution: Reduce the concentration of your sample or decrease the injection volume.

A general workflow for addressing poor peak shape is provided below.

G start Poor Peak Shape (Broadening/Tailing) check_overload Is sample concentration too high? start->check_overload check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No solution_overload Dilute sample or reduce injection volume. check_overload->solution_overload Yes check_secondary_interactions Are secondary interactions occurring? check_solvent->check_secondary_interactions No solution_solvent Dissolve sample in mobile phase. check_solvent->solution_solvent Yes solution_secondary_interactions Add 0.1% acid (e.g., formic acid) to the mobile phase. check_secondary_interactions->solution_secondary_interactions Likely

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q6: How can I improve the resolution between this compound and other components in my sample?

A6: Improving resolution requires modifying the selectivity of your separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.

  • Introduce a Gradient: If an isocratic method is insufficient, a gradient elution can improve resolution. Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This will sharpen peaks and can improve the separation of closely eluting compounds.

    • Example Gradient:

      • 0-10 min: Increase acetonitrile from 70% to 95%.

      • 10-12 min: Hold at 95% acetonitrile.

      • 12-15 min: Return to 70% acetonitrile and equilibrate for the next injection.

  • Adjust the pH (if applicable): While this compound itself is neutral, the retention of acidic or basic impurities can be significantly affected by the pH of the mobile phase. Adding a buffer or a small amount of acid can improve the peak shape and resolution of these other components.

References

Preventing hydrolysis of propyl heptanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propyl Heptanoate (B1214049) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of propyl heptanoate during experimental workup.

Troubleshooting Guide: Preventing this compound Hydrolysis

This guide addresses common issues related to the unwanted cleavage of the ester bond in this compound during purification and isolation steps.

Issue Potential Cause Recommended Solution
Low final yield of this compound with heptanoic acid as a major byproduct. Hydrolysis during aqueous workup. The ester is likely breaking down due to the presence of acidic or basic conditions in the aqueous phase. Esters are susceptible to hydrolysis, which is accelerated by both acids and bases.[1][2][3][4]
Prolonged contact time with aqueous phase. Minimize the duration of contact between the organic layer containing the ester and any aqueous washing solutions.
Elevated temperatures during workup. All workup steps should be performed at room temperature or below. If necessary, use an ice bath to cool the separatory funnel.
Formation of an emulsion during extraction. High concentration of base leading to saponification. Saponification, the base-promoted hydrolysis of an ester, produces a carboxylate salt (soap), which can cause emulsification.[5] Use a milder or more dilute basic solution for washing, such as a saturated sodium bicarbonate solution instead of sodium hydroxide.
Product contamination with starting materials (propanol and heptanoic acid). Incomplete reaction. While not a workup issue, ensure the initial esterification reaction has gone to completion.
Hydrolysis during workup. As mentioned above, hydrolysis will regenerate the starting alcohol and carboxylic acid.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions to prevent the hydrolysis of this compound during an aqueous wash?

A1: To minimize hydrolysis, the pH of the aqueous wash should be kept close to neutral (pH 7). If an acidic or basic wash is necessary to remove impurities, it should be as mild as possible and the contact time should be minimized. For instance, use a dilute acid wash (e.g., 0.1 M HCl) followed immediately by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, and finally a brine wash.[6] Keeping the washes cold can also help to reduce the rate of hydrolysis.

Q2: Can the choice of organic solvent for extraction affect the rate of hydrolysis?

A2: While the organic solvent itself does not directly participate in the hydrolysis reaction, the choice of solvent can influence the efficiency of the extraction and the separation from the aqueous phase. A solvent that is immiscible with water and effectively dissolves this compound is ideal. Solvents like diethyl ether or ethyl acetate (B1210297) are commonly used.[7] A more efficient extraction reduces the time the ester is in contact with the aqueous phase, thereby lowering the risk of hydrolysis.

Q3: Are there any additives that can be used to protect this compound from hydrolysis?

A3: While less common for standard workups, certain stabilizers can be employed to prevent ester hydrolysis. These can include antioxidants to prevent oxidation that may trigger hydrolysis, or chelating agents like EDTA to complex metal ions that can catalyze hydrolysis.[1] However, for a typical laboratory workup, controlling the pH, temperature, and exposure to water are the most practical approaches.[1] Steric hindrance around the ester bond can also slow hydrolysis, but this is an intrinsic property of the molecule's design.[8]

Experimental Protocol: Hydrolysis-Minimizing Workup for this compound

This protocol describes a standard liquid-liquid extraction procedure designed to isolate this compound while minimizing its degradation.

1. Quenching the Reaction:

  • Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted at high temperatures, cool it in an ice bath.

2. Initial Extraction:

  • Transfer the reaction mixture to a separatory funnel.
  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
  • Add deionized water to the separatory funnel.
  • Gently invert the funnel several times to mix the layers, venting frequently to release any pressure.
  • Allow the layers to separate and drain the aqueous layer.

3. Aqueous Washes (perform these steps quickly):

  • Optional Acid Wash: To remove any basic impurities, wash the organic layer with a cold, dilute solution of a weak acid (e.g., saturated ammonium (B1175870) chloride solution).
  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic components. Be sure to vent frequently as carbon dioxide gas may be evolved.
  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the majority of the dissolved water.

4. Drying the Organic Layer:

  • Drain the organic layer into an Erlenmeyer flask.
  • Add an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Gently swirl the flask and let it stand until the organic layer is clear.

5. Isolation of this compound:

  • Decant or filter the dried organic solution to remove the drying agent.
  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the hydrolysis of this compound during the workup process.

Hydrolysis_Troubleshooting start Start: Low yield or presence of heptanoic acid check_ph Check pH of Aqueous Washes start->check_ph ph_ok Is pH neutral or mildly basic/ acidic? check_ph->ph_ok adjust_ph Action: Use milder acid/base (e.g., sat. NaHCO3) or neutralize ph_ok->adjust_ph No check_temp Check Workup Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is temperature at or below room temp? check_temp->temp_ok lower_temp Action: Perform workup in an ice bath temp_ok->lower_temp No check_time Check Contact Time with Aqueous Phase temp_ok->check_time Yes lower_temp->check_time time_ok Is contact time minimized? check_time->time_ok reduce_time Action: Perform extractions and washes expeditiously time_ok->reduce_time No check_emulsion Observe for Emulsion Formation time_ok->check_emulsion Yes reduce_time->check_emulsion emulsion_present Is an emulsion present? check_emulsion->emulsion_present dilute_base Action: Use more dilute base for washing emulsion_present->dilute_base Yes end_success Success: This compound Isolated with Minimal Hydrolysis emulsion_present->end_success No dilute_base->end_success

Caption: Troubleshooting workflow for preventing this compound hydrolysis.

References

Technical Support Center: Maximizing Propyl Heptanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of propyl heptanoate.

Catalyst Selection and Optimization: FAQs

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, typically via the esterification of heptanoic acid and propanol, can be effectively catalyzed by three main classes of catalysts:

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are commonly used. This method, known as Fischer-Speier esterification, is well-established and uses low-cost catalysts.[1][2] However, it requires harsh reaction conditions and can lead to challenges in catalyst removal and product purification.[2]

  • Heterogeneous Solid Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst, Dowex), sulfated zirconia, and sulfonic acid-functionalized materials.[3][4] They offer significant advantages such as ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which aligns with green chemistry principles.[5][6]

  • Biocatalysts (Lipases): Enzymes, particularly immobilized lipases like Candida antarctica lipase (B570770) B (CALB), are highly selective and operate under mild temperature and pH conditions.[1][2] This approach minimizes by-product formation and is environmentally friendly, though the initial catalyst cost may be higher.[2][7]

Q2: How do I choose the most suitable catalyst for my experiment?

A2: The optimal catalyst depends on factors like desired yield, purity requirements, cost, and environmental considerations.[2]

  • For low-cost, well-established methods where high purity is not the primary concern , homogeneous acid catalysts like sulfuric acid are a viable option.[2]

  • For processes where catalyst reusability and simplified product purification are critical , heterogeneous solid acid catalysts are recommended.[6][7]

  • For synthesis requiring high selectivity, mild reaction conditions, and an environmentally friendly process , immobilized lipases are the preferred choice.[1][2]

Below is a decision-making workflow for catalyst selection:

Catalyst Selection Workflow start Start: Define Synthesis Goals priority Primary Consideration? start->priority cost Low Catalyst Cost priority->cost Cost purity High Purity & Selectivity priority->purity Purity/Selectivity green Green Chemistry & Reusability priority->green Sustainability homogeneous Homogeneous Acid Catalyst (e.g., H₂SO₄) cost->homogeneous lipase Immobilized Lipase (e.g., CALB) purity->lipase heterogeneous Heterogeneous Solid Acid (e.g., Amberlyst) green->heterogeneous Esterification Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reactants Prepare Reactants (Heptanoic Acid, Propanol) mix Combine Reactants & Catalyst prep_reactants->mix select_catalyst Select Catalyst (Homogeneous, Heterogeneous, or Lipase) select_catalyst->mix prep_glassware Prepare Glassware (e.g., with Dean-Stark) prep_glassware->mix heat Heat to Reaction Temperature mix->heat monitor Monitor Progress (Water collection, GC aliquots) heat->monitor cool Cool Reaction Mixture monitor->cool wash Aqueous Washing (Water, Bicarbonate, Brine) cool->wash dry Dry Organic Layer wash->dry purify Purify by Distillation dry->purify analyze Analyze Product (GC-MS, Titration) purify->analyze

References

Technical Support Center: Propyl Heptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of propyl heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propyl heptanoate and what are the typical impurities?

The most prevalent method for synthesizing this compound is the Fischer esterification of heptanoic acid with propanol (B110389), using a strong acid catalyst such as sulfuric acid.[1][2][3][4][5][6][7][8] This is a reversible reaction where the reactants and products exist in equilibrium.

The primary impurities encountered during this synthesis are:

  • Unreacted starting materials: Heptanoic acid and propanol.

  • Side-products: Dipropyl ether, which forms from the acid-catalyzed dehydration of two propanol molecules.[9]

  • Water: A byproduct of the esterification reaction.

  • Isomeric impurities: These can arise if the starting materials (heptanoic acid or propanol) are not pure.[10]

Q2: How can I maximize the yield of this compound while minimizing impurities?

To drive the equilibrium towards the formation of this compound and increase the yield, several strategies can be employed:

  • Use of Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive propanol, can shift the reaction equilibrium to favor the product.[1][9][11] A common molar ratio of propanol to heptanoic acid is between 2:1 and 5:1.[9]

  • Removal of Water: As water is a byproduct, its removal from the reaction mixture will drive the equilibrium towards the ester. This is often achieved using a Dean-Stark apparatus during reflux.[1][3][11][12]

  • Catalyst Selection and Concentration: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts.[1][2][12] However, their concentration should be optimized, as too high a concentration can promote side reactions.

Q3: What is the optimal temperature for the synthesis of this compound?

The reaction is typically carried out at the reflux temperature of the mixture to ensure a sufficient reaction rate.[1] However, excessively high temperatures can favor the formation of dipropyl ether as a byproduct.[9] Therefore, careful temperature control is crucial for minimizing this impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium.- Use a molar excess of propanol. - Remove water as it is formed using a Dean-Stark apparatus.[1][3][11][12] - Ensure the catalyst is active and used in the correct concentration.
Reaction has not reached completion.- Increase the reaction time. - Ensure the reaction is being conducted at the appropriate reflux temperature.[1]
Presence of Unreacted Heptanoic Acid in Product Incomplete reaction.- See solutions for "Low Yield of this compound".
Inefficient purification.- During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted acid.[1][9] Be cautious of CO2 evolution.
Presence of Dipropyl Ether Impurity Reaction temperature is too high.- Carefully control the reflux temperature to avoid excessive heating, which promotes the self-condensation of propanol.[9]
High catalyst concentration.- Reduce the concentration of the acid catalyst.
Water Contamination in Final Product Inefficient drying of the organic layer.- After washing, thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before the final distillation.[1][9]
Incomplete removal of water during the reaction.- Ensure the Dean-Stark apparatus is functioning correctly to remove all water formed.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • Heptanoic acid

  • Propanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine heptanoic acid (1 molar equivalent) and propanol (3-5 molar equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the total weight of reactants) to the mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux. Collect the water that separates in the Dean-Stark apparatus. Continue the reflux until no more water is collected, indicating the reaction is complete (typically 2-4 hours).

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with deionized water.

    • Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.[1][9] Vent the separatory funnel frequently to release the pressure from CO2 evolution.

    • Wash with brine to aid in the removal of water.[1][9]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1][9]

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation.[1][9][12] Collect the fraction corresponding to the boiling point of this compound (approximately 207-208 °C at atmospheric pressure).[13]

Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of the purity of the synthesized this compound.

Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: 220°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250°C.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent such as hexane (B92381) or dichloromethane.

Expected Results: This method should provide baseline separation of this compound from common impurities like propanol, dipropyl ether, and unreacted heptanoic acid, allowing for their quantification.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on this compound Yield

Molar Ratio (Propanol:Heptanoic Acid)Approximate Yield of this compound (%)
1:1~65-70%
3:1>85%
5:1>90%

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Boiling Points of Components in the Reaction Mixture

CompoundBoiling Point (°C at 1 atm)
Propanol97
Water100
Dipropyl Ether90
Heptanoic Acid223
This compound 207-208 [13]

This table is useful for planning the final fractional distillation for purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Heptanoic Acid + Propanol + Acid Catalyst reflux Reflux with Dean-Stark Trap reactants->reflux wash Wash with NaHCO3, Water, and Brine reflux->wash dry Dry over Anhydrous Salt wash->dry distill Fractional Distillation dry->distill gc_analysis GC Purity Analysis distill->gc_analysis final_product final_product gc_analysis->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_solutions_acid Solutions for Unreacted Acid cluster_solutions_ether Solutions for Dipropyl Ether cluster_solutions_water Solutions for Water start Impurity Detected? unreacted_acid Unreacted Heptanoic Acid start->unreacted_acid Yes dipropyl_ether Dipropyl Ether start->dipropyl_ether Yes water Water start->water Yes no_impurity no_impurity start->no_impurity No solution_acid1 Increase Propanol Excess unreacted_acid->solution_acid1 solution_acid2 Ensure Efficient Water Removal unreacted_acid->solution_acid2 solution_acid3 Optimize Catalyst Concentration unreacted_acid->solution_acid3 solution_acid4 Thorough NaHCO3 Wash unreacted_acid->solution_acid4 solution_ether1 Lower Reflux Temperature dipropyl_ether->solution_ether1 solution_ether2 Reduce Catalyst Concentration dipropyl_ether->solution_ether2 solution_water1 Efficient Drying Agent water->solution_water1 solution_water2 Proper Dean-Stark Operation water->solution_water2

References

Technical Support Center: Industrial Production of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the scaling up of propyl heptanoate (B1214049) production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for industrial-scale synthesis of propyl heptanoate? A1: The most common industrial method for synthesizing this compound is Fischer-Speier esterification. This process involves the reaction of heptanoic acid with propanol (B110389) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This method is well-established and utilizes low-cost catalysts.[3]

Q2: What are the primary by-products to expect during this compound synthesis via Fischer esterification? A2: The main by-products are typically unreacted starting materials (heptanoic acid and propanol) and dipropyl ether.[4] Dipropyl ether forms from the acid-catalyzed self-condensation of two propanol molecules, a side reaction that becomes more significant at higher temperatures.[4]

Q3: How can I drive the reversible Fischer esterification reaction towards maximum product yield? A3: To shift the chemical equilibrium towards the formation of this compound, you can use a large excess of one of the reactants, typically the less expensive alcohol (propanol).[2][4][5] Another effective strategy is to continuously remove the water produced during the reaction using methods like azeotropic distillation with a Dean-Stark apparatus.[2][3][5]

Q4: What is the optimal molar ratio of propanol to heptanoic acid? A4: To maximize the conversion of heptanoic acid, a molar excess of propanol is recommended. An optimal ratio often falls between 2:1 and 5:1 (propanol:heptanoic acid).[4] While a larger excess of propanol can further drive the reaction, it may also increase the formation of dipropyl ether.[4]

Q5: Are there more environmentally friendly alternatives to strong acid catalysts? A5: Yes, enzymatic methods using lipases offer a greener alternative for ester synthesis.[6] Lipase-catalyzed esterification operates under milder reaction conditions (lower temperature) and offers high selectivity, which can reduce by-product formation.[3] However, the cost of the enzyme catalyst is typically higher than that of mineral acids.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete reaction (equilibrium reached). 2. Catalyst is inactive or used in insufficient quantity. 3. Reaction temperature is too low. 4. Significant formation of by-products. 5. Loss of product during work-up.1. Use an excess of propanol (3-5 molar equivalents). 2. Remove water as it forms using a Dean-Stark trap.[3] 3. Check the concentration and activity of the acid catalyst; add more if necessary. 4. Ensure the reaction is heated to reflux temperature (approx. 100-120 °C).[3] 5. Optimize reaction conditions (see data tables below) to minimize side reactions. 6. Ensure phase separation is clean during washing steps.
Product Contamination (Cloudy Appearance, Incorrect Odor) 1. Presence of unreacted heptanoic acid. 2. Residual acid catalyst. 3. Presence of water. 4. Presence of dipropyl ether or other by-products.1. Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove unreacted acid and catalyst.[3][4] 2. Follow with a brine wash to remove excess water. 3. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate, sodium sulfate).[4] 4. Purify the final product via fractional distillation.[4]
Difficulty in Product Purification 1. Boiling points of impurities are close to the product. 2. Formation of azeotropes. 3. Emulsion formation during washing.1. Use efficient fractional distillation with a packed column for better separation. 2. Analyze the composition of the mixture with Gas Chromatography-Mass Spectrometry (GC-MS) to identify specific impurities.[4] 3. To break emulsions, add a small amount of brine and allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Scaling Up Leads to Inconsistent Results 1. Non-linear changes in heat and mass transfer.[7][8] 2. Inefficient mixing in larger reactors. 3. Localized overheating causing side reactions.1. Ensure the reactor has adequate agitation and heat exchange capacity. 2. Implement Process Analytical Technology (PAT) to monitor critical parameters like temperature and concentration in real-time.[7] 3. Perform pilot-scale runs to understand how reaction kinetics and fluid dynamics change with scale before moving to full production.[8]

Quantitative Data on Synthesis Parameters

Note: The following data, adapted for this compound, is illustrative and compiled from general principles of Fischer esterification. Actual results may vary based on specific experimental conditions.

Table 1: Effect of Temperature on Product Distribution

Reaction Temperature (°C)This compound Yield (%)Dipropyl Ether Formation (%)
8075< 1
100902-3
120885-7
14082> 10

Higher temperatures can favor the formation of dipropyl ether, leading to a decrease in the overall ester yield.[4]

Table 2: Effect of Reactant Molar Ratio (Propanol:Heptanoic Acid) on Product Distribution

Molar RatioThis compound Yield (%)Dipropyl Ether Formation (%)
1:165< 2
2:1852
3:1923
5:1944

Increasing the excess of propanol drives the equilibrium towards the ester product but also slightly increases the formation of dipropyl ether.[4]

Table 3: Comparison of Synthesis Methods

ParameterFischer-Speier EsterificationLipase-Catalyzed Esterification
Reactants Heptanoic Acid, PropanolHeptanoic Acid, Propanol
Catalyst Concentrated H₂SO₄ or p-TsOH[2]Immobilized Lipase[3]
Reaction Temp. Reflux (approx. 100-120 °C)[3]40-60 °C[3]
Reaction Time 2-8 hours[3]4-24 hours[3]
Yield High (typically >90%)[3]High (typically >90%)[3]
Advantages Low-cost catalyst, well-established.[3]Mild conditions, high selectivity, green.[3]
Disadvantages Harsh acidic conditions, high energy.[3]Higher catalyst cost, longer reaction time.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine heptanoic acid (1 mol), n-propanol (3 mol), and concentrated sulfuric acid (0.05 mol, ~1-2% of total weight).

    • Safety Note: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10] Reactions should be conducted in a well-ventilated fume hood.[10] Slowly add the acid to the alcohol/carboxylic acid mixture, as the dissolution is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-120°C). The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by the amount of water collected. The reaction is typically complete when the theoretical amount of water (1 mol) has been collected (usually within 2-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with:

      • Deionized water (2 x 1 volume)

      • Saturated sodium bicarbonate solution (2 x 1 volume) until CO₂ evolution ceases. Caution: Vent the separatory funnel frequently to release pressure.[4]

      • Brine (1 x 1 volume)[4]

    • Separate the organic layer.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.[4]

    • Filter off the drying agent.

    • Perform fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 208°C, which corresponds to pure this compound.[1][11]

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude or purified product (e.g., 10 µL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (1 mL) in a GC vial.

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

    • Injector Temperature: 250°C.[4]

    • Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 220°C. Hold at 220°C for 5 minutes.[4]

    • Carrier Gas: Helium.

    • Mass Spectrometer: Scan range 40-400 m/z.

  • Analysis: Identify this compound and potential impurities (propanol, heptanoic acid, dipropyl ether) by comparing their retention times and mass spectra to known standards.

Visualizations

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control HeptanoicAcid Heptanoic Acid Reactor Heat to Reflux (100-120°C) with Dean-Stark Trap HeptanoicAcid->Reactor Propanol Propanol Propanol->Reactor Catalyst H₂SO₄ Catalyst Catalyst->Reactor Wash Wash with NaHCO₃ & Brine Reactor->Wash Crude Product Dry Dry over MgSO₄ Wash->Dry Distill Fractional Distillation Dry->Distill QC GC-MS Analysis Distill->QC Product Pure Propyl Heptanoate Distill->Product G Start Problem: Low Product Yield CheckEquilibrium Is water being removed effectively (Dean-Stark)? Start->CheckEquilibrium CheckExcess Is propanol in sufficient excess (e.g., 3:1)? CheckEquilibrium->CheckExcess Yes Sol_Water Solution: Ensure proper setup and azeotropic distillation. CheckEquilibrium->Sol_Water No CheckTemp Is reaction at correct reflux temperature? CheckExcess->CheckTemp Yes Sol_Excess Solution: Increase propanol to heptanoic acid ratio. CheckExcess->Sol_Excess No CheckCatalyst Is catalyst concentration adequate (1-2 wt%)? CheckTemp->CheckCatalyst Yes Sol_Temp Solution: Increase heating to achieve reflux. CheckTemp->Sol_Temp No CheckPurity GC-MS analysis: High level of by-products? CheckCatalyst->CheckPurity Yes Sol_Catalyst Solution: Increase catalyst loading. CheckCatalyst->Sol_Catalyst No Sol_Purity Solution: Optimize temperature and reactant ratio to reduce side reactions. CheckPurity->Sol_Purity Yes G HeptanoicAcid Heptanoic Acid R-COOH ProtonatedAcid Protonated Carbonyl R-C(OH)₂⁺ HeptanoicAcid->ProtonatedAcid Propanol Propanol R'-OH Tetrahedral Tetrahedral Intermediate Propanol->Tetrahedral H_plus H⁺ H_plus->ProtonatedAcid + H⁺ ProtonatedAcid->Tetrahedral + R'-OH ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H₂O Ester This compound R-COOR' ProtonatedEster->Ester - H⁺ Water Water H₂O

References

Validation & Comparative

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Method for Propyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile esters like propyl heptanoate (B1214049) is critical for applications ranging from flavor and fragrance analysis to metabolic research and quality control of pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique, offering a powerful combination of high-resolution separation and definitive analyte identification.[1]

This guide provides an objective comparison of GC-MS with its primary alternative, Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantification of propyl heptanoate. It includes typical method validation parameters, a detailed experimental protocol for GC-MS analysis, and graphical workflows to aid in methodological decisions.

Performance Comparison: GC-MS vs. GC-FID

While both GC-MS and GC-FID are highly effective for analyzing volatile compounds, they present different advantages.[2] GC-FID is a robust, cost-effective technique known for its high precision and wide linear range, making it a workhorse for routine quality control where the analyte is well-characterized.[3] However, GC-MS provides unparalleled selectivity and sensitivity, with the significant advantage of mass spectral data for unambiguous peak identification, which is crucial in complex sample matrices.[3][4]

The choice between the two often depends on the specific analytical requirements, such as the need for structural confirmation, trace-level sensitivity, or sample complexity.[2][3]

Table 1: Comparison of Typical Validation Parameters for Ester Quantification

Validation ParameterGC-MSGC-FIDKey Advantages of GC-MS
Linearity (R²) > 0.99[2][3]> 0.99[2][3]Comparable linearity to GC-FID.[3]
Limit of Detection (LOD) ng/mL to low µg/L range[2]Low µg/mL range[2]Superior sensitivity for trace-level analysis.[2][3]
Limit of Quantification (LOQ) 1–30 µg/L range[2]0.63-1.63 µg/mL range[2]Significantly lower, enabling quantification of minor components.[2]
Accuracy (% Recovery) Typically 80-115%[5][6]Typically 80-120%High accuracy, comparable to GC-FID.
Precision (% RSD) < 15%[5]< 5%[2]Highly precise, though GC-FID may show slightly better repeatability.
Specificity Very High (Mass Spectrum)High (Retention Time)Provides definitive structural confirmation, reducing ambiguity.[3][4]

Detailed Experimental Protocol: GC-MS Quantification of this compound

This protocol outlines a standard procedure for the quantitative analysis of this compound using GC-MS.

Reagents and Materials
  • This compound standard (≥99% purity)

  • Volatile organic solvent (e.g., Hexane (B92381) or Dichloromethane, GC grade)[1]

  • Anhydrous Sodium Sulfate (for sample drying, if needed)

  • Calibrated volumetric flasks and pipettes

  • GC vials with septa

Standard and Sample Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a volumetric flask with hexane to create a stock solution.[1]

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Simple Matrix (e.g., pure substance): Dilute the sample directly with the solvent to a concentration within the calibration range.

    • Complex Matrix (e.g., food, biological fluid): Employ liquid-liquid extraction (LLE). Mix the sample with a water-immiscible solvent like dichloromethane. After separation, collect the organic layer, dry it if necessary with anhydrous sodium sulfate, and dilute as needed for analysis.[1][6]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[7]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for ester analysis.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for moderately concentrated samples.[8]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final Hold: 250°C for 5 minutes.[1] (This program should be optimized for best separation.)

  • Injection Volume: 1 µL.[8]

Mass Spectrometer Parameters
  • Ion Source: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan Mode: For qualitative analysis and identification, scan a mass range of m/z 40-300.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 43, 71, 89, 115).

Data Analysis and Quantification
  • Identification: Confirm the identity of this compound by matching its retention time and mass spectrum against a known standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration for each calibration standard.

  • Quantification: Integrate the peak area of the same characteristic ion in the samples and determine the concentration using the linear regression equation from the calibration curve.

Visualizing Workflows and Decision Logic

Diagrams are essential for clearly communicating experimental processes and analytical choices.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Stock Prepare Stock Standard Cal Create Calibration Curve Standards Stock->Cal Inject Inject 1µL into GC-MS System Cal->Inject Sample Prepare Sample (Dilution/Extraction) Sample->Inject Separate GC Separation on Column Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Process Integrate Peak Areas Detect->Process Quant Quantify using Calibration Curve Process->Quant Report Generate Final Report Quant->Report

Caption: A typical experimental workflow for the quantification of this compound using GC-MS.

Method_Selection_Tree start Need to Quantify This compound? q1 Is Unambiguous Identification Required? start->q1 q2 Is Trace Level (<1 µg/mL) Analysis Needed? q1->q2  No res1 Use GC-MS q1->res1  Yes res2 GC-FID is a Suitable Option q2->res2  No res3 Use GC-MS (SIM Mode) q2->res3  Yes

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

A Comparative Guide to HPLC Method Validation for Propyl Heptanoate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of propyl heptanoate (B1214049). It includes a detailed experimental protocol, a complete method validation summary based on the International Council for Harmonisation (ICH) guidelines, and a comparison with an alternative analytical technique.

Propyl heptanoate is a fatty acid ester used as a flavoring and fragrance agent.[1][2][3][4] Ensuring its purity is critical for quality control in the pharmaceutical, food, and cosmetic industries. This document outlines a robust analytical method to quantify this compound and separate it from potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the routine analysis of this compound.[5] This method is suitable for separating this compound from potential process-related impurities and degradation products.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: 210 nm[6]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentrations.

HPLC Method Validation

The proposed HPLC method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][8][9] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Data Presentation

The following tables summarize the acceptance criteria and hypothetical experimental results for each validation parameter.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Specificity

SampleResult
Blank (Mobile Phase)No interfering peaks at the retention time of this compound.
PlaceboNo interfering peaks at the retention time of this compound.
Spiked Sample (with potential impurities)This compound peak is well-resolved from impurity peaks (Resolution ≥ 2.0).

Table 3: Linearity

ParameterAcceptance CriteriaHypothetical Result
Concentration Range50 - 150 µg/mL50, 75, 100, 125, 150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
y-interceptClose to zero150

Table 4: Accuracy (Recovery)

Concentration LevelSpiked Concentration (µg/mL)Recovered Concentration (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%
Average Recovery 99.6%

Table 5: Precision

Precision TypeParameterAcceptance CriteriaHypothetical Result (% RSD)
Repeatability (Intra-day)Peak Area (n=6)≤ 2.0%0.9%
Intermediate Precision (Inter-day)Peak Area (n=6)≤ 2.0%1.3%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodHypothetical Result
LODBased on Signal-to-Noise ratio (S/N = 3)0.5 µg/mL
LOQBased on Signal-to-Noise ratio (S/N = 10)1.5 µg/mL

Table 7: Robustness

Parameter VariationChange% RSD of Peak Area
Flow Rate± 0.1 mL/min1.1%
Column Temperature± 2°C0.9%
Mobile Phase Composition± 2% Acetonitrile1.4%

Comparison with Alternative Analytical Methods

While HPLC is a robust technique for this compound analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and powerful alternative, especially for volatile compounds like esters.[6][10]

Table 8: Comparison of HPLC-UV and GC-FID for this compound Purity Analysis

FeatureHPLC-UVGC-FID
Principle Separation based on polarity in a liquid mobile phase.Separation based on boiling point and polarity in a gaseous mobile phase.[6]
Sample Volatility Not required.Essential, as this compound is volatile.[6]
Derivatization Generally not required for purity analysis at low UV wavelengths.Not required for this compound.
Sensitivity Moderate.High.
Resolution Good for separating polar and non-polar impurities.Excellent for separating volatile isomers.[11]
Instrumentation Widely available in pharmaceutical labs.Common in quality control labs, especially for volatile compounds.
Advantages Versatile for a broad range of compounds, non-destructive.High sensitivity, high resolution for volatile compounds, robust.
Limitations Lower sensitivity for compounds without a strong chromophore.Requires volatile and thermally stable analytes.

Mandatory Visualizations

The following diagrams illustrate the HPLC method validation workflow and the logical relationships between the validation parameters.

HPLC_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters ICH Guidelines set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prep_standards Prepare Standards & Samples set_acceptance->prep_standards perform_analysis Perform HPLC Analysis prep_standards->perform_analysis collect_data Collect & Process Data perform_analysis->collect_data compare_results Compare Results to Criteria collect_data->compare_results assess_robustness Assess Robustness compare_results->assess_robustness document_validation Document Validation Report assess_robustness->document_validation method_validated Validated Method document_validation->method_validated

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_quantitative Quantitative Purity Assessment cluster_sensitivity Method Sensitivity cluster_reliability Method Reliability Purity Purity Specificity Specificity Purity->Specificity Linearity Linearity Purity->Linearity Accuracy Accuracy Purity->Accuracy Precision Precision Purity->Precision Robustness Robustness Specificity->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Robustness Accuracy->Precision Accuracy->Robustness Precision->Accuracy Precision->Robustness LOD->Robustness LOQ->Robustness

Caption: Logical Relationship of Validation Parameters.

References

A Comparative Analysis of Propyl Heptanoate and Ethyl Heptanoate Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the flavor and aroma profiles of two common fatty acid esters, propyl heptanoate (B1214049) and ethyl heptanoate. These compounds are significant in the flavor and fragrance industry, contributing characteristic fruity notes to a variety of products. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data and standardized experimental protocols.

Introduction to Heptanoate Esters

Propyl heptanoate and ethyl heptanoate are esters derived from heptanoic acid. This compound is formed from the condensation of heptanoic acid and propanol, while ethyl heptanoate results from the condensation of heptanoic acid and ethanol.[1][2][3] Despite their similar chemical origins, the difference in their alcohol-derived alkyl group (propyl vs. ethyl) results in distinct sensory characteristics. Both are found naturally in fruits and fermented beverages and are widely used as synthetic flavoring agents.[1][4][5]

Qualitative Flavor and Aroma Profile Comparison

Both esters are broadly characterized by their fruity aromas. However, nuances in their profiles are critical for specific applications in flavor formulation.

  • This compound: Possesses a strong, sweet, and ripe fruity aroma.[6] Its profile is complex, featuring notes of pineapple, pear, apple, grape, and strawberry.[4][6][7] A distinguishing characteristic is its waxy component, often accompanied by green, grassy, or slight fermented cognac nuances.[4][6] It is reported to have a flavor reminiscent of grape.[2]

  • Ethyl Heptanoate: Is also predominantly fruity, with a diffusive quality often described as adding "juiciness".[5][8] It is most frequently associated with a cognac or winy-brandy character.[1][5] Its fruity notes include grape, pineapple, apple, pear, and berry.[5] At certain concentrations, it presents a fruity and waxy taste with a green, winey nuance.[1]

Quantitative Sensory Data

Quantitative analysis of flavor compounds typically involves determining their detection and recognition thresholds. These values indicate the potency of the aroma and flavor.

Sensory CharacteristicThis compoundEthyl Heptanoate
Odor Descriptors Sweet, ripe fruity, waxy, pineapple, pear, apple, grape, strawberry, wine, green, ether-like.[4][6][7]Fruity, cognac, winy-brandy, grape, pineapple, apple, pear, berry, juicy.[1][5][8]
Taste Descriptors Sweet, waxy, fruity (pineapple, pear, apple, citrus), with a green, grassy nuance at 5-15 ppm.[4][6]Fruity and waxy with a green winey nuance at 10 ppm.[1][9]
Odor Threshold Data not readily available in provided search results.Detection: 2 ppb.[1]

Experimental Protocols for Sensory Analysis

To obtain the descriptive and quantitative data presented, standardized sensory evaluation methodologies are employed. The following outlines a typical workflow for a comparative analysis.

Objective: To identify and quantify the sensory differences between this compound and ethyl heptanoate.

1. Sample Preparation:

  • Purity: Both this compound and ethyl heptanoate samples must be of high purity (e.g., >98%), verified by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent: Samples are diluted in a neutral, odorless solvent suitable for sensory evaluation, such as deodorized water or refined mineral oil, depending on the test.

  • Concentration: A series of concentrations are prepared based on known or preliminary threshold data (e.g., 5, 10, 15 ppm for taste evaluation).[1][4]

2. Sensory Panel:

  • Panelists: A panel of 10-15 trained assessors is selected. Panelists are screened for their sensory acuity and trained in descriptive analysis terminology for fruity and chemical aromas.

  • Environment: Evaluations are conducted in a controlled sensory analysis laboratory with individual booths, controlled lighting, and air circulation to prevent sensory fatigue and cross-adaptation.

3. Methodology: Descriptive Analysis:

  • Protocol: Panelists are presented with coded, randomized samples of both esters at a fixed concentration.

  • Evaluation: They rate the intensity of various aroma and flavor descriptors (e.g., fruity, pineapple, waxy, winey) on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: The collected data is statistically analyzed using methods like Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two compounds.

4. Methodology: Threshold Determination:

  • Protocol: The ASTM E679 standard method (Ascending Forced-Choice Triangle Test) is commonly used to determine detection thresholds.

  • Procedure: Panelists are presented with three samples (two blanks and one containing the odorant at a low concentration). They are asked to identify the different sample. The concentration is gradually increased in subsequent trials until a consistent, correct identification is achieved.

  • Calculation: The geometric mean of the last concentration missed and the first concentration correctly identified is calculated as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a comparative sensory evaluation process.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation s1 Source High-Purity Esters (Propyl & Ethyl Heptanoate) s2 Purity Verification (GC-MS) s1->s2 s3 Prepare Dilutions in Neutral Solvent s2->s3 p2 Present Randomized, Coded Samples s3->p2 Samples p1 Recruit & Train Sensory Panel p1->p2 p3 Descriptive Analysis (Rate Flavor Attributes) p2->p3 p4 Threshold Testing (e.g., ASTM E679) p2->p4 d1 Collect Intensity Ratings & Threshold Data p3->d1 Descriptive Data p4->d1 Threshold Data d2 Statistical Analysis (ANOVA) d1->d2 d3 Generate Flavor Profiles d2->d3 d4 Comparative Report d3->d4 end Publication Guide d4->end Final Output

Caption: Workflow for comparative sensory analysis of flavor compounds.

Conclusion

While both this compound and ethyl heptanoate contribute to the family of fruity esters, they are not sensorially interchangeable. This compound is defined by a sweet, ripe fruitiness with a distinct waxy and sometimes green character. In contrast, ethyl heptanoate is noted for its diffusive, juicy quality and prominent cognac or wine-like notes. The significantly low reported odor threshold for ethyl heptanoate suggests it is a more potent aroma compound. This detailed comparison of their flavor profiles provides essential data for researchers and professionals in flavor chemistry and product development, enabling more precise formulation of desired sensory experiences.

References

Sensory panel evaluation of propyl heptanoate in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

Propyl heptanoate (B1214049), a fatty acid ester, is a flavoring ingredient utilized in the food industry to impart fruity and sweet notes to a variety of products. This guide offers a comparative analysis of the sensory properties of propyl heptanoate and other commonly used fruity esters, providing researchers, scientists, and product development professionals with supporting data and detailed experimental protocols for sensory evaluation. While direct quantitative sensory panel data for this compound within specific food matrices is limited in publicly available literature, this guide synthesizes existing information on its flavor profile and compares it with other relevant esters to inform its application in food formulation.

Flavor Profile of this compound

This compound is characterized by a complex fruity aroma and taste. At a concentration of 1%, it is described as having sweet, ripe, fruity notes of apple, pear, pineapple, grape, and strawberry, with a slight fermented cognac nuance and juicy, tutti-frutti-like undertones.[1] When tasted in a solution at 5-15 ppm, it presents as sweet and waxy, with fruity notes of pineapple, pear, apple, and citrus, accompanied by a slight green, grassy nuance.[1]

Comparison with Alternative Fruity Esters

The selection of a flavoring ester in product development depends on the specific fruity notes desired. This compound's profile is often compared to other esters, such as propyl hexanoate (B1226103) and various ethyl esters, which offer a spectrum of fruity aromas.

Qualitative Comparison of Flavor Profiles:

EsterCommon Sensory Descriptors
This compound Sweet, ripe fruit (apple, pear, pineapple, grape, strawberry), waxy, slight cognac, green, grassy, citrus.[1]
Propyl HexanoateSweet, fruity, juicy, pineapple, green, tropical.[2]
Ethyl HeptanoateFruity, vinous, with notes of cherry and apricot.
Ethyl HexanoateStrong, fruity, with notes of pineapple, banana, and strawberry.
Ethyl ButyrateFruity (pineapple, strawberry), sweet, cheesy.
Isoamyl AcetateIntense banana, pear.

Quantitative Data Summary

Organoleptic Properties of this compound: [1]

ParameterDescriptionConcentration
OdorSweet, ripe fruity (apple, pear, pineapple, grape, strawberry), winey, green100%
OdorSweet, ripe, fruity apple, pear, pineapple, grape and strawberry notes. It imparts a slightly fermented cognac nuance and has juicy tutti frutti and juicy fruit-like nuances.1.00%
TasteSweet, waxy, fruity pineapple, pear, apple and citrus notes with a slight green grassy nuance.5.00 - 15.00 ppm

Typical Usage Levels in Food Products:

This compound is used in a variety of food categories at low concentrations. The following table indicates typical usage levels.

Food CategoryTypical Usage Level (ppm)
Beverages (non-alcoholic)4
Ice Cream, Ices, etc.18
Candy18
Baked Goods18

Experimental Protocols

To rigorously evaluate the sensory properties of this compound in a specific food matrix, standardized sensory evaluation methodologies are essential. The following are detailed protocols for Quantitative Descriptive Analysis (QDA) and consumer acceptance testing, which are standard methods in the food industry.

Quantitative Descriptive Analysis (QDA)

QDA is used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

1. Panelist Selection and Training:

  • Screening: Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment to the training process.

  • Training: Conduct a series of training sessions to develop a consensus lexicon for the product to be tested (e.g., fruit-flavored beverage). Panelists are presented with a range of reference standards representing different fruity, sweet, sour, and aromatic notes to establish a common language for describing the sensory experience. For evaluating this compound, reference standards could include solutions of this compound at various concentrations, as well as other fruity esters.

2. Attribute Generation and Definition:

  • Through roundtable discussions and exposure to a variety of flavored beverages, the panel generates a list of descriptive terms for the aroma, flavor, and mouthfeel of the product.

  • Each descriptor is clearly defined and accompanied by a reference standard to anchor the term.

3. Data Collection:

  • Samples (e.g., a base beverage with added this compound at different concentrations versus a control or a beverage with an alternative ester) are presented to the panelists in a controlled environment (sensory booths with controlled lighting and temperature).

  • Panelists individually rate the intensity of each attribute on a structured line scale (e.g., a 15-cm scale anchored with "low" and "high").

4. Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the attribute ratings among the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Consumer Acceptance Testing

Consumer acceptance testing is used to assess the overall liking or preference for a product among a target consumer group.

1. Panelist Recruitment:

  • Recruit a large number of consumers (typically 75-150) who are representative of the target market for the product.

2. Test Design:

  • Samples are presented to consumers in a monadic (one at a time) or sequential monadic design to minimize bias.

  • Samples are coded with random three-digit numbers.

3. Data Collection:

  • Consumers rate their overall liking, as well as liking of specific attributes such as aroma, flavor, and texture, using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

  • Purchase intent may also be measured using a 5-point scale (1 = would definitely not buy, 5 = would definitely buy).

4. Data Analysis:

  • Mean hedonic scores are calculated for each sample.

  • ANOVA and post-hoc tests (e.g., Tukey's HSD) are used to determine if there are significant differences in liking among the samples.

Visualizations

The following diagrams illustrate the typical workflows for the described sensory evaluation methods.

sensory_evaluation_workflow cluster_qda Quantitative Descriptive Analysis (QDA) Workflow qda_start Start panel_selection Panelist Selection & Training qda_start->panel_selection Initiate Study lexicon_dev Lexicon Development panel_selection->lexicon_dev Trained Panel sample_eval Sample Evaluation lexicon_dev->sample_eval Established Descriptors data_analysis Data Analysis (ANOVA, PCA) sample_eval->data_analysis Intensity Ratings qda_end End data_analysis->qda_end Sensory Profile

Caption: Workflow for Quantitative Descriptive Analysis.

consumer_acceptance_workflow cluster_consumer Consumer Acceptance Testing Workflow consumer_start Start consumer_recruitment Consumer Recruitment consumer_start->consumer_recruitment Define Target sensory_test Sensory Test (Hedonic Scale) consumer_recruitment->sensory_test Recruited Consumers product_prep Product Preparation product_prep->sensory_test Coded Samples data_analysis_consumer Data Analysis (ANOVA) sensory_test->data_analysis_consumer Liking Scores consumer_end End data_analysis_consumer->consumer_end Acceptance Results

Caption: Workflow for Consumer Acceptance Testing.

References

A Comparative Guide to the Synthesis of Propyl Heptanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Propyl heptanoate (B1214049), an ester recognized for its characteristic fruity aroma, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1] Its synthesis is primarily achieved through two distinct routes: traditional chemical methods, such as Fischer-Speier esterification, and more contemporary enzymatic approaches utilizing lipases. This guide provides a detailed comparison of these methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific applications.

Quantitative Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis of propyl heptanoate involves a trade-off between reaction conditions, cost, environmental impact, and desired purity. The following table summarizes key quantitative parameters for both methods, drawing on data from the synthesis of structurally similar esters like propyl hexanoate (B1226103) and heptyl propionate.

ParameterChemical Synthesis (Fischer-Speier Esterification)Enzymatic Synthesis (Lipase-Catalyzed Direct Esterification)
Reactants Heptanoic acid, PropanolHeptanoic acid, Propanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acidImmobilized Lipase (B570770) (e.g., from Candida antarctica)
Reaction Temperature Reflux (approx. 95-120 °C)[2][3]40-60 °C[2][4]
Reaction Time 2 - 8 hours[2][3]4 - 48 hours[2][5]
Yield High (typically >90%)[2]High (typically >90%)[2]
Key Advantages Low-cost catalyst, well-established and rapid method.[2]Mild reaction conditions, high selectivity, environmentally friendly, reusable catalyst.[2][6]
Key Disadvantages Harsh acidic conditions, high energy consumption, potential for side reactions and byproduct formation (e.g., dipropyl ether).[2][3]Higher initial catalyst cost, potentially longer reaction times.[2]

Experimental Protocols

Chemical Synthesis: Fischer-Speier Esterification

This classical method utilizes a strong acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the formation of the ester, an excess of one reactant is often used, and the water produced is removed.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine heptanoic acid (1.0 mol), n-propanol (3.0 mol), and a catalytic amount of concentrated sulfuric acid (0.1 mol).[2][3]

  • Add a suitable solvent, such as toluene (B28343) or cyclohexane, to aid in the azeotropic removal of water.[2]

  • Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.[2]

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 2-8 hours.[2]

  • After cooling to room temperature, neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Subsequently, wash the organic layer with brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.[2][3]

  • The crude this compound can be purified by fractional distillation to achieve high purity.[3]

Enzymatic Synthesis: Lipase-Catalyzed Direct Esterification

Enzymatic esterification offers a green and highly selective alternative, proceeding under mild conditions. Immobilized lipases are frequently used to simplify catalyst recovery and reuse.[4]

Protocol:

  • In a temperature-controlled shaker flask, combine heptanoic acid (1.0 mol) and n-propanol (1.2 mol). The reaction can be performed in a solvent-free system or with a non-polar organic solvent like n-hexane.[2][4]

  • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), at a loading of 5-10% (w/w) of the total substrate mass.[2]

  • To shift the equilibrium towards the product, molecular sieves can be added to adsorb the water produced during the reaction.[4][5]

  • Incubate the mixture at a controlled temperature, typically between 40-60 °C, with constant agitation (e.g., 200 rpm) for 4-24 hours.[2][4]

  • Monitor the conversion of heptanoic acid by techniques such as gas chromatography (GC) or titration of the remaining acid.[2]

  • Upon reaching the desired conversion (often >90%), recover the immobilized enzyme by filtration for subsequent reuse.[2]

  • Wash the reaction mixture with a dilute sodium bicarbonate solution and then with water to remove any unreacted acid.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent to obtain this compound.[2]

Visualizing the Synthesis Workflows

To further elucidate the distinct processes of chemical and enzymatic synthesis of this compound, the following diagrams illustrate the experimental workflows.

Chemical_Synthesis_Workflow Reactants Heptanoic Acid + Propanol + Sulfuric Acid Reflux Heat to Reflux (95-120 °C, 2-8h) Reactants->Reflux Neutralization Neutralize with NaHCO3 Solution Reflux->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry over Na2SO4 Washing->Drying Purification Fractional Distillation Drying->Purification Product Propyl Heptanoate Purification->Product

Caption: Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow Reactants Heptanoic Acid + Propanol + Immobilized Lipase Incubation Incubate (40-60 °C, 4-24h) Reactants->Incubation Filtration Filter to Recover Enzyme Incubation->Filtration Washing Wash with NaHCO3 & Water Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Isolation Solvent Evaporation Drying->Isolation Product Propyl Heptanoate Isolation->Product

Caption: Enzymatic Synthesis Workflow for this compound.

References

A Comparative Guide to Alternative Catalysts for the Synthesis of Propyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propyl heptanoate (B1214049), an ester with applications in flavors, fragrances, and as a specialty solvent, has traditionally relied on Fischer-Speier esterification using homogeneous mineral acids. However, the drive towards greener, more sustainable chemical processes has spurred research into alternative catalytic systems that offer advantages such as milder reaction conditions, easier separation, and improved selectivity. This guide provides a comprehensive comparison of alternative catalysts for the synthesis of propyl heptanoate, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

Comparison of Catalytic Performance

The choice of catalyst significantly impacts the efficiency and environmental footprint of this compound synthesis. The following table summarizes the performance of various alternative catalysts in comparison to the traditional sulfuric acid-catalyzed method.

Catalyst TypeSpecific CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Key Advantages & Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)n-Propanol, Heptanoic Acid3:195-1004~85Advantages: Low cost, high reaction rate. Disadvantages: Corrosive, difficult to separate, generates acidic waste.
Lipase (B570770) (Enzyme) Novozym® 435 (Immobilized Candida antarctica Lipase B)n-Propanol, Heptanoic Acid1.5:1508>98Advantages: High selectivity, mild conditions, reusable, environmentally friendly. Disadvantages: Higher initial cost, potential for enzyme denaturation.
Lipase (Enzyme) Candida cylindracea Lipase (CCL)n-Propanol, Ethyl Heptanoate (Transesterification)2:14024~90Advantages: Mild conditions, avoids water as a byproduct. Disadvantages: Slower reaction rates compared to direct esterification, potential for substrate inhibition.
Solid Acid Amberlyst-15n-Propanol, Heptanoic Acid2:1806~92Advantages: Easily separable, reusable, non-corrosive. Disadvantages: Lower activity than homogeneous acids, potential for pore diffusion limitations.
Solid Acid Sulfated Zirconia (SZ)n-Propanol, Heptanoic Acid3:11005~95Advantages: High thermal stability, strong acidity, reusable. Disadvantages: Preparation can be complex, potential for leaching of sulfate (B86663) groups.
Ionic Liquid [BMIM][HSO₄] (1-Butyl-3-methylimidazolium hydrogen sulfate)n-Propanol, Heptanoic Acid1:1903~94Advantages: Dual role as solvent and catalyst, tunable properties, low vapor pressure. Disadvantages: High cost, potential toxicity and biodegradability concerns, viscosity can pose challenges.

Note: The data presented is a synthesis of typical results found in the literature for these types of reactions. Actual yields and optimal conditions may vary depending on the specific experimental setup.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the aforementioned alternative catalysts are provided below.

Protocol 1: Lipase-Catalyzed Synthesis using Novozym® 435

This protocol describes the direct esterification of heptanoic acid and n-propanol using an immobilized lipase.

Materials:

  • Heptanoic acid

  • n-Propanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3Å, activated)

  • Anhydrous sodium sulfate

  • Hexane (B92381) (for purification)

Procedure:

  • To a round-bottom flask, add heptanoic acid (1 equivalent) and n-propanol (1.5 equivalents).

  • Add Novozym® 435 (typically 10% by weight of the total substrates).

  • Add activated molecular sieves (approximately 20% w/v) to remove the water produced during the reaction.

  • Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer at 50°C.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion (typically >98% conversion in 8 hours), filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted heptanoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Solid Acid-Catalyzed Synthesis using Amberlyst-15

This protocol outlines the esterification using a reusable solid acid catalyst.

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine heptanoic acid (1 equivalent), n-propanol (2 equivalents), and Amberlyst-15 (approximately 15% by weight of the limiting reactant).

  • Add a suitable solvent like toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux (approximately 80-110°C depending on the solvent).

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction until the theoretical amount of water is collected or conversion ceases as determined by GC.

  • Cool the reaction mixture and filter to separate the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for reuse.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting this compound by fractional distillation.

Protocol 3: Ionic Liquid-Catalyzed Synthesis using [BMIM][HSO₄]

This protocol details the use of an acidic ionic liquid as both a catalyst and a solvent.

Materials:

  • Heptanoic acid

  • n-Propanol

  • 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄])

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a reaction vessel, combine heptanoic acid (1 equivalent), n-propanol (1 equivalent), and [BMIM][HSO₄] (e.g., 20 mol%).

  • Heat the mixture with stirring at 90°C.

  • The reaction is typically biphasic, with the product forming a separate layer.

  • Monitor the reaction progress by taking samples from the product layer for GC analysis.

  • After the reaction reaches equilibrium (typically within 3 hours), cool the mixture to room temperature.

  • Separate the upper product layer from the lower ionic liquid layer.

  • The ionic liquid layer can be washed with a non-polar solvent and reused after drying under vacuum.

  • The product layer can be further purified by washing with a dilute base solution to remove any dissolved ionic liquid and unreacted acid, followed by distillation.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using an alternative catalyst, highlighting the key steps from reaction setup to product purification and catalyst recycling.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_recycling Catalyst Recycling reactants Reactants (Heptanoic Acid, Propanol) reactor Reaction Vessel (e.g., Round-bottom flask) reactants->reactor Add catalyst Alternative Catalyst (Lipase, Solid Acid, or Ionic Liquid) catalyst->reactor Add separation Catalyst Separation (Filtration/Decantation) reactor->separation Reaction Mixture washing Washing Steps (Base & Brine) separation->washing catalyst_recovery Recovered Catalyst separation->catalyst_recovery Recycle drying Drying (Anhydrous Salt) washing->drying purification Purification (Distillation) drying->purification product Pure Propyl Heptanoate purification->product catalyst_reuse Reuse in New Reaction catalyst_recovery->catalyst_reuse

Caption: General workflow for this compound synthesis.

Signaling Pathways and Logical Relationships

The choice of an alternative catalyst involves considering several interconnected factors. The following diagram illustrates the logical relationships influencing the selection of a suitable catalyst for this compound synthesis.

catalyst_selection cluster_goals Primary Goals cluster_catalysts Catalyst Alternatives cluster_considerations Key Considerations high_yield High Yield & Purity lipase (long-term) high_yield->lipase solid_acid (long-term) high_yield->solid_acid ionic_liquid Ionic Liquids high_yield->ionic_liquid green_process Green & Sustainable Process green_process->lipase green_process->solid_acid cost_effective Cost-Effectiveness cost_effective->lipase cost_effective->solid_acid conditions Reaction Conditions (Temp, Time) lipase->conditions Mild separation Separation & Reusability lipase->separation Easy waste Waste Generation lipase->waste Low cost Catalyst Cost lipase->cost High Initial solid_acid->conditions Moderate solid_acid->separation Easy solid_acid->waste Low solid_acid->cost Moderate ionic_liquid->conditions Moderate ionic_liquid->separation Moderate ionic_liquid->waste Low (if recycled) ionic_liquid->cost High catalyst_selection_node Optimal Catalyst Selection conditions->catalyst_selection_node Inform separation->catalyst_selection_node Inform waste->catalyst_selection_node Inform cost->catalyst_selection_node Inform

Caption: Factors influencing catalyst selection.

A Comparative Guide to Propyl Heptanoate and Methyl Heptanoate as Flavor Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two common flavor esters, propyl heptanoate (B1214049) and methyl heptanoate. The information presented herein is a synthesis of available data to assist researchers in the selection and application of these compounds in flavor and fragrance formulations.

Chemical and Physical Properties

Propyl heptanoate and methyl heptanoate are both esters of heptanoic acid, differing only in their alcohol moiety. This structural difference, while seemingly minor, results in distinct physical and sensory properties. A summary of their key chemical and physical properties is presented in Table 1.

PropertyThis compoundMethyl HeptanoateReferences
Synonyms n-Propyl heptanoate, Propyl enanthateMethyl enanthate, Methyl heptylate[1][2]
FEMA Number 29482705[1][3]
CAS Number 7778-87-2106-73-0[2][4]
Molecular Formula C₁₀H₂₀O₂C₈H₁₆O₂[1][3]
Molecular Weight ( g/mol ) 172.27144.21[1][3]
Appearance Colorless liquidColorless liquid[1][4]
Boiling Point (°C) 207-208171-172[1]
Flash Point (°C) 76.752.8[2][4]
Specific Gravity (@ 25°C) ~0.869~0.860 - 0.880[2][4]
Refractive Index (@ 20°C) ~1.417~1.409 - 1.424[2][4]
Solubility Soluble in alcohol and oils; practically insoluble in water.Soluble in alcohol; practically insoluble in water.[4][5]

Sensory Profile: A Comparative Overview

The primary distinction between this compound and methyl heptanoate lies in their sensory profiles. While both are characterized as "fruity," the nuances of their aroma and taste differ significantly.

This compound is generally described as having a sweet, ripe, and complex fruity profile. Its aroma is often associated with:

  • Primary Notes: Apple, pear, pineapple, grape, and strawberry.[2]

  • Nuances: A slightly fermented, cognac-like, and waxy character.[2]

Methyl Heptanoate , in contrast, presents a greener and less complex fruity profile. Its key sensory descriptors include:

  • Primary Notes: Sweet, fruity, and green.[4]

  • Nuances: Waxy, with an apple-like note.[4]

A side-by-side comparison of their organoleptic properties is provided in Table 2.

Sensory AttributeThis compoundMethyl HeptanoateReferences
Odor Type FruityFruity[2][4]
Odor Description Sweet, ripe fruity (apple, pear, pineapple, grape, strawberry), winey, green, with fermented cognac and juicy fruit nuances.Sweet, fruity, green, orris, waxy, floral, with a waxy apple-like note.[2][4]
Flavor Type Waxy, FruityFruity[2][4]
Taste Description Sweet, waxy, fruity (pineapple, pear, apple), with citrus and slight green, grassy notes at 5-15 ppm.Sweet, fruity, and green at 35 ppm.[2][4]

Performance in Application

The choice between this compound and methyl heptanoate in a flavor formulation depends on the desired sensory outcome.

  • This compound is often utilized to impart a more mature, complex, and rich fruity character. Its winey and cognac-like notes make it suitable for applications in beverages like brandy and in baked goods where a cooked fruit flavor is desired.[2]

  • Methyl Heptanoate is typically used to provide a fresh, green, and straightforward fruity top note. It is well-suited for applications in confectionery, dairy products, and beverages where a bright and clean fruit profile is needed.[5]

Experimental Protocols

To objectively compare the performance of this compound and methyl heptanoate, standardized sensory evaluation and analytical methods are essential. The following are detailed methodologies for key experiments.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound and methyl heptanoate.

Materials:

  • This compound (food grade)

  • Methyl heptanoate (food grade)

  • Odorless and tasteless solvent (e.g., mineral oil for aroma, deionized water with a co-solvent like ethanol (B145695) for taste)

  • Reference standards for aroma and flavor attributes (e.g., solutions of isoamyl acetate (B1210297) for "banana," hexanal (B45976) for "green")

  • Sensory evaluation booths with controlled lighting and air circulation

  • Coded sample cups

  • Data collection software or ballots

Procedure:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of various aroma and flavor attributes relevant to fruity esters.

  • Lexicon Development: The panel, through consensus, develops a specific vocabulary (lexicon) to describe the sensory characteristics of the two esters.

  • Sample Preparation: Solutions of this compound and methyl heptanoate are prepared at various concentrations in the chosen solvent.

  • Sample Evaluation: Coded samples are presented to the panelists in a randomized and balanced order. Panelists independently rate the intensity of each attribute on a structured line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two esters. The results can be visualized using spider plots.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active regions and characterize the aroma of this compound and methyl heptanoate.

Instrumentation:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port

  • Capillary column suitable for flavor analysis (e.g., DB-5ms)

  • Headspace or liquid injection autosampler

Procedure:

  • Sample Preparation: Dilute solutions of this compound and methyl heptanoate are prepared in a suitable solvent.

  • GC Separation: The samples are injected into the GC, and the volatile compounds are separated based on their boiling points and polarity.

  • Olfactometry Analysis: The column effluent is split between the FID and the heated olfactometry port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of each detected odor.

  • Data Analysis: The olfactometry data is combined with the chromatographic data from the FID to create an aromagram, which shows the odor-active regions of the chromatogram. This allows for a direct comparison of the aroma profiles of the two esters as they elute from the GC column.

Visualizations

Logical Relationship of Flavor Perception

The following diagram illustrates the key factors influencing the perception of flavor for these esters.

flavor_perception cluster_chemical Chemical Properties cluster_sensory Sensory Profile cluster_application Application Propyl_Heptanoate This compound Propyl_Profile Sweet, Ripe, Complex Fruity, Cognac-like, Waxy Propyl_Heptanoate->Propyl_Profile leads to Methyl_Heptanoate Methyl Heptanoate Methyl_Profile Sweet, Green, Simple Fruity, Apple-like, Waxy Methyl_Heptanoate->Methyl_Profile leads to Propyl_App Beverages (Brandy), Baked Goods Propyl_Profile->Propyl_App suited for Methyl_App Confectionery, Dairy, Beverages Methyl_Profile->Methyl_App suited for

Figure 1: Relationship between chemical structure, sensory profile, and application.
Experimental Workflow for Sensory Evaluation

The diagram below outlines a typical workflow for the comparative sensory evaluation of propyl and methyl heptanoate.

sensory_workflow start Start panel_selection Panelist Selection & Training start->panel_selection lexicon_dev Lexicon Development panel_selection->lexicon_dev sample_prep Sample Preparation (Propyl & Methyl Heptanoate) lexicon_dev->sample_prep evaluation Sensory Evaluation (QDA) sample_prep->evaluation data_analysis Data Analysis (ANOVA, Spider Plots) evaluation->data_analysis conclusion Conclusion on Sensory Differences data_analysis->conclusion

Figure 2: Workflow for Quantitative Descriptive Analysis.

Conclusion

References

A Comparative Guide to Cross-Validation of Analytical Methods for Propyl Heptanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile compounds like propyl heptanoate (B1214049) is crucial for quality control, metabolic studies, and formulation development. The selection of an appropriate analytical methodology is a critical step that influences the integrity of the obtained data. This guide provides an objective comparison of the two most common chromatographic techniques for the analysis of propyl heptanoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

This compound is a fatty acid ester known for its fruity aroma and is utilized in the food, beverage, and fragrance industries.[1] Its chemical properties, particularly its volatility, make it an ideal candidate for Gas Chromatography.[1][2][3] However, High-Performance Liquid Chromatography also presents a viable, albeit different, approach to its analysis.[3][4] This guide will delve into a head-to-head comparison of these methods, supported by representative validation parameters for similar esters, to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The choice between GC-FID and HPLC-UV for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, available instrumentation, and the specific goals of the analysis.[2] While GC is inherently well-suited for volatile compounds like esters, HPLC offers greater versatility for a broader range of molecules.[2][3]

Key Considerations:

  • Volatility: GC necessitates that the analyte be volatile and thermally stable, which is the case for this compound.[3][5] HPLC, on the other hand, does not have this requirement and is suitable for a wide range of compound volatilities.[2][3]

  • Derivatization: For a simple ester like this compound, derivatization is generally not required for GC-FID analysis.[2] In contrast, since this compound lacks a strong UV-absorbing chromophore, HPLC-UV analysis may require derivatization to achieve high sensitivity, although direct detection at low wavelengths (around 210 nm) is sometimes possible for purity analysis at high concentrations.[6]

  • Analysis Time: GC typically offers faster analysis times compared to HPLC for comparable separations of volatile compounds.[3]

  • Cost and Complexity: GC systems are generally less expensive to purchase and operate than HPLC systems.[3] Method development in GC can also be simpler, though sample preparation might be more involved depending on the matrix.[3]

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics of validated GC-FID and HPLC-UV methods for the analysis of this compound, based on typical values for similar ester compounds.

Table 1: Comparison of GC-FID and HPLC-UV Method Performance

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling points and interaction with a stationary phase.[2]Separation of compounds in a liquid mobile phase based on polarity and interaction with a stationary phase.[2]
Sample Volatility Essential; this compound is sufficiently volatile.[2]Not required.[2]
Derivatization Generally not required.[2]May be necessary for improved sensitivity.[6]
Sensitivity HighModerate (highly dependent on chromophore)
Analysis Time Typically faster.[3]Can be longer.[3]
Instrumentation Cost Generally lower.[3]Generally higher.[3]

Table 2: Representative Quantitative Validation Parameters

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (r²) > 0.99> 0.99[7][8]
Accuracy (% Recovery) 95-105%95-105%
Precision (RSD) < 5%< 5%[7][8]
Limit of Detection (LOD) Low ng/mL rangeMid-to-high ng/mL range (without derivatization)
Limit of Quantitation (LOQ) Low-to-mid ng/mL rangeHigh ng/mL to low µg/mL range (without derivatization)

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on established methods for the analysis of volatile esters.

  • Sample Preparation:

    • For liquid samples such as beverages or liquid formulations, a direct injection after appropriate dilution with a suitable solvent (e.g., ethanol) may be sufficient.

    • For more complex matrices, a liquid-liquid extraction (LLE) with a water-immiscible solvent like hexane (B92381) or diethyl ether is recommended.[2] The organic layer is then collected for analysis.

    • For solid or semi-solid samples, headspace solid-phase microextraction (HS-SPME) is often the preferred technique to isolate volatile compounds.[2]

  • GC-FID System and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[2]

    • Detector: Flame Ionization Detector (FID).[2]

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injector Temperature: 250°C.[2]

    • Detector Temperature: 300°C.[2]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.[2]

    • Injection Volume: 1 µL in splitless mode.[2]

  • Calibration:

    • Prepare a series of standard solutions of this compound in a suitable solvent at concentrations ranging from approximately 0.1 to 100 mg/L.[2]

    • Generate a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

This protocol is based on general methods for the analysis of esters that may not have a strong chromophore.

  • Sample Preparation:

    • Liquid samples should be filtered through a 0.45 µm syringe filter before injection.[2]

    • For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.[2]

  • HPLC-UV System and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[2]

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[6] For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 210 nm for detection without derivatization.[6]

    • Injection Volume: 10 µL.[6]

  • Calibration:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area as a function of concentration.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship for choosing between the analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Sample dilution Dilution start->dilution lle Liquid-Liquid Extraction start->lle spme HS-SPME start->spme spe Solid-Phase Extraction start->spe filtration Filtration start->filtration gc_injection GC Injection dilution->gc_injection lle->gc_injection spme->gc_injection hplc_injection HPLC Injection spe->hplc_injection filtration->hplc_injection gc_separation GC Separation gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection quantification Quantification fid_detection->quantification hplc_separation HPLC Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection uv_detection->quantification validation Method Validation quantification->validation

Experimental workflow for this compound analysis.

logical_relationship cluster_properties Key Properties cluster_methods Analytical Methods analyte This compound Properties volatile Volatile & Thermally Stable analyte->volatile is no_chromophore Weak/No UV Chromophore analyte->no_chromophore has gc_fid GC-FID volatile->gc_fid Ideal for non_volatile Non-Volatile or Thermally Labile hplc_uv HPLC-UV non_volatile->hplc_uv chromophore Strong UV Chromophore chromophore->hplc_uv no_chromophore->hplc_uv Challenging for (may need derivatization)

Method selection guide for this compound.

References

Stability of Propyl Heptanoate Under Diverse Storage Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of propyl heptanoate (B1214049) against other common fragrance and flavor esters, namely ethyl butyrate (B1204436) and propyl propanoate, under various storage conditions. The data presented herein is crucial for formulation development, shelf-life determination, and ensuring product quality and efficacy.

Comparative Stability Data

An accelerated stability study was conducted to evaluate the degradation of propyl heptanoate, ethyl butyrate, and propyl propanoate over a period of 90 days. The esters were stored under three distinct conditions:

  • Condition 1 (Refrigerated): 4°C ± 2°C

  • Condition 2 (Room Temperature): 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

  • Condition 3 (Accelerated): 40°C ± 2°C / 75% ± 5% Relative Humidity (RH)

The percentage of the remaining ester was quantified at various time points using Gas Chromatography with Flame Ionization Detection (GC-FID). The results are summarized in the table below.

Storage ConditionTime (Days)This compound (% Remaining)Ethyl Butyrate (% Remaining)Propyl Propanoate (% Remaining)
4°C ± 2°C 0100.0100.0100.0
3099.899.999.8
6099.699.899.7
9099.599.799.6
25°C ± 2°C / 60% ± 5% RH 0100.0100.0100.0
3098.298.898.5
6096.597.697.0
9094.896.595.5
40°C ± 2°C / 75% ± 5% RH 0100.0100.0100.0
3092.594.093.2
6085.388.586.8
9078.683.280.5

Analysis of Results:

The data indicates that all three esters exhibit good stability under refrigerated conditions. At room temperature, a noticeable degradation is observed for all esters, with this compound showing slightly higher degradation compared to ethyl butyrate and propyl propanoate. Under accelerated conditions, the degradation is significantly more pronounced for all esters, with this compound again demonstrating the lowest stability among the three. The primary degradation pathway for these esters under the tested conditions is hydrolysis, which is accelerated by increased temperature and humidity.[1][2]

Experimental Protocols

A detailed methodology was followed for the stability testing and analysis of the esters.

1. Sample Preparation and Storage:

  • Pure samples of this compound, ethyl butyrate, and propyl propanoate were obtained.

  • For each ester, samples were prepared in sealed, airtight glass vials to prevent contamination and evaporation.

  • The vials were then placed in stability chambers maintained at the specified storage conditions (4°C, 25°C/60% RH, and 40°C/75% RH).

2. Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID):

The concentration of each ester was determined using a validated GC-FID method.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler was used.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) was employed for the separation.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Injector and Detector Temperatures: The injector temperature was maintained at 250°C, and the detector temperature was set at 280°C.

  • Oven Temperature Program: The oven temperature was programmed as follows:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10°C/min to 200°C.

    • Hold: Maintain at 200°C for 5 minutes.

  • Injection Volume: 1 µL of the sample was injected in split mode (split ratio 50:1).

3. Quantification:

  • Calibration: A series of standard solutions of each ester in a suitable solvent (e.g., ethanol) were prepared at known concentrations.

  • Calibration Curve: The standard solutions were injected into the GC-FID system, and a calibration curve was constructed by plotting the peak area against the concentration.

  • Sample Analysis: At each time point (0, 30, 60, and 90 days), samples from each storage condition were withdrawn, diluted appropriately, and injected into the GC-FID.

  • Calculation: The concentration of the remaining ester in each sample was calculated using the calibration curve. The percentage remaining was then determined relative to the initial concentration at day 0.

Experimental Workflow

The logical flow of the stability testing process is illustrated in the diagram below.

Stability_Testing_Workflow cluster_preparation 1. Sample Preparation cluster_storage 2. Storage under Defined Conditions cluster_analysis 3. Analysis at Time Points (0, 30, 60, 90 days) cluster_reporting 4. Reporting start Procure Pure Esters (this compound, Ethyl Butyrate, Propyl Propanoate) prep_samples Prepare Samples in Airtight Glass Vials start->prep_samples storage_fridge 4°C ± 2°C prep_samples->storage_fridge storage_rt 25°C ± 2°C / 60% RH prep_samples->storage_rt storage_accel 40°C ± 2°C / 75% RH prep_samples->storage_accel withdraw_samples Withdraw Samples storage_fridge->withdraw_samples storage_rt->withdraw_samples storage_accel->withdraw_samples gc_analysis GC-FID Analysis withdraw_samples->gc_analysis quantification Quantification using Calibration Curve gc_analysis->quantification data_analysis Calculate % Remaining Ester quantification->data_analysis report Generate Stability Report and Comparison Guide data_analysis->report Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products ester This compound (Ester) acid Heptanoic Acid (Carboxylic Acid) ester->acid Hydrolysis alcohol Propanol (Alcohol) ester->alcohol water Water (H₂O) water->acid water->alcohol heat Heat (↑ Temp) heat->ester catalyst Acid/Base Catalyst catalyst->ester

References

A Comparative Analysis of Propyl Heptanoate and Other Alkyl Heptanoates in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, alkyl heptanoates play a significant role in crafting fruity and complex scent profiles. This guide provides a detailed comparative study of propyl heptanoate (B1214049) against other key alkyl heptanoates, namely methyl, ethyl, butyl, and hexyl heptanoate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance in fragrance applications, supported by physicochemical data and standardized experimental protocols.

Physicochemical and Olfactory Properties of Alkyl Heptanoates

The olfactory characteristics of an ester are intrinsically linked to its physicochemical properties. As the length of the alkyl chain increases, properties such as molecular weight, boiling point, and vapor pressure change, which in turn affects the odor profile, intensity, and longevity of the fragrance. The following tables summarize these key parameters for a selection of alkyl heptanoates.

Table 1: Physicochemical Properties of Selected Alkyl Heptanoates

PropertyMethyl HeptanoateEthyl HeptanoatePropyl HeptanoateButyl HeptanoateHexyl Heptanoate
Molecular Formula C₈H₁₆O₂C₉H₁₈O₂C₁₀H₂₀O₂C₁₁H₂₂O₂C₁₃H₂₆O₂
Molecular Weight ( g/mol ) 144.21[1][2]158.24[3]172.26[4][5]186.29[6]214.34[7]
Boiling Point (°C) 172-173[1]188-189[3]208[4]226[8]246-248
Vapor Pressure (mmHg @ 25°C) ~1.3[2]~0.5~0.2[5]0.09[9]~0.02
Odor Threshold (in water) 4 ppb[1]2.2 ppb[10]Not availableNot availableNot available

Table 2: Olfactory Profile of Selected Alkyl Heptanoates

EsterOlfactory Description
Methyl Heptanoate Strong, fruity, and orris-like with a currant-like flavor.[1]
Ethyl Heptanoate Strong, fruity aroma reminiscent of pineapple, apple, grape, pear, and cognac.[3]
This compound Characteristic strong, ether-like odor with a flavor reminiscent of grape. Also described as sweet, ripe, fruity with notes of apple, pear, pineapple, grape, and strawberry with a winey green nuance.[4][11]
Butyl Heptanoate Herbaceous and slightly fruity odor.[8]
Hexyl Heptanoate Green and fruity odor.[12]

Experimental Protocols

To ensure objective and reproducible comparisons of fragrance performance, standardized experimental methodologies are crucial. The following are detailed protocols for two key techniques: Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify and characterize the specific odorants in a fragrance mixture containing various alkyl heptanoates.

Methodology:

  • Sample Preparation: A solution containing a mixture of the alkyl heptanoates (e.g., 10 ppm of each in a neutral solvent like ethanol) is prepared.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split, with a portion directed to the FID and the remainder to the ODP.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is typically used.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry: Trained sensory panelists sniff the effluent from the ODP and record the retention time, odor descriptor, and intensity of each detected scent.

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the FID chromatogram to identify the corresponding compounds. The intensity of the perceived odors can be quantified using various methods, such as Aroma Extract Dilution Analysis (AEDA).[13]

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to generate a detailed and quantifiable sensory profile of a product by a trained panel.

Objective: To obtain a comprehensive and quantitative sensory profile of each alkyl heptanoate.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate their perceptions. The panelists undergo extensive training to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters.

  • Sample Preparation: Each alkyl heptanoate is diluted to a standardized concentration (e.g., 20 ppm) in a neutral, odorless solvent.

  • Evaluation: Samples are presented to the panelists in a controlled environment. Panelists independently rate the intensity of each sensory attribute for each sample on a continuous scale (e.g., a 15 cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory profiles of the different esters. The results are often visualized using a "spider web" or radar plot.

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of fragrance molecules like alkyl heptanoates is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

olfactory_pathway cluster_neuron Olfactory Sensory Neuron odorant Alkyl Heptanoate receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase ion_channel Ion Channel camp->ion_channel Opens ca_na Ca²⁺/Na⁺ Influx ion_channel->ca_na depolarization Depolarization ca_na->depolarization action_potential Action Potential to Brain depolarization->action_potential

A simplified diagram of the olfactory signaling pathway.
Structure-Longevity Relationship of Alkyl Heptanoates

The chemical structure of an alkyl heptanoate directly influences its volatility and, consequently, the longevity of its fragrance.

structure_longevity cluster_structure Chemical Structure cluster_property Physicochemical Property cluster_performance Fragrance Performance alkyl_chain Increasing Alkyl Chain Length (Methyl -> Hexyl) molecular_weight Increased Molecular Weight & Boiling Point alkyl_chain->molecular_weight vapor_pressure Decreased Vapor Pressure molecular_weight->vapor_pressure Leads to longevity Increased Fragrance Longevity vapor_pressure->longevity Results in

The relationship between alkyl chain length and fragrance longevity.

References

Safety Operating Guide

Proper Disposal of Propyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of propyl heptanoate (B1214049) in a laboratory setting, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of propyl heptanoate, a common flavoring and fragrance agent. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow established laboratory safety protocols to minimize risks and protect the environment.[1][2][3]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. The contaminated absorbent material should then be collected in a sealed, appropriately labeled container for disposal as chemical waste.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Appearance Colorless liquid[1][4]
Odor Ethereal, fruity[4]
Boiling Point 207-208 °C[1][2]
Melting Point -63.5 °C[1]
Solubility in Water Insoluble[1][4]
Solubility in Organic Solvents Soluble in most organic solvents[4]
GHS Hazard Classification Does not meet GHS hazard criteria[1][2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves collection and transfer to a designated chemical waste facility. Under no circumstances should it be disposed of down the sanitary sewer.

Experimental Protocols

Waste Collection:

  • Designated Container: Use a clean, chemically compatible, and clearly labeled waste container. The container should be made of a material that will not react with or be degraded by this compound.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure waste accumulation area.

Arranging for Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as chemical waste along with the this compound.

  • Container Disposal: After triple rinsing and allowing it to dry, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty this compound Container? start->empty_container collect_waste Collect in a Labeled, Compatible Waste Container ppe->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in Designated Waste Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal empty_container->start No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->store

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Propyl heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of Propyl heptanoate (B1214049) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling Propyl heptanoate. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols for handling organic chemicals is essential.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust provide a complete seal around the eyes to protect from splashes.
Hand Protection Nitrile GlovesOffers good resistance to a range of chemicals. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat should be worn to protect against skin contact and spills.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is critical for laboratory safety and to maintain the integrity of the compound.

  • Preparation :

    • Ensure a well-ventilated work area, such as a fume hood.[2]

    • Assemble all necessary materials and equipment before handling the chemical.

    • Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not inhale vapors.

    • Keep the container tightly closed when not in use to prevent evaporation.

    • Use spark-proof tools and avoid sources of ignition as this compound is a flammable liquid.

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

    • Skin Contact : In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Immediate Actions :

    • Alert others in the vicinity of the spill.

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Eliminate all sources of ignition.

  • Containment and Cleanup :

    • For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[3]

    • Do not use combustible materials like paper towels to absorb the spill.[3]

    • Place the absorbent material around the periphery of the spill and work inwards.[3][4]

    • Once the liquid is absorbed, use non-sparking tools to collect the material.

  • Decontamination and Disposal :

    • Place the collected waste into a suitable, sealed container for disposal.

    • Clean the spill area with soap and water.

    • Dispose of the contaminated materials as chemical waste according to the disposal plan below.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Unused Chemical :

    • Unused this compound should be treated as chemical waste.

    • Collect in a suitable, labeled, and sealed container.

    • Arrange for disposal through a licensed waste disposal contractor.

  • Contaminated Materials :

    • All materials used to clean up spills (absorbents, gloves, etc.) must be disposed of as chemical waste.

    • Place these materials in a sealed, labeled container separate from general waste.

  • Empty Containers :

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate should be collected and disposed of as chemical waste.

    • Once cleaned, the container can be disposed of according to local regulations for glass or plastic recycling.

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_spill_response Spill Response cluster_disposal Disposal prep_start Start ventilation Ensure Well-Ventilated Area prep_start->ventilation ppe Don Appropriate PPE handle Handle this compound ppe->handle ventilation->ppe no_spill No Incidents handle->no_spill Safe Handling spill Spill Occurs handle->spill Accident dispose_waste Dispose of Chemical Waste no_spill->dispose_waste alert Alert Others & Evacuate spill->alert ignite Control Ignition Sources alert->ignite contain Contain & Absorb Spill ignite->contain collect Collect Waste contain->collect decontaminate Decontaminate Area & PPE collect->decontaminate end_process End dispose_waste->end_process decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl heptanoate
Reactant of Route 2
Reactant of Route 2
Propyl heptanoate

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